molecular formula C7H10O4 B1462157 3-(Methoxycarbonyl)cyclobutanecarboxylic acid CAS No. 116569-00-7

3-(Methoxycarbonyl)cyclobutanecarboxylic acid

Cat. No.: B1462157
CAS No.: 116569-00-7
M. Wt: 158.15 g/mol
InChI Key: AJAHGOJIRQOMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxycarbonyl)cyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxycarbonylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-11-7(10)5-2-4(3-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAHGOJIRQOMLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653860, DTXSID901269698
Record name 3-(Methoxycarbonyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl cis-1,3-cyclobutanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901269698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116569-00-7, 142733-61-7, 1401103-71-6
Record name 3-(Methoxycarbonyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl cis-1,3-cyclobutanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901269698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1r,3r)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the cyclobutane scaffold is a structural motif of increasing importance. Its inherent ring strain and well-defined three-dimensional geometry offer a unique conformational rigidity that medicinal chemists leverage to enhance binding affinity, metabolic stability, and pharmacokinetic profiles of novel therapeutic agents. Within this class of compounds, 3-(Methoxycarbonyl)cyclobutanecarboxylic acid stands out as a versatile bifunctional building block. Possessing both a carboxylic acid and a methyl ester, this molecule presents orthogonal handles for chemical modification, making it a valuable intermediate in the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the core physical properties of this compound. Aimed at researchers, synthetic chemists, and formulation scientists, this document moves beyond a simple recitation of data. It delves into the structural basis for the observed properties, offers field-proven, step-by-step protocols for their experimental determination, and contextualizes their importance in practical laboratory applications. Every piece of data and every protocol is grounded in established scientific principles to ensure accuracy, reliability, and trustworthiness.

Molecular and Structural Properties

This compound is a disubstituted cyclobutane derivative. It exists as two primary stereoisomers: cis and trans. The spatial arrangement of the carboxylic acid and methoxycarbonyl groups relative to the plane of the cyclobutane ring dictates the molecule's overall shape, polarity, and crystal packing, which in turn governs its physical properties. It is crucial for researchers to identify and utilize the correct isomer for their specific application, as their properties can differ significantly.

PropertyValueSource(s)
Chemical Formula C₇H₁₀O₄[1]
Molecular Weight 158.15 g/mol [1]
CAS Number (trans-isomer) 1401103-71-6[2][3]
CAS Number (cis-isomer) 142733-61-7[1][4]
Physical Form Colorless to Yellow Liquid or Viscous liquid or Solid
Storage Conditions Sealed in dry, room temperature[2]

The presence of a polar carboxylic acid group (a hydrogen bond donor and acceptor) and a polar methyl ester group (a hydrogen bond acceptor) imparts a hydrophilic character to the molecule. However, the four-carbon aliphatic ring provides a degree of lipophilicity. The balance between these opposing characteristics is a key determinant of properties like solubility.

Detailed Analysis of Key Physical Properties

A precise understanding of the physical properties of a compound is fundamental to its successful application in research and development. These parameters influence everything from reaction kinetics to bioavailability.

Melting Point

The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice forces. For a pure, crystalline solid, the melting point is typically a sharp, well-defined range.[5] Impurities will depress and broaden this range.[5] Given that this compound can exist as a solid, its melting point is a key quality control parameter. The specific melting point will depend on the stereoisomer (cis vs. trans) due to differences in how the molecules pack into a crystal lattice.

Boiling Point
Solubility

Solubility is one of the most critical physical properties in drug development, directly impacting formulation, administration, and bioavailability.[7][8][9] The solubility of this compound is dictated by the interplay of its polar functional groups and its non-polar hydrocarbon ring.

  • Aqueous Solubility : The carboxylic acid group can be deprotonated to form a carboxylate salt at pH values above its pKa, significantly increasing aqueous solubility. In acidic or neutral media, the compound is expected to have limited water solubility due to the hydrophobic cyclobutane ring.[10]

  • Organic Solvent Solubility : It is expected to exhibit good solubility in polar organic solvents such as ethanol, methanol, acetone, and dimethylformamide (DMF), which can interact favorably with the carboxylic acid and ester moieties.[10]

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.[11][12]

Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic acid proton. This value is fundamental for understanding the compound's behavior in different pH environments, such as physiological conditions in the body or buffered reaction mixtures. The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) quantitatively describes the relationship between pH and the ionization state of the acid.[13]

For carboxylic acids, pKa values typically fall in the range of 4 to 5.[14] The exact pKa of this compound will be influenced by the electron-withdrawing inductive effect of the methoxycarbonyl group, which tends to stabilize the conjugate base and thus lower the pKa (increase the acidity) compared to an unsubstituted cyclobutanecarboxylic acid.[15] For comparison, the pKa of cyclobutanecarboxylic acid itself is approximately 4.8. The precise measurement of pKa is most commonly achieved through potentiometric titration.[13]

Spectroscopic Properties

Spectroscopic data provides a fingerprint of the molecule, confirming its structure and purity.

  • Infrared (IR) Spectroscopy : Key diagnostic peaks would include a very broad O-H stretch from the carboxylic acid centered around 3000 cm⁻¹, a sharp C=O stretch for the carboxylic acid around 1710 cm⁻¹, and a distinct C=O stretch for the methyl ester around 1735 cm⁻¹.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : One would expect to see signals for the cyclobutane ring protons, a singlet for the methyl ester protons (-OCH₃) around 3.7 ppm, and a broad singlet for the acidic proton (-COOH) typically downfield (>10 ppm).

    • ¹³C NMR : Signals corresponding to the two distinct carbonyl carbons (acid and ester), the methoxy carbon, and the carbons of the cyclobutane ring would be observed.

Experimental Determination of Physical Properties

To ensure scientific integrity, all physical property data must be verifiable through robust experimental protocols. The following sections detail standard, field-proven methodologies.

Protocol 1: Melting Point Determination via Digital Apparatus

This protocol describes the use of a modern digital melting point apparatus, which is a standard and reliable method.[17][18]

Causality and Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. This phase change is observed by heating a small, powdered sample in a capillary tube at a controlled rate.[18] Purity is assessed by the sharpness of the melting range.[5]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Load the sample into a glass capillary tube to a height of 2.5-3.5 mm and pack it tightly by tapping the tube on a hard surface.[19]

  • Instrument Setup: Place the capillary tube into the heating block of the apparatus.

  • Rapid Pre-Screen (Optional but Recommended): Set a high heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. This saves time in subsequent, more accurate measurements.

  • Accurate Measurement: Allow the apparatus to cool to at least 5-10 °C below the approximate melting point.[19] Begin heating at a slow, controlled rate of approximately 1-2 °C per minute.

  • Data Recording: Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample becomes a clear liquid.[19] The melting point is reported as the range T₁ - T₂.

  • Validation: Perform the measurement in triplicate to ensure reproducibility. Calibrate the instrument periodically using certified reference standards.[19]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Result A Dry & Powder Sample B Load Capillary Tube (2.5-3.5 mm) A->B C Insert into Apparatus B->C D Rapid Heat to Find Approximate MP C->D E Cool Down D->E F Slow Heat (1-2°C/min) near MP E->F G Record T1 (Onset) & T2 (Clear Point) F->G H Report MP Range (T1 - T2) G->H I Assess Purity H->I

Caption: Workflow for Melting Point Determination.

Protocol 2: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is considered the "gold standard" for measuring equilibrium (thermodynamic) solubility, which is crucial for pre-formulation and drug development studies.[11][12]

Causality and Principle: The method establishes a true equilibrium between the undissolved solid and the saturated solution. By adding an excess of the compound to a solvent and allowing sufficient time for equilibration, the resulting concentration of the dissolved compound in the supernatant represents its thermodynamic solubility.[11]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed, screw-cap vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.[11] Carefully remove an aliquot of the supernatant. To ensure no solid particulates are transferred, the supernatant must be filtered (using a syringe filter, e.g., 0.22 µm PVDF) or centrifuged at high speed.[8]

  • Quantification: Dilute the clear filtrate with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of the diluted filtrate and then back-calculate the solubility in the original solvent (e.g., in µg/mL or mM).

Solubility_Workflow A Add Excess Solid to Solvent B Seal & Agitate (24-48h at const. T) A->B C Equilibrium Reached B->C D Separate Phases (Filter / Centrifuge) C->D E Quantify Supernatant (e.g., HPLC, LC-MS) D->E F Calculate Solubility vs. Calibration Curve E->F

Caption: Shake-Flask Method for Solubility.

Protocol 3: pKa Determination via Potentiometric Titration

This protocol provides a highly accurate method for determining the pKa of an ionizable group.[13]

Causality and Principle: The method involves titrating a solution of the weak acid with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration with a calibrated pH meter. A plot of pH versus the volume of titrant added generates a titration curve. The pKa is the pH at the half-equivalence point, where the concentrations of the acid ([HA]) and its conjugate base ([A⁻]) are equal.[13]

Methodology:

  • Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (gentle warming may be required).[13]

  • Instrument Setup: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0). Place the pH electrode and a magnetic stir bar into the acid solution.

  • Titration: Begin stirring the solution at a constant, moderate rate. Add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) from a burette.

  • Data Collection: After each addition of base, allow the pH reading to stabilize, then record the pH and the total volume of titrant added. Collect more data points near the steepest part of the curve (the equivalence point).

  • Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Veq), which is the midpoint of the steepest portion of the curve.

    • Determine the half-equivalence point (Veq / 2).

    • The pKa is the pH value on the curve that corresponds to the volume at the half-equivalence point.

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Dissolve Acid in Water B Calibrate pH Meter C Add Electrode & Stir Bar D Add Increments of Strong Base C->D E Record pH and Volume after each addition D->E F Plot pH vs. Volume E->F G Find Equivalence Point (Veq) F->G H Find Half-Equivalence Point (Veq/2) G->H I pKa = pH at Veq/2 H->I

Caption: Workflow for pKa Determination via Titration.

Conclusion

This compound is a valuable chemical intermediate whose utility is deeply connected to its fundamental physical properties. Its bifunctional nature, coupled with the conformational constraints of the cyclobutane ring, presents a unique profile of solubility, acidity, and solid-state characteristics. For the researcher, a thorough characterization of these properties using robust, validated protocols is not merely an academic exercise; it is a prerequisite for predictable and successful outcomes in synthesis, formulation, and biological evaluation. This guide has provided the foundational data, the experimental "how-to," and the scientific "why" to empower scientists in their use of this versatile molecular building block.

References

An In-depth Technical Guide to cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Constrained Scaffold in Modern Drug Development

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid, identified by its CAS number 142733-61-7 , has emerged as a pivotal building block, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides an in-depth technical overview of this compound, offering insights into its properties, synthesis, and application for researchers, scientists, and drug development professionals.

The strategic incorporation of the cyclobutane motif is a deliberate choice to imbue drug candidates with a unique set of structural and physicochemical characteristics. The inherent puckered nature of the cyclobutane ring introduces a degree of conformational rigidity that is absent in more flexible aliphatic linkers. This pre-organization of the molecular scaffold can significantly reduce the entropic penalty upon binding to a target protein, thereby enhancing binding affinity and potency. Furthermore, the cyclobutane core is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an extended in vivo half-life and an improved pharmacokinetic profile.

Physicochemical and Safety Profile

A comprehensive understanding of the physicochemical properties and safety profile of cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is fundamental for its effective and safe utilization in a laboratory setting.

PropertyValueSource(s)
CAS Number 142733-61-7[1][4][5][6]
Molecular Formula C₇H₁₀O₄[1][4][5][6]
Molecular Weight 158.15 g/mol [1][4][5][6]
IUPAC Name (1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid[1][4]
Physical Form Liquid[7]
Purity Typically ≥97%[1][4][7]
Storage Temperature Refrigerator[7]
Signal Word Warning[6][7]
Hazard Statements H302, H315, H319, H335[7]
Precautionary Statements P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352[7]

Expertise in Application: The Rationale for Employing cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid in PROTAC Synthesis

The decision to employ cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid as a linker in PROTAC design is a strategic one, rooted in a deep understanding of structure-activity relationships (SAR) and the principles of drug metabolism and pharmacokinetics (DMPK).

PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.[3] The linker is not merely a spacer; it plays a critical role in orienting the two ligands to facilitate the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the POI.

The cis-stereochemistry of the substituents on the cyclobutane ring of the title compound provides a well-defined three-dimensional vector, allowing for precise control over the spatial arrangement of the POI and E3 ligase ligands. This is in stark contrast to flexible alkyl chain linkers, where a multitude of conformations can exist, some of which may be non-productive for ternary complex formation. The rigidity of the cyclobutane scaffold helps to "pre-organize" the PROTAC into a bioactive conformation, which can lead to enhanced degradation efficiency.

From a DMPK perspective, the cyclobutane ring is a bioisostere for other commonly used chemical groups, but with improved metabolic stability. The carbon-carbon bonds of the cyclobutane are less susceptible to enzymatic oxidation compared to the carbon-hydrogen bonds in linear alkyl chains. This increased metabolic stability can translate to a longer plasma half-life and improved drug exposure.

Experimental Protocol: Synthesis of a PROTAC using cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid

This section provides a detailed, step-by-step protocol for the synthesis of a PROTAC molecule, utilizing cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid as the core linker component. This protocol is based on established amide coupling methodologies widely employed in the field.[1][8][9]

Objective: To synthesize a PROTAC by sequentially coupling an amine-functionalized E3 ligase ligand and an amine-functionalized POI ligand to cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid.

Materials:

  • cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid

  • Amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide)

  • Amine-functionalized POI ligand (e.g., a derivative of a kinase inhibitor)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Preparative HPLC system

Step 1: Activation of the Carboxylic Acid and First Amide Coupling

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Slowly add the solution of the E3 ligase ligand to the activated linker solution.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (the mono-amide intermediate) by flash column chromatography.

Step 2: Saponification of the Methyl Ester

  • Dissolve the purified mono-amide intermediate from Step 1 in a mixture of methanol and water.

  • Add lithium hydroxide (LiOH) (2-3 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the ester is fully hydrolyzed to the corresponding carboxylic acid.

  • Carefully acidify the reaction mixture with 1N HCl to a pH of approximately 3-4.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate.

Step 3: Second Amide Coupling to Form the Final PROTAC

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid intermediate from Step 2 (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) and stir for 15-30 minutes at room temperature.

  • In a separate flask, dissolve the amine-functionalized POI ligand (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Slowly add the solution of the POI ligand to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until completion.

  • Perform an aqueous workup as described in Step 1.7.

  • Purify the final crude PROTAC by preparative HPLC to obtain the desired product with high purity.

Step 4: Characterization

Confirm the identity and purity of the final PROTAC using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Saponification cluster_2 Step 3: Second Amide Coupling start cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid + Amine-E3 Ligand activate_cooh Activate Carboxylic Acid (HATU, DIPEA in DMF) start->activate_cooh couple1 Amide Bond Formation activate_cooh->couple1 workup1 Aqueous Workup couple1->workup1 purify1 Flash Chromatography workup1->purify1 intermediate1 Mono-amide Intermediate purify1->intermediate1 hydrolyze Ester Hydrolysis (LiOH in MeOH/H₂O) intermediate1->hydrolyze acidify Acidification (1N HCl) hydrolyze->acidify extract2 Extraction acidify->extract2 intermediate2 Carboxylic Acid Intermediate extract2->intermediate2 activate2 Activate Carboxylic Acid (HATU, DIPEA in DMF) intermediate2->activate2 couple2 Amide Bond Formation (+ Amine-POI Ligand) activate2->couple2 workup2 Aqueous Workup couple2->workup2 purify2 Preparative HPLC workup2->purify2 final_protac Final PROTAC purify2->final_protac

Caption: Workflow for the synthesis of a PROTAC using cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid.

Conclusion

cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its unique conformational constraints and enhanced metabolic stability make it an attractive choice for the design of next-generation therapeutics, particularly in the rapidly evolving field of targeted protein degradation. The detailed protocol provided herein serves as a practical guide for researchers to effectively utilize this compound in the synthesis of novel PROTACs, thereby accelerating the discovery of new medicines.

References

trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to trans-3-(Methoxycarbonyl)cyclobutanecarboxylic Acid: Structure, Synthesis, and Applications

Executive Summary

trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is a bifunctional organic compound featuring a strained cyclobutane ring, a carboxylic acid, and a methyl ester. Its rigid, stereochemically defined structure makes it a valuable building block in modern organic synthesis, particularly in the development of novel pharmaceuticals. The trans configuration of the functional groups provides a specific three-dimensional architecture that is highly sought after for creating conformationally constrained molecules. This guide provides a comprehensive overview of its core structure, physicochemical properties, a representative synthesis protocol, chemical reactivity, and its applications as a synthetic intermediate in drug discovery.

Molecular Identification and Core Structural Features

Nomenclature and Identifiers

The precise identification of a chemical entity is paramount for reproducibility in research and development. The key identifiers for trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid are summarized below.

IdentifierValueSource(s)
CAS Number 1401103-71-6[1][2][3]
Molecular Formula C₇H₁₀O₄[1][2][4]
Molecular Weight 158.15 g/mol [1][2][3][5]
IUPAC Name trans-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid
Synonyms 3-(methoxycarbonyl)cyclobutanecarboxylic acid[1][3]
InChI Key AJAHGOJIRQOMLK-URHBZAFASA-N[1]
SMILES O=C([C@H]1C--INVALID-LINK--C1)OC[2][4]
The Cyclobutane Core: Stereochemistry and Ring Strain

The central feature of this molecule is the cyclobutane ring. Unlike more flexible cyclohexane systems, the four-membered ring is conformationally restricted and possesses significant angle and torsional strain.[6][7] This inherent ring strain can be harnessed to influence the molecule's reactivity.[7]

The stereochemistry is explicitly defined as trans, meaning the carboxylic acid and methoxycarbonyl groups are situated on opposite faces of the cyclobutane ring. This fixed spatial relationship is critical in applications where precise molecular geometry is required to interact with biological targets like enzymes or receptors. The rigidity of the cyclobutane scaffold reduces the number of accessible conformations, which can enhance binding affinity and improve the pharmacokinetic profile of a drug candidate.[8]

Key Functional Groups: Carboxylic Acid and Methyl Ester

The molecule possesses two distinct and reactive functional groups, allowing for orthogonal chemical transformations:

  • Carboxylic Acid (-COOH): This group is acidic and serves as a handle for a wide range of reactions, including amide bond formation, reduction to an alcohol, or conversion to other esters.[6]

  • Methyl Ester (-COOCH₃): The ester is generally less reactive than the carboxylic acid. It can be selectively hydrolyzed under basic or acidic conditions to yield the parent trans-1,3-cyclobutanedicarboxylic acid or can be subjected to reactions with organometallic reagents.

Structural Visualization

The structure of trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid, highlighting the trans orientation of the functional groups.

Caption: 2D representation of trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid.

Physicochemical and Spectroscopic Profile

Physical Properties

The compound's physical state can vary, which is important for handling and reaction setup.

PropertyValueSource(s)
Physical Form Colorless to Yellow Liquid, Viscous liquid, or Solid[1][3]
Purity ≥97% (typical)[1][3]
Storage Sealed in a dry environment at room temperature[1][3]
Spectroscopic Data (Anticipated)

While a specific spectrum for this exact compound is not publicly available, its structure allows for the prediction of key signals in NMR spectroscopy, a critical tool for structural verification.

  • ¹H NMR: The spectrum would be complex due to the rigid ring system. One would expect to see distinct signals for the methoxy protons (-OCH₃) as a singlet around 3.7 ppm. The cyclobutane ring protons would appear as a series of multiplets between approximately 2.0 and 3.5 ppm. The acidic proton of the carboxylic acid would be a broad singlet at a downfield shift, typically >10 ppm.

  • ¹³C NMR: The spectrum would show seven distinct carbon signals. The two carbonyl carbons (ester and acid) would be found in the 170-180 ppm region. The methoxy carbon would be around 52 ppm. The four carbons of the cyclobutane ring would appear in the aliphatic region, typically between 30 and 50 ppm.

Synthesis and Methodologies

The synthesis of trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is not widely documented in literature. However, a logical and efficient approach involves the selective mono-esterification of its parent diacid, trans-1,3-cyclobutanedicarboxylic acid.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the synthetic challenge, tracing the target molecule back to readily available starting materials.

retrosynthesis target trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid intermediate trans-1,3-Cyclobutanedicarboxylic acid target->intermediate Selective Mono-esterification

Caption: Retrosynthetic pathway for the target molecule.

Representative Synthesis Protocol

This protocol describes a plausible method for the synthesis based on standard organic chemistry transformations. Disclaimer: This is a conceptual protocol and must be optimized for laboratory execution.

Objective: To synthesize trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid from trans-1,3-cyclobutanedicarboxylic acid.

Principle: The reaction utilizes a limited amount of an esterifying agent (e.g., methanol with an acid catalyst, or a milder agent like diazomethane or methyl iodide with a base) to favor the formation of the mono-ester over the di-ester. Controlling stoichiometry is key.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of trans-1,3-cyclobutanedicarboxylic acid[9][10] in a suitable anhydrous solvent (e.g., Dichloromethane or THF).

  • Reagent Addition: Add 1.0 to 1.1 equivalents of a methylating agent. For a controlled reaction, using a reagent like (Trimethylsilyl)diazomethane is often preferred for its high yield and clean conversion of carboxylic acids. Alternatively, classic Fischer esterification can be used with 1.0 equivalent of methanol and a catalytic amount of sulfuric acid, though this may lead to an equilibrium mixture including the di-ester and starting material.

  • Reaction: Stir the mixture at room temperature (or gentle heat if using Fischer esterification). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to maximize the yield of the desired mono-ester.

  • Work-up: Once the starting material is consumed or the optimal product concentration is reached, quench the reaction appropriately. If an acidic catalyst was used, neutralize with a mild base like sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will likely be a mixture. Purify via flash column chromatography on silica gel, using a gradient elution (e.g., hexane/ethyl acetate with a small percentage of acetic acid) to separate the starting diacid, the target mono-ester, and the di-ester byproduct.

  • Characterization: Confirm the structure and purity of the isolated product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of this molecule makes it a versatile intermediate. The differential reactivity of the acid and ester groups can be exploited for sequential modifications.

  • Reactions at the Carboxylic Acid: The free carboxylic acid is the more reactive site for many transformations. It can be readily converted into an amide by coupling with an amine using standard reagents like EDC/HOBt or HATU. This is a cornerstone reaction in the synthesis of peptide-based drugs and other bioactive molecules.

  • Reactions at the Ester: The methyl ester can be hydrolyzed to the diacid, reduced to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄), or converted to a tertiary alcohol via the addition of two equivalents of an organometallic reagent (e.g., a Grignard reagent).

  • Advanced Applications: The cyclobutane scaffold itself is of high interest. Recent advances in C-H functionalization allow for the direct modification of the C-H bonds on the cyclobutane ring, using the existing carbonyl groups as directing elements.[8][11] This modern synthetic strategy enables the late-stage diversification of the cyclobutane core, providing rapid access to a library of complex and novel structures for screening in drug discovery programs.[8]

Applications in Drug Discovery and Development

The Cyclobutane Motif in Medicinal Chemistry

Cyclic structures are prevalent in small-molecule drugs because they offer a degree of conformational rigidity.[8] The cyclobutane ring, in particular, provides a unique structural motif that is distinct from more common five- and six-membered rings. Its inclusion in a drug candidate can:

  • Improve Potency: By locking the molecule into a bioactive conformation that fits optimally into a target's binding site.

  • Enhance Selectivity: By creating a unique shape that is less likely to bind to off-target proteins.

  • Increase Metabolic Stability: The strained ring can be less susceptible to metabolic degradation compared to linear alkyl chains.

Parallels with Structurally Related Intermediates

The value of trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid can be inferred from the utility of similar building blocks. For example, trans-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid is a key intermediate used in peptide synthesis and the development of novel therapeutics in oncology and neurology.[12] This analogue demonstrates the utility of the trans-1,3-disubstituted cyclobutane scaffold for presenting functional groups in a well-defined spatial orientation, a principle that directly applies to the title compound.

Safety, Handling, and Storage

GHS Hazard Information

As with any chemical reagent, proper safety precautions are essential.

Hazard ClassGHS CodeDescriptionSource(s)
Skin IrritationH315Causes skin irritation[1][4][5]
Eye IrritationH319Causes serious eye irritation[1][4][5]
Respiratory IrritationH335May cause respiratory irritation[1][4][5]
Signal Word Warning[1][4]
Pictogram GHS07 (Exclamation Mark)[1]
Recommended Handling Procedures
  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Handling: Avoid breathing dust, fumes, or vapors.[1][4] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1][13]

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases.[13][14]

  • Stability: The compound is stable under recommended storage conditions.[13][14]

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for the cis and trans isomers of 3-(methoxycarbonyl)cyclobutanecarboxylic acid. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this important cyclobutane derivative. This document will delve into the nuances of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, offering insights into the relationship between molecular structure and spectral features.

Introduction

This compound, a disubstituted cyclobutane, exists as two diastereomers: cis and trans. The spatial arrangement of the carboxylic acid and methoxycarbonyl groups profoundly influences the molecule's physical, chemical, and biological properties. Consequently, unambiguous stereochemical assignment is critical in synthetic chemistry and drug development. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture. This guide will explore the theoretical underpinnings and practical application of these techniques in the context of this specific molecule.

The puckered nature of the cyclobutane ring introduces conformational complexities that are directly reflected in the spectroscopic data, particularly in NMR. Understanding these subtleties is key to a robust structural assignment.

Synthesis and Stereochemistry

The synthesis of 1,3-disubstituted cyclobutanes can be approached through various strategies, often yielding a mixture of cis and trans isomers. A common route involves the hydrolysis of a corresponding diester, which itself can be synthesized via cycloaddition reactions. The stereochemical outcome is highly dependent on the reaction conditions and the nature of the starting materials. For instance, the hydrolysis of dimethyl cis-cyclobutane-1,3-dicarboxylate can be selectively performed to yield the mono-acid. It is crucial to consider the synthetic route when analyzing spectroscopic data, as the presence of the other isomer as an impurity is a common occurrence. A scalable, chromatography-free synthesis for a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold has been reported, highlighting the importance of controlling stereochemistry in these systems[1].

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. The chemical shifts, coupling constants, and multiplicity of the signals provide a wealth of structural information.

Interpretation of ¹H NMR Spectra

For this compound, the key diagnostic signals are those of the methine protons at C1 and C3, the methylene protons of the cyclobutane ring, the methyl protons of the ester group, and the acidic proton of the carboxylic acid.

  • Methine Protons (H-1 and H-3): The chemical shifts of these protons are influenced by the electronegativity of the attached carboxyl and methoxycarbonyl groups and their relative stereochemistry. In the cis isomer, where both substituents are on the same face of the ring, the methine protons are expected to be in different chemical environments compared to the trans isomer.

  • Methylene Protons (H-2 and H-4): The puckered nature of the cyclobutane ring leads to non-equivalent axial and equatorial protons, resulting in complex splitting patterns. The coupling constants between the methine and methylene protons are diagnostic of the stereochemistry.

  • Methyl Protons: A singlet corresponding to the three protons of the methoxycarbonyl group is expected, typically in the range of 3.6-3.8 ppm.

  • Carboxylic Acid Proton: A broad singlet, highly dependent on concentration and solvent, is expected for the acidic proton, usually downfield (>10 ppm).

Table 1: Predicted ¹H NMR Data for this compound Isomers

ProtonPredicted Chemical Shift (ppm) - cisPredicted Chemical Shift (ppm) - transMultiplicity
H-1, H-32.8 - 3.22.9 - 3.3Multiplet
H-2, H-42.2 - 2.62.3 - 2.7Multiplet
-OCH₃~3.7~3.7Singlet
-COOH>10>10Broad Singlet

Note: These are predicted values based on typical ranges for similar structures. Actual values may vary depending on the solvent and other experimental conditions. ChemicalBook provides experimental ¹H NMR data for the cis-isomer (CAS 142733-61-7).

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-32 scans are typically sufficient for good signal-to-noise ratio.

    • Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve 5-10 mg in 0.6-0.7 mL deuterated solvent transfer Transfer to NMR tube dissolve->transfer instrument 400 MHz NMR Spectrometer transfer->instrument acquire Acquire Spectrum (16-32 scans) instrument->acquire process Process FID (FT, Phase, Baseline) acquire->process reference Reference Spectrum process->reference integrate Integrate Peaks reference->integrate assign Assign Signals integrate->assign

Figure 1: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Interpretation of ¹³C NMR Spectra

For this compound, we expect to see signals for the carbonyl carbons of the ester and carboxylic acid, the methine carbons, the methylene carbons, and the methyl carbon.

  • Carbonyl Carbons: The carbonyl carbons of the carboxylic acid and the ester are expected to appear in the downfield region of the spectrum, typically between 170 and 180 ppm.

  • Methine Carbons (C-1 and C-3): These carbons, being attached to electron-withdrawing groups, will be deshielded and appear in the range of 40-50 ppm. The stereochemistry will influence their exact chemical shifts.

  • Methylene Carbons (C-2 and C-4): The methylene carbons of the cyclobutane ring are expected to resonate in the aliphatic region, typically between 20 and 30 ppm.

  • Methyl Carbon: The methyl carbon of the methoxycarbonyl group will appear upfield, around 52 ppm.

Table 2: Predicted ¹³C NMR Data for this compound Isomers

CarbonPredicted Chemical Shift (ppm) - cisPredicted Chemical Shift (ppm) - trans
-C OOH175 - 180175 - 180
-C OOCH₃170 - 175170 - 175
-OC H₃~52~52
C-1, C-340 - 4542 - 47
C-2, C-425 - 3027 - 32

Note: These are predicted values. Subtle differences in chemical shifts between the cis and trans isomers are expected due to stereochemical effects. ChemicalBook indicates the availability of experimental ¹³C NMR data for the cis-isomer.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Use 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically needed due to the low natural abundance of ¹³C.

    • Relaxation Delay: A sufficient relaxation delay (e.g., 2 seconds) should be used to ensure accurate integration if quantitative data is desired.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Interpretation of IR Spectra

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and ester functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • C=O Stretch (Carboxylic Acid and Ester): Two strong absorption bands are expected for the carbonyl groups. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ester C=O stretch is usually at a slightly higher frequency, around 1730-1750 cm⁻¹. The exact positions can be influenced by the cyclobutane ring strain.

  • C-O Stretch (Carboxylic Acid and Ester): Strong C-O stretching vibrations are expected in the 1000-1300 cm⁻¹ region.

  • C-H Stretch: Absorptions for the C-H stretching of the cyclobutane ring and the methyl group will be observed in the 2850-3000 cm⁻¹ region.

Table 3: Key IR Absorptions for this compound

Functional GroupVibrationExpected Frequency (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500-3300Broad, Strong
Carboxylic AcidC=O stretch1700-1725Strong
EsterC=O stretch1730-1750Strong
Ester/Carboxylic AcidC-O stretch1000-1300Strong
AlkaneC-H stretch2850-3000Medium

Note: Experimental IR data for the cis-isomer is listed as available from ChemicalBook.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Liquid Sample): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Sample Preparation (Solid Sample): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid is pressed directly onto the ATR crystal.

  • Data Acquisition:

    • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

    • Background: Record a background spectrum of the empty sample holder (for salt plates) or the clean ATR crystal.

    • Sample Spectrum: Record the spectrum of the sample.

    • Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis liquid Liquid Sample: Thin film on salt plates background Record Background Spectrum liquid->background solid Solid Sample: KBr pellet or ATR solid->background sample_spec Record Sample Spectrum background->sample_spec process Ratio Sample to Background sample_spec->process analyze Analyze Peaks process->analyze

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(methoxycarbonyl)cyclobutanecarboxylic acid. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and conformational analysis of small molecules. This document moves beyond a simple spectral interpretation, offering insights into the underlying principles that govern the chemical shifts and coupling patterns observed in this substituted cyclobutane system.

Introduction: The Structural Significance of a Substituted Cyclobutane

This compound is a disubstituted cyclobutane derivative featuring two distinct electron-withdrawing groups: a carboxylic acid and a methyl ester. The rigid, puckered nature of the cyclobutane ring, combined with the stereochemical relationship of these substituents, gives rise to a complex and informative ¹H NMR spectrum.[1][2] Understanding this spectrum is crucial for confirming the molecule's constitution and stereochemistry, which are critical parameters in fields such as medicinal chemistry and materials science, where precise molecular architecture dictates function.

This guide will focus on the cis isomer, also known as (1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid, as a representative example to explore the nuances of its ¹H NMR spectrum.[3]

The Molecular Landscape: Structure and Proton Environments

To comprehend the ¹H NMR spectrum, we must first visualize the molecule's structure and identify the distinct proton environments.

Figure 1: Structure of cis-3-(methoxycarbonyl)cyclobutanecarboxylic acid with proton designations.

The molecule possesses a plane of symmetry that passes through the C1-C3 axis. This symmetry renders the two methylene groups (C2 and C4) chemically equivalent. However, the protons on each methylene group (Hax/Heq and Hax'/Heq') are diastereotopic.[2] This is a critical concept: due to the fixed, puckered conformation of the ring and the presence of substituents, the "axial" and "equatorial" type protons on the same carbon have different spatial relationships with the substituents, making them magnetically non-equivalent. Consequently, they will have different chemical shifts and will couple to each other.

Predicting the ¹H NMR Spectrum: A Step-by-Step Analysis

While an experimental spectrum provides definitive data, a predicted spectrum based on established principles offers a powerful tool for understanding the underlying structural factors.

Proton(s)Predicted Chemical Shift (ppm)MultiplicityIntegrationRationale
H of COOH~10-12Singlet (broad)1HThe acidic proton of the carboxylic acid is typically deshielded and often appears as a broad singlet, which may exchange with D₂O.
H of OCH₃~3.7Singlet3HProtons of the methyl ester group are in a distinct chemical environment and do not couple with other protons, resulting in a sharp singlet.
Hα and Hβ~3.0 - 3.4Quintet or complex multiplet2HThese methine protons are deshielded by the adjacent carbonyl groups. Due to the ring's symmetry, they are chemically equivalent and will exhibit complex coupling with the four adjacent methylene protons.
Hax/Heq and Hax'/Heq'~2.2 - 2.8Multiplets4HThese diastereotopic methylene protons will have distinct chemical shifts and will show geminal coupling to each other and vicinal coupling to the methine protons, resulting in complex multiplets.

Delving Deeper: The Causality Behind Spectral Features

Chemical Shifts: The Influence of Electronegativity and Anisotropy

The chemical shifts of the cyclobutane ring protons are influenced by several factors:

  • Inductive Effects: The electron-withdrawing nature of the carboxylic acid and methyl ester groups deshields the adjacent methine protons (Hα and Hβ), shifting them downfield. Based on data for cyclobutanecarboxylic acid, where the methine proton appears around 3.17 ppm, a similar shift is expected here.[4][5]

  • Magnetic Anisotropy: The π-systems of the carbonyl groups create anisotropic fields that can either shield or deshield nearby protons depending on their spatial orientation. In the puckered conformation of the cyclobutane ring, this effect contributes to the chemical shift differences between the diastereotopic methylene protons.

  • Ring Strain and Hybridization: The C-H bonds in cyclobutane have a higher s-character than in acyclic alkanes, which can influence proton chemical shifts.[6] The inherent strain of the four-membered ring also affects the overall electronic environment.[2]

Coupling Constants: A Window into Stereochemistry

The coupling patterns in the ¹H NMR spectrum of this compound are particularly informative:

  • Geminal Coupling (²J): The two diastereotopic protons on each methylene carbon will couple to each other.

  • Vicinal Coupling (³J): The methine protons (Hα and Hβ) will couple with the adjacent methylene protons. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. Due to the puckered nature of the cyclobutane ring, both cis and trans vicinal couplings are possible, and their values can vary significantly.[7]

  • Long-Range Coupling (⁴J): "W" coupling across the four-membered ring is also possible and can further complicate the splitting patterns.

Figure 2: Spin-spin coupling network in cis-3-(methoxycarbonyl)cyclobutanecarboxylic acid.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for non-polar to moderately polar compounds.[2]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for resolving complex multiplets.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust as needed for signal-to-noise)

    • For enhanced structural elucidation, consider performing two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify spin-spin coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their attached carbons.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock insert->lock shim Shim lock->shim tune Tune and Match shim->tune acq_1d Acquire 1D ¹H Spectrum tune->acq_1d acq_2d Acquire 2D Spectra (COSY, HSQC) acq_1d->acq_2d Optional ft Fourier Transform phase Phase Correction ft->phase calibrate Calibration phase->calibrate integrate Integration calibrate->integrate analyze Analysis & Assignment integrate->analyze

Figure 3: Workflow for ¹H NMR spectrum acquisition and analysis.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis of the chemical shifts, multiplicities, and coupling constants allows for the unambiguous confirmation of its constitution and stereochemistry. The principles of diastereotopicity, anisotropic effects, and the influence of ring conformation are key to a comprehensive understanding of the spectrum. This guide provides a framework for both predicting and experimentally determining the ¹H NMR spectrum of this and similar substituted cyclobutane systems, serving as a valuable resource for researchers in the chemical sciences.

References

Introduction: The Unique Spectroscopic Landscape of the Cyclobutane Ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Navigating the Complexities of ¹³C NMR Chemical Shifts in Cyclobutane Derivatives

For researchers, synthetic chemists, and drug development professionals, the cyclobutane motif represents a fascinating and increasingly vital structural unit. Its presence in numerous natural products and pharmaceuticals underscores the need for precise and unambiguous methods of structural characterization. However, the very features that make the cyclobutane ring a unique building block—its inherent ring strain and conformational flexibility—also create a complex spectroscopic landscape that can challenge even seasoned analysts.[1][2][3][4]

This guide provides an in-depth exploration of the principles governing ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts in cyclobutane derivatives. Moving beyond a simple catalog of data, we will delve into the causal relationships between molecular structure, conformation, and the resulting NMR signals. Our objective is to equip you with the field-proven insights necessary to leverage ¹³C NMR spectroscopy as a powerful tool for the definitive structural and stereochemical elucidation of this important class of cyclic compounds.[5]

Core Principles: Understanding the Unperturbed Cyclobutane System

To interpret the spectra of complex derivatives, one must first grasp the foundational characteristics of the parent cyclobutane ring.

The Puckered Ring: A Dynamic Equilibrium

Contrary to a simplistic planar representation, the cyclobutane ring is not flat. It exists in a dynamic equilibrium between two puckered, non-planar "butterfly" conformations to alleviate the significant torsional strain that would arise from eclipsing hydrogens in a planar structure.[2][5][6] This rapid interconversion, or ring-flipping, has profound consequences for the NMR spectrum.

In unsubstituted cyclobutane, this rapid conformational averaging renders all four carbon atoms chemically and magnetically equivalent. The result is a single, sharp resonance in the ¹³C NMR spectrum at approximately 22.4 ppm.[5][7] This upfield shift, relative to larger, less-strained cycloalkanes like cyclohexane (~27 ppm), is a direct consequence of the ring strain and the unique hybridization of the carbon atoms.[8]

The Influence of Ring Strain

The high ring strain in cyclobutane (approximately 26 kcal/mol) arises from a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain.[3][4] This strain alters the hybridization of the ring carbons, increasing the p-character of the C-C bonds and consequently the s-character of the C-H bonds. This altered electronic environment is a key determinant of the foundational chemical shift of the cyclobutane carbons.

Decoding the Spectrum: Key Factors Influencing Chemical Shifts

The introduction of substituents breaks the symmetry of the cyclobutane ring, leading to a dispersion of chemical shifts that is rich with structural information. The precise position of each resonance is governed by a confluence of electronic, steric, and conformational effects.

Substituent Chemical Shift (SCS) Effects

The most immediate influence on a carbon's chemical shift is the nature of the substituent it bears. These effects are typically analyzed by their position relative to the carbon of interest (α, β, and γ).

  • The α-Effect: The substituent's effect on the carbon to which it is directly attached (Cα) is the most pronounced. Electronegative atoms (O, N, halogens) or electron-withdrawing groups (-C=O, -CN) cause a significant downfield shift (deshielding) of the Cα signal. Conversely, electropositive groups can cause a more modest upfield shift.

  • The β-Effect: The effect on the adjacent carbon (Cβ) is typically deshielding, though generally smaller in magnitude than the α-effect.

  • The γ-Effect: The effect on the carbon two bonds away (Cγ) is highly dependent on stereochemistry and is one of the most powerful diagnostic tools for cyclobutane derivatives. A substituent in a gauche (syn-clinal) relationship with a γ-carbon induces a shielding effect (an upfield shift of 2-6 ppm) compared to an anti (anti-periplanar) arrangement. This "γ-gauche effect" is a cornerstone of stereochemical assignment.

The following table summarizes typical SCS effects for common substituents on the cyclobutane ring.

Substituent (X)α-Effect (ppm)β-Effect (ppm)γ-Effect (ppm)
-CH₃+8 to +12+7 to +10-1 to -3
-OH+45 to +50+8 to +11-2 to -5
-Cl+30 to +35+9 to +12-2 to -4
-Br+20 to +25+9 to +12-1 to -3
-Ph+20 to +24+1 to +3-1 to -3
-COOH+18 to +22+1 to +3-1 to -2
-CN+1 to +4+1 to +3-2 to -4

Note: These values are approximate and can be influenced by solvent and other structural features.

The Power of Stereochemistry: Distinguishing Isomers

The conformational rigidity and defined spatial relationships in substituted cyclobutanes make ¹³C NMR an exceptional technique for stereochemical determination.

The γ-gauche effect is the primary mechanism for distinguishing cis and trans isomers. In a 1,3-disubstituted cyclobutane, for example, the cis isomer will have both substituents in pseudo-equatorial positions or both in pseudo-axial positions. In the diaxial conformation, each substituent is gauche to the C2 and C4 carbons, leading to significant shielding of these carbons compared to the trans isomer, where substituents are typically in a pseudo-equatorial/pseudo-axial arrangement, minimizing gauche interactions.

Similarly, for 1,2-disubstituted cyclobutanes, the cis isomer forces a gauche interaction between one substituent and the C3 carbon, resulting in an upfield shift for C3 relative to the trans isomer.[9][10]

CompoundCarboncis Isomer δ (ppm)trans Isomer δ (ppm)Δδ (cis-trans)
1,3-Dimethylcyclobutane C1/C3~30.5~32.0-1.5
C2/C4~33.0~37.5-4.5
1,2-Dichlorocyclobutane C1/C2~58.0~61.0-3.0
C3/C4~25.0~28.0-3.0

Data compiled from typical values in the literature. Actual shifts are solvent and concentration-dependent.

This principle extends to more complex systems, such as the head-to-head and head-to-tail isomers formed in photochemical [2+2] cycloadditions. Head-to-head isomers often exhibit a larger separation between the cyclobutane carbon resonances due to increased steric compression and more pronounced γ-effects compared to their head-to-tail counterparts.[9]

Advanced Methodologies and Practical Workflows

Modern structural elucidation relies on a synergistic approach, combining high-quality experimental data with robust computational methods.

Experimental Protocol for High-Quality ¹³C NMR Acquisition

A self-validating protocol ensures that the acquired data is of the highest possible fidelity, forming a trustworthy basis for interpretation.

  • Sample Preparation: Prepare a solution of the cyclobutane derivative in a deuterated solvent (e.g., CDCl₃) at an appropriate concentration (5-50 mg in 0.6-0.7 mL). Ensure the sample is free of particulate matter.

  • Spectrometer Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Spectral Width (SW): Set a wide spectral width, typically 0 to 220 ppm, to ensure all carbon signals are captured.

    • Acquisition Time (AQ): Use a standard acquisition time of 1-2 seconds.

    • Pulse Program: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a significantly higher number of scans is required compared to ¹H NMR. This can range from several hundred to many thousands, depending on the sample concentration and solubility. The goal is to achieve a signal-to-noise ratio >10:1 for all signals of interest.[5]

    • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for adequate relaxation of quaternary carbons.

Workflow: NMR Data Acquisition and Analysis

G Figure 1: Standard workflow for NMR-based structural elucidation of cyclobutane derivatives. cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Structural Analysis SamplePrep Sample Preparation (Solvent, Concentration) SpectrometerSetup Spectrometer Setup (Lock, Shim) SamplePrep->SpectrometerSetup AcquireData 1D/2D NMR Acquisition (¹³C, DEPT, HSQC, HMBC) SpectrometerSetup->AcquireData Processing Fourier Transform Phase & Baseline Correction AcquireData->Processing PeakPicking Peak Picking & Integration Processing->PeakPicking ShiftAnalysis Chemical Shift Analysis (SCS, γ-gauche effect) PeakPicking->ShiftAnalysis Stereochem Stereochemical Assignment (cis/trans determination) ShiftAnalysis->Stereochem CompValidation Computational Validation (DFT Prediction) Stereochem->CompValidation Structure Final Structure Elucidation CompValidation->Structure

Computational Prediction: A Powerful Corroborative Tool

When experimental data is ambiguous or when dealing with novel scaffolds, computational prediction of ¹³C NMR chemical shifts has become an indispensable validation step.[11][12][13] Density Functional Theory (DFT) methods, particularly those employing the Gauge-Independent Atomic Orbital (GIAO) approach, have proven highly effective.[11]

The accuracy of these predictions is sensitive to several factors, including the choice of functional, basis set, and the inclusion of solvent effects.[11] For flexible molecules like many cyclobutane derivatives, it is crucial to perform a conformational search and calculate the Boltzmann-averaged chemical shifts of the low-energy conformer ensemble to obtain a result that accurately reflects the solution-state measurement.[14]

Workflow: Computational Chemical Shift Prediction

G Figure 2: A generalized workflow for the computational prediction of ¹³C NMR chemical shifts. Input Input Structure (Proposed Isomer) ConfSearch Conformational Search (Molecular Mechanics/DFT) Input->ConfSearch Optimization Geometry Optimization (DFT, e.g., B3LYP/6-31G*) ConfSearch->Optimization NMRCalc NMR Shielding Calculation (GIAO Method) Optimization->NMRCalc Boltzmann Boltzmann Averaging (Based on conformer energies) NMRCalc->Boltzmann Scaling Linear Scaling & Referencing (vs. TMS) Boltzmann->Scaling Output Predicted Spectrum Scaling->Output

Conclusion

The ¹³C NMR spectrum of a cyclobutane derivative is a rich tapestry of information woven from the interplay of ring strain, conformational dynamics, substituent effects, and stereochemistry. A thorough understanding of these core principles transforms the spectrum from a mere collection of peaks into a detailed blueprint of the molecule's three-dimensional structure. By combining high-quality, systematically acquired experimental data with the predictive power of modern computational chemistry, researchers, scientists, and drug development professionals can confidently characterize cyclobutane-containing compounds, accelerating discovery and ensuring the integrity of their scientific endeavors.[5]

References

An In-depth Technical Guide to 2-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid (C7H10O4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclobutane Scaffold

The cyclobutane motif, a four-membered carbocycle, has emerged from being a synthetic curiosity to a valuable scaffold in modern medicinal chemistry and materials science.[1] Its inherent ring strain imparts unique conformational properties and three-dimensional character to molecules, offering a compelling alternative to more conventional, often planar, aromatic systems.[1] Unlike highly reactive cyclopropanes, the cyclobutane ring is generally stable under physiological conditions, yet it can influence molecular shape, metabolic stability, and binding affinity to biological targets.[1] This guide focuses on a specific and functionally rich cyclobutane derivative, 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid, with the molecular formula C7H10O4. This molecule exists as cis and trans diastereomers, each with a pair of enantiomers, and serves as a versatile building block for more complex molecular architectures. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester, allows for orthogonal chemical modifications, making it a highly strategic starting material in multi-step syntheses.

IUPAC Nomenclature and Stereoisomerism

The systematic IUPAC name for this compound is 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid . The numbering of the cyclobutane ring begins at one of the substituted carbons, with the substituents dictating the lowest possible locants. The stereochemistry of the substituents relative to each other is designated as cis or trans.

  • cis-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid : The carboxylic acid and the methoxycarbonyl group are on the same face of the cyclobutane ring.

  • trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid : The carboxylic acid and the methoxycarbonyl group are on opposite faces of the cyclobutane ring.

Each of these diastereomers is chiral and exists as a pair of enantiomers. For example, the enantiomers of the trans isomer are (1R,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid and (1S,2S)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid.[2]

Synthesis and Mechanistic Insights

The synthesis of 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid isomers can be approached through several strategic routes. The choice of method often depends on the desired stereochemistry.

Method 1: Selective Mono-esterification of Cyclobutane-1,2-dicarboxylic Acid

A straightforward approach involves the selective esterification of one of the carboxylic acid groups of cyclobutane-1,2-dicarboxylic acid.

G cluster_0 Selective Mono-esterification Dicarboxylic Acid cis/trans-Cyclobutane-1,2-dicarboxylic Acid Monoester cis/trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid Dicarboxylic Acid->Monoester Selective Esterification Methanol Methanol (CH3OH) Methanol->Monoester Catalyst Acid Catalyst (e.g., H2SO4) or Bifunctional Catalyst (e.g., Alumina) Catalyst->Monoester

Caption: Synthetic pathway via selective mono-esterification.

Causality behind Experimental Choices: Direct esterification, such as the Fischer-Speier method, can be challenging to control for mono-esterification, often leading to a mixture of the starting material, the desired mono-ester, and the di-ester. More advanced methods using bifunctional catalysts like alumina can offer higher selectivity for mono-methylation.[3] The selectivity is attributed to a balanced acidity and basicity of the catalyst surface, which facilitates the esterification of one carboxyl group while the other remains protonated or interacts differently with the catalyst.[3]

Experimental Protocol: Selective Mono-esterification using Alumina

  • Catalyst Activation: Activate neutral alumina by heating at 400 °C for 4 hours under a vacuum.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend cis- or trans-cyclobutane-1,2-dicarboxylic acid (1.0 eq) and activated alumina (catalytic amount) in methanol (excess, serving as reactant and solvent).

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture and filter to remove the alumina catalyst.

  • Purification: Evaporate the methanol under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to isolate the desired mono-ester.

Method 2: Ring-Opening of Cyclobutane-1,2-dicarboxylic Anhydride

A highly regioselective method for the synthesis of the cis-isomer involves the nucleophilic ring-opening of cis-cyclobutane-1,2-dicarboxylic anhydride with methanol.

G cluster_1 Anhydride Ring-Opening Anhydride cis-Cyclobutane-1,2-dicarboxylic Anhydride cis-Monoester cis-2-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid Anhydride->cis-Monoester Nucleophilic Acyl Substitution Methanol Methanol (CH3OH) Methanol->cis-Monoester Base Base Catalyst (optional, e.g., Pyridine) Base->cis-Monoester

Caption: Synthesis of the cis-isomer via anhydride ring-opening.

Causality behind Experimental Choices: This method is inherently selective for the cis-isomer because the starting anhydride has a cis configuration. The methanol attacks one of the carbonyl carbons, leading to the opening of the anhydride ring to form a carboxylic acid and a methyl ester. The reaction is often clean and high-yielding. A mild base can be used to catalyze the reaction.

Experimental Protocol: Methanolysis of cis-Cyclobutane-1,2-dicarboxylic Anhydride

  • Reaction Setup: Dissolve cis-cyclobutane-1,2-dicarboxylic anhydride (1.0 eq) in an excess of dry methanol in a round-bottom flask.

  • Reaction Execution: Stir the solution at room temperature. The reaction can be gently heated to reflux to increase the rate. Monitor the disappearance of the anhydride by TLC or IR spectroscopy (loss of the characteristic anhydride carbonyl peaks).

  • Work-up and Purification: Once the reaction is complete, remove the excess methanol under reduced pressure to yield the crude cis-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid, which is often of high purity. Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic Characterization

The structural elucidation of the cis and trans isomers of 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid relies heavily on spectroscopic techniques.

Spectroscopic TechniqueCharacteristic Features
Infrared (IR) Spectroscopy - Broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.[4][5]- Sharp C=O stretch from the ester carbonyl, around 1730-1740 cm⁻¹.[4][5]- C=O stretch from the carboxylic acid carbonyl, around 1700-1720 cm⁻¹.[4][5]- C-O stretching bands for both the ester and carboxylic acid in the 1100-1300 cm⁻¹ region.[4][5]
¹H NMR Spectroscopy - A broad singlet for the carboxylic acid proton (COOH) in the downfield region (typically 10-12 ppm).[4]- A sharp singlet for the methyl ester protons (OCH₃) around 3.7 ppm.[6]- Complex multiplets for the cyclobutane ring protons (CH and CH₂) in the range of 1.8-3.5 ppm. The coupling constants and chemical shifts of the methine protons (at C1 and C2) are diagnostic for distinguishing between cis and trans isomers.
¹³C NMR Spectroscopy - Two distinct carbonyl carbon signals: one for the carboxylic acid (around 175-185 ppm) and one for the methyl ester (around 170-175 ppm).[4][7]- A signal for the methyl ester carbon (OCH₃) around 52 ppm.[6]- Signals for the cyclobutane ring carbons in the aliphatic region (typically 20-45 ppm).
Mass Spectrometry - The molecular ion peak (M⁺) may be observed. - Characteristic fragmentation patterns include the loss of a methoxy group (-OCH₃, M-31), the loss of a carboxylic acid group (-COOH, M-45), and the loss of a methoxycarbonyl group (-COOCH₃, M-59).[4]

Applications in Research and Drug Development

Cyclobutane derivatives, including 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid, are valuable intermediates in the synthesis of a variety of target molecules.

  • Pharmaceuticals : The rigid cyclobutane scaffold can be used to orient functional groups in a specific and predictable manner, which is crucial for optimizing interactions with biological targets such as enzymes and receptors.[1] These compounds are precursors to more complex molecules, including antiviral nucleoside analogues.[8] For instance, the cyclobutane ring can serve as a conformationally restricted isostere for other groups, potentially improving metabolic stability and pharmacokinetic properties.[1]

  • Agrochemicals : Similar to pharmaceuticals, the unique structural features of cyclobutane derivatives can be exploited in the design of novel pesticides and herbicides with improved efficacy and selectivity.

  • Materials Science : The defined stereochemistry of these molecules makes them attractive building blocks for the synthesis of polymers and liquid crystals with specific properties.

Conclusion

2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid is a versatile and synthetically valuable building block. Its well-defined stereochemistry and orthogonal functional groups provide a robust platform for the creation of complex molecular architectures. A thorough understanding of its synthesis, stereochemistry, and spectroscopic properties is essential for researchers and scientists aiming to leverage the unique attributes of the cyclobutane scaffold in drug discovery and materials science. The synthetic protocols and characterization data presented in this guide offer a solid foundation for the effective utilization of this important chemical intermediate.

References

Molecular weight of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a bifunctional organic compound featuring a rigid, four-membered cyclobutane ring. This structure is adorned with both a carboxylic acid and a methyl ester group, making it a versatile building block in organic synthesis and medicinal chemistry. The compound exists as two distinct stereoisomers, cis and trans, whose specific geometries are critical for their application in spatially defined molecular architectures.

In recent years, the cyclobutane scaffold has gained significant traction among drug development professionals for its ability to impart desirable pharmacological properties.[1] Unlike more flexible aliphatic chains or planar aromatic rings, the puckered three-dimensional structure of cyclobutane offers a unique conformational rigidity. This can improve metabolic stability, enhance binding affinity by locking substituents in optimal orientations, and increase the solubility of parent compounds.[1]

This guide provides a comprehensive overview of this compound, targeting researchers and scientists in drug development. It will cover the molecule's fundamental physicochemical properties, detail synthetic strategies, and explore its primary application as a linker molecule in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

Part 1: Physicochemical Properties and Isomeric Forms

The core attributes of this compound are defined by its molecular formula, C7H10O4, and a molecular weight of 158.15 g/mol .[2][3] The presence of stereocenters at the 1 and 3 positions of the cyclobutane ring gives rise to cis and trans diastereomers, which possess distinct chemical and physical properties and are typically not interchangeable in complex molecular design.

PropertyDescriptionSource(s)
Molecular Formula C7H10O4[2][4]
Molecular Weight 158.15 g/mol [2][3][5]
CAS Number (cis) 142733-61-7[2]
IUPAC Name (cis) (1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid[2]
CAS Number (trans) 1401103-71-6[4]
IUPAC Name (trans) (1r,3r)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acidN/A
Appearance Colorless to yellow liquid or solid
Storage Sealed in a dry environment at room temperature[4]

The key structural difference lies in the relative orientation of the carboxylic acid and methoxycarbonyl groups. In the cis isomer, both substituents are on the same face of the cyclobutane ring, while in the trans isomer, they are on opposite faces. This distinction is crucial for applications where precise spatial positioning of attached moieties is required.

Part 2: Synthesis and Characterization

Synthetic Strategies: The Mono-esterification Approach

The most direct and common synthetic route to this compound is the selective mono-esterification of cyclobutane-1,3-dicarboxylic acid.[6] The primary challenge of this method is achieving selectivity, as the reaction can easily proceed to form the undesired dimethyl cyclobutane-1,3-dicarboxylate diester.

Causality of Experimental Choices:

  • Fischer Esterification: This classic acid-catalyzed reaction with methanol is straightforward but requires careful control.[6] Using a limited stoichiometry of methanol and monitoring the reaction progress closely (e.g., by TLC or GC-MS) is essential to maximize the yield of the mono-ester and minimize diester formation.

  • Controlled Reagent-Based Esterification: Methods employing coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can offer superior control over the reaction, though they are often more expensive and require more complex workups.[6]

Below is a conceptual workflow for the synthesis via Fischer esterification.

G start Cyclobutane-1,3-dicarboxylic Acid process Fischer Esterification (Reflux, Controlled Time) start->process reagents Methanol (MeOH) Catalytic H₂SO₄ reagents->process product 3-(Methoxycarbonyl)- cyclobutanecarboxylic Acid (Mixture with Di-acid and Di-ester) process->product Reaction purification Purification (e.g., Column Chromatography) product->purification Workup final_product Isolated Product (cis/trans mixture or separated isomers) purification->final_product Isolation

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Representative Fischer Mono-esterification

This protocol is a representative example and should be adapted based on laboratory conditions and scale.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cyclobutane-1,3-dicarboxylic acid (1.0 eq) in anhydrous methanol (1.5-2.0 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirring solution.

  • Heating and Monitoring: Heat the mixture to reflux. Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the mono-ester and di-ester products.

  • Quenching: Once the optimal conversion to the mono-ester is achieved, cool the reaction to room temperature and quench by pouring it into a separatory funnel containing cold water and a suitable organic solvent (e.g., ethyl acetate).

  • Extraction and Wash: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash sequentially with water and brine to remove residual acid and methanol.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude mixture using column chromatography on silica gel to separate the desired mono-ester from unreacted starting material and the diester byproduct.

Characterization

The identity and purity of the final product must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the methoxy group protons (-OCH₃) around 3.7 ppm, along with multiplets for the protons on the cyclobutane ring and a broad singlet for the carboxylic acid proton (>10 ppm). ¹³C NMR will confirm the presence of two distinct carbonyl carbons (one ester, one acid) and the carbons of the cyclobutane ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a molecular ion peak corresponding to the calculated mass (e.g., [M-H]⁻ at m/z 157.05).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and two distinct C=O stretching bands for the acid (~1700-1725 cm⁻¹) and the ester (~1730-1740 cm⁻¹).

Part 3: Core Applications in Drug Development

Central Role as a PROTAC Linker

One of the most significant applications of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[7]

A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them. The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for the efficacy of the PROTAC.

This compound is an ideal linker precursor because:

  • Bifunctionality: It possesses two distinct functional groups. The free carboxylic acid can be readily coupled to an amine-containing E3 ligase ligand (e.g., derivatives of pomalidomide or VHL ligands) via standard amide bond formation.

  • Orthogonal Handle: The methyl ester serves as a protected carboxylic acid. It can be hydrolyzed to reveal a second carboxylic acid, which can then be coupled to the target protein ligand. This stepwise functionalization allows for controlled, directional synthesis of the PROTAC.

  • Structural Rigidity: The cyclobutane ring provides a rigid scaffold, which helps to control the spatial orientation of the two ligands, reducing conformational entropy and potentially improving the stability and efficacy of the ternary complex (E3 ligase-PROTAC-target protein).

G POI Target Protein (Undesired) PROTAC PROTAC Warhead Linker (e.g., from Cyclobutane) E3 Ligase Ligand POI:e->PROTAC:w Proteasome Proteasome POI->Proteasome Targeting for Degradation PROTAC->Proteasome Targeting for Degradation E3 E3 Ubiquitin Ligase E3->POI E3:e->PROTAC:w Binds E3->Proteasome Targeting for Degradation Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: The PROTAC mechanism, where a linker facilitates ternary complex formation and protein degradation.

The Cyclobutane Scaffold as a Bioisostere

Beyond its role in linkers, the cyclobutane core of this molecule is representative of a broader strategy in medicinal chemistry: the use of small, saturated rings as bioisosteres. The carboxylic acid group is a common pharmacophore found in over 450 drugs, but it can sometimes lead to poor metabolic stability or membrane permeability.[8]

Incorporating a rigid scaffold like cyclobutane can address these challenges:

  • Replacing Double Bonds: A 1,3-disubstituted cyclobutane can mimic the geometry of a trans-alkene or a meta-substituted phenyl ring but with a non-planar, saturated core, which can escape metabolic pathways that target aromatic rings or double bonds.

  • Conformational Restriction: The puckered nature of the ring restricts the rotational freedom of the attached functional groups, which can pre-organize a molecule for optimal interaction with its biological target, thereby enhancing potency and selectivity.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design in modern drug discovery. Its well-defined stereochemistry, bifunctional nature, and inherent structural rigidity provide chemists with a powerful building block for creating complex and highly functionalized molecules. Its proven utility in the synthesis of PROTAC linkers underscores its relevance to cutting-edge therapeutic development. As researchers continue to explore "beyond Rule of 5" chemical space, the demand for sophisticated, three-dimensional scaffolds like this cyclobutane derivative is poised to grow, making a thorough understanding of its properties and synthesis essential for professionals in the field.

References

The Enduring Quest for the Four-Membered Ring: A Technical Guide to the Discovery and Synthesis of Cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, once a symbol of synthetic unattainability due to perceived ring strain, has evolved into a cornerstone structural motif in modern medicinal chemistry and materials science. Its unique conformational rigidity and metabolic stability offer significant advantages in the design of bioactive molecules.[1] This guide provides a comprehensive exploration of the discovery and synthesis of cyclobutanecarboxylic acid, a pivotal building block for accessing this valuable scaffold. We will journey from the seminal, and often fraught, early attempts at small-ring synthesis to the robust, classical protocols that remain relevant today, and touch upon the modern innovations that continue to expand the synthetic chemist's toolkit. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the causal scientific reasoning and historical context that underpin them.

Chapter 1: The Dawn of Small-Ring Synthesis - A Historical Perspective

In the late 19th century, the prevailing "Baeyer strain theory" suggested that rings smaller than six carbons would be exceedingly unstable and thus, nearly impossible to synthesize. The synthesis of a four-membered carbocycle was a formidable challenge, a frontier of organic chemistry that many deemed impassable.

Perkin's Breakthrough and the Era of "Mistaken Identity"

It was against this backdrop of skepticism that William Henry Perkin, Jr., in 1883, achieved a landmark synthesis that challenged the dogma of the time. He successfully prepared a cyclobutane derivative, marking one of the first syntheses of a stable organic compound with a ring smaller than six carbons.[1][2] This was a monumental achievement, demonstrating that the cyclobutane ring, while strained, was a viable synthetic target.

However, the path to understanding these new structures was not straightforward. The early history of cyclobutane synthesis is rife with tales of misinterpretation, a testament to the analytical limitations of the era. A notable example is the long-standing confusion surrounding 1,3-cyclobutanedicarboxylic acid. From 1881 until the mid-20th century, numerous esteemed chemists, including Markownikoff, Krestownikoff, and even Perkin himself in earlier attempts, reported syntheses of this diacid.[3] These reports, based on elemental analysis and melting points, were later proven to be erroneous. For instance, a reaction thought to produce a 1,3-disubstituted cyclobutane was, in fact, yielding α-methyleneglutaric acid or methylcyclopropanedicarboxylic acid.[3] This history of "mistaken identity" underscores the immense difficulty in characterizing these novel structures and the intellectual courage required to question established results.

The Parent Ring: Willstätter's Contribution

While Perkin pioneered the synthesis of cyclobutane derivatives, the isolation of the parent hydrocarbon, cyclobutane itself, was achieved later. In 1907, Richard Willstätter and James Bruce reported the successful synthesis of cyclobutane by the hydrogenation of cyclobutene over a nickel catalyst.[4][5] This work provided the fundamental compound upon which a century of cyclobutane chemistry would be built.

Chapter 2: The Classical Synthesis of Cyclobutanecarboxylic Acid: A Self-Validating Protocol

The most reliable and historically significant route to cyclobutanecarboxylic acid is a two-stage process: the Perkin alicyclic synthesis to form a dicarboxylate intermediate, followed by hydrolysis and thermal decarboxylation.[6] This methodology, with protocols meticulously validated and published in Organic Syntheses, remains a go-to procedure for its robustness and scalability.

Stage 1: Perkin Alicyclic Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate

This reaction is a classic example of the malonic ester synthesis applied to ring formation. It involves the dialkylation of diethyl malonate with 1,3-dibromopropane.

Causality Behind Experimental Choices:

  • Base: Sodium ethoxide is used as the base. It is crucial to use a base whose alkoxide matches the ester (i.e., ethoxide for ethyl esters) to prevent transesterification, a side reaction that would complicate the product mixture.[6]

  • Reactant Stoichiometry: The reaction involves a double deprotonation and double alkylation of the diethyl malonate. The use of a dihalide like 1,3-dibromopropane allows for an initial intermolecular alkylation, followed by a crucial intramolecular cyclization to form the four-membered ring.

  • Reaction Control: Maintaining anhydrous conditions is critical, as the presence of water would quench the strongly basic sodium ethoxide and the carbanion intermediate.[7]

Detailed Experimental Protocol (Adapted from Organic Syntheses, Coll. Vol. 3, p. 213 (1955)[4]; Coll. Vol. 4, p. 288 (1963)[7])

  • Preparation of Sodium Ethoxide: In a 3-liter three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve 46 g (2 gram atoms) of sodium in 800 ml of absolute ethanol.

  • Initial Reaction: To the sodium ethoxide solution, add 160 g (1 mole) of diethyl malonate and 212 g (1.05 moles) of 1,3-dibromopropane.

  • Reflux: Heat the mixture under reflux with stirring for 4-5 hours, or until the mixture is no longer alkaline to litmus paper.

  • Workup: Distill off the excess ethanol. To the cooled residue, add 500 ml of water. Separate the ester layer and extract the aqueous layer with ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and distill under reduced pressure to yield diethyl 1,1-cyclobutanedicarboxylate.

Reaction Mechanism:

malonic_ester_synthesis cluster_step1 Step 1: First Alkylation cluster_step2 Step 2: Intramolecular Cyclization malonate Diethyl Malonate enolate1 Enolate (Carbanion) malonate->enolate1 Deprotonation base1 NaOEt base1->malonate dihalo 1,3-Dibromopropane dihalo->enolate1 base2 NaOEt inter1 Mono-alkylated Intermediate base2->inter1 enolate1->inter1 SN2 Attack on Dibromopropane enolate2 Intramolecular Enolate inter1->enolate2 Deprotonation product Diethyl 1,1-Cyclobutanedicarboxylate enolate2->product Intramolecular SN2 Attack

Caption: Mechanism of the Perkin Alicyclic Synthesis.

Stage 2: Hydrolysis and Decarboxylation

The gem-dicarboxylic acid intermediate is then heated, causing it to readily lose one molecule of carbon dioxide to furnish the final product.

Causality Behind Experimental Choices:

  • Hydrolysis: The diester is first saponified using a strong base (e.g., KOH) followed by acidification to yield the 1,1-cyclobutanedicarboxylic acid.

  • Thermal Decarboxylation: Geminal dicarboxylic acids (and β-keto acids) are thermally unstable. The mechanism proceeds through a six-membered cyclic transition state, which facilitates the elimination of CO₂.[8][9] This is a clean and high-yielding reaction.

Detailed Experimental Protocol (Adapted from Organic Syntheses, Coll. Vol. 3, p. 213 (1955)[4])

  • Hydrolysis: The diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed to 1,1-cyclobutanedicarboxylic acid using aqueous potassium hydroxide, followed by acidification with hydrochloric acid. The diacid is then isolated.

  • Decarboxylation: Place the dry 1,1-cyclobutanedicarboxylic acid in a distillation flask. Heat the flask in an oil bath to 160–170 °C. Carbon dioxide will evolve.

  • Distillation: After CO₂ evolution ceases, raise the bath temperature to 210–220 °C and collect the fraction boiling at 189–195 °C.

  • Purification: Redistill the collected fraction to yield pure cyclobutanecarboxylic acid (b.p. 191.5–193.5 °C).

Reaction Mechanism:

decarboxylation diacid 1,1-Cyclobutanedicarboxylic Acid enol Enol Intermediate diacid->enol Cyclic Transition State heat Heat (Δ) heat->diacid co2 CO₂ product Cyclobutanecarboxylic Acid enol->product Tautomerization

Caption: Mechanism of Thermal Decarboxylation.

Quantitative & Spectroscopic Data

Table 1: Reaction Parameters for the Classical Synthesis of Cyclobutanecarboxylic Acid

StepKey ReagentsSolventTemperatureYieldReference
1. CyclizationDiethyl malonate, 1,3-Dibromopropane, NaOEtEthanolReflux53-55%[7]
2. Hydrolysis & Decarboxylation1,1-Cyclobutanedicarboxylic acidNeat160-220 °C86-91%[4][10]
Overall ~45-50%

Table 2: Spectroscopic Data for Cyclobutanecarboxylic Acid (C₅H₈O₂)[11][12][13]

TechniqueCharacteristic Signals
¹H NMR δ ~11.0-12.0 (s, 1H, -COOH), δ ~3.18 (quintet, 1H, -CH-), δ ~2.3 (m, 4H, -CH₂-), δ ~1.9 (m, 2H, -CH₂-)
¹³C NMR δ ~182 (C=O), δ ~38 (-CH-), δ ~25 (-CH₂-), δ ~18 (-CH₂-)
IR (cm⁻¹) ~2500-3300 (broad, O-H stretch), ~2950 (C-H stretch), ~1700 (strong, C=O stretch)
Mass Spec (m/z) 100 (M⁺), 55 (prominent fragment)

Chapter 3: Evolution of Synthetic Strategies

While the Perkin synthesis is a classic, the demand for functionalized cyclobutanes has driven the development of numerous other methods.

  • Oxidative Ring Contraction: Another classical approach involves the oxidative ring contraction of cyclopentanone, often using reagents like selenium dioxide with hydrogen peroxide.[14]

  • [2+2] Cycloadditions: Modern organic synthesis heavily relies on [2+2] cycloaddition reactions to construct the cyclobutane core. These can be:

    • Photochemical [2+2] Cycloadditions: Irradiation of two alkene-containing molecules can lead to the formation of a cyclobutane ring. This method is powerful for creating complex polycyclic systems.[15][16]

    • Transition-Metal-Catalyzed [2+2] Cycloadditions: Catalysts, often based on metals like ruthenium or iron, can promote [2+2] cycloadditions under thermal conditions, offering alternative reactivity and selectivity.

  • C-H Functionalization: A cutting-edge approach involves the direct functionalization of C-H bonds on a pre-existing cyclobutane scaffold. This strategy offers remarkable efficiency by avoiding the need for pre-functionalized starting materials.[17]

synthetic_evolution Classical Classical Methods Perkin Perkin Alicyclic Synthesis (Malonic Ester Route) Classical->Perkin RingContraction Ring Contraction (e.g., from Cyclopentanone) Classical->RingContraction Modern Modern Methods Cycloaddition [2+2] Cycloadditions Modern->Cycloaddition CHFunct C-H Functionalization Modern->CHFunct Photo Photochemical Cycloaddition->Photo Catalytic Transition-Metal Catalyzed Cycloaddition->Catalytic

Caption: Evolution of Synthetic Routes to Cyclobutanes.

Chapter 4: The Role of Cyclobutanecarboxylic Acid in Drug Discovery and Beyond

The true value of cyclobutanecarboxylic acid lies in its role as a versatile building block. The inherent properties of the cyclobutane ring make it a "privileged scaffold" in medicinal chemistry.

  • Conformational Rigidity: Unlike flexible alkyl chains or larger rings, the puckered conformation of the cyclobutane ring is rigid.[18] This allows chemists to precisely position pharmacophoric groups in three-dimensional space to optimize binding to biological targets.

  • Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

  • Novel Chemical Space: Incorporating a cyclobutane ring provides access to unique, three-dimensional structures, moving away from the flat, aromatic-rich compounds that have traditionally dominated drug discovery.

Table 3: Examples of Pharmaceuticals Incorporating the Cyclobutane Motif

Drug NameTherapeutic AreaRole of Cyclobutane Moiety
Boceprevir Hepatitis CThe cyclobutane unit provides a rigid scaffold for positioning key binding groups.[1]
Butorphanol AnalgesicThe cyclobutane ring is integral to the rigid morphinan skeleton.[1]
Nalbuphine Opioid AnalgesicSimilar to butorphanol, the cyclobutane is part of the core fused-ring system.[1]
Carboplatin AnticancerThe cyclobutane-1,1-dicarboxylate ligand modulates reactivity and reduces toxicity compared to cisplatin.[18]

Beyond pharmaceuticals, derivatives of cyclobutanecarboxylic acid are used in the synthesis of specialized polymers and agrochemicals, where the rigid core can impart desirable physical or biological properties.[7][19]

Conclusion

The journey of cyclobutanecarboxylic acid from a theoretical impossibility to a readily accessible and highly valuable chemical building block is a microcosm of the progress of organic chemistry. Its history is a lesson in perseverance and the critical re-evaluation of scientific dogma. The classical Perkin synthesis, a self-validating system of reactions, provides a robust foundation for accessing this compound. Today, armed with both classical reliability and modern innovation, researchers can leverage the unique properties of the cyclobutane ring to design the next generation of pharmaceuticals, advanced materials, and agrochemicals, ensuring that the quest for the four-membered ring continues to yield remarkable discoveries.

References

Unique structural features of cyclobutane moieties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Unique Structural Features of Cyclobutane Moieties

Abstract

The cyclobutane ring, a four-membered carbocycle, stands as a fascinating and increasingly vital structural motif in chemical sciences. Historically viewed as a mere curiosity due to its inherent strain, the cyclobutane moiety is now recognized for the unique stereochemical and conformational properties it imparts to molecules. This guide provides an in-depth exploration of the core structural features of cyclobutane, from its non-planar, puckered conformation to the nature of its strained bonding. We will delve into the analytical techniques used to characterize these features, the synthetic methodologies for their construction, and the profound implications these structures have on reactivity. Furthermore, we will highlight the strategic application of cyclobutane moieties in modern drug discovery and materials science, offering field-proven insights for researchers, scientists, and drug development professionals.

The Paradox of the Four-Membered Ring: Understanding Inherent Strain

Unlike their larger or acyclic counterparts, small-ring systems are defined by the concept of ring strain, a destabilizing energy resulting from non-ideal geometry.[1][2] Cyclobutane's total ring strain is substantial, calculated to be approximately 110 kJ/mol (26.4 kcal/mol), only slightly less than that of the highly reactive cyclopropane (115 kJ/mol).[3][4][5] This strain is not monolithic but arises from two primary sources: angle strain and torsional strain.

  • Angle Strain: In an sp³-hybridized carbon atom, the ideal tetrahedral bond angle is 109.5°.[1][2] A hypothetical planar, square cyclobutane would enforce rigid 90° internal bond angles, creating significant deviation and, consequently, high angle strain.[1][2][6] This compression of bond angles leads to inefficient orbital overlap and weaker, more reactive C-C bonds.[2]

  • Torsional Strain: This strain arises from the eclipsing of bonds on adjacent atoms.[4][7] In a flat cyclobutane structure, all eight C-H bonds on adjacent carbons would be fully eclipsed, creating repulsive interactions and contributing significantly to the molecule's instability.[6][8]

To mitigate these destabilizing forces, particularly the severe torsional strain, cyclobutane adopts a non-planar conformation.

The Puckered Conformation: A Compromise for Stability

Spectroscopic and computational studies have unequivocally shown that cyclobutane is not flat.[6] Instead, it adopts a dynamic, "puckered" or "butterfly" conformation where one carbon atom is bent out of the plane formed by the other three by approximately 25-27°.[4][6][9][10] This puckering provides a crucial energy trade-off.

  • Alleviation of Torsional Strain: The primary driving force for puckering is the relief of torsional strain. By bending out of planarity, the C-H bonds on adjacent carbons are moved away from a perfectly eclipsed arrangement, reducing these repulsive interactions.[2][3][10]

  • Increase in Angle Strain: The compromise for reduced torsional strain is a slight increase in angle strain, as the internal C-C-C bond angles decrease further from 90° to about 88°.[3][10]

Despite the worsening angle strain, the energetic gain from relieving torsional strain is greater, making the puckered conformation the favored state.[4] This dynamic equilibrium between two equivalent puckered forms is rapid at room temperature.[2][8]

G cluster_0 Forces Driving Cyclobutane Structure Strain Total Ring Strain (~110 kJ/mol) Angle Angle Strain (Deviation from 109.5°) Strain->Angle Component Torsional Torsional Strain (Eclipsing of C-H Bonds) Strain->Torsional Component Puckered Favored State: Puckered Conformation Angle->Puckered Slightly Increased by Torsional->Puckered Minimized by

Caption: Logical relationship of strain components in cyclobutane.

Bonding, Characterization, and Reactivity

Unique Bonding Characteristics

The strain within the cyclobutane ring manifests in its fundamental bonding properties. The C-C bonds are described as "bent bonds," where the maximum electron density does not lie along the internuclear axis.[4][11] This inefficient overlap contributes to their relative weakness compared to unstrained alkanes. Furthermore, the C-C bond lengths in cyclobutane derivatives are typically around 1.55–1.57 Å, slightly longer than the ~1.53 Å found in a typical alkane, a phenomenon attributed in part to 1,3-nonbonded steric repulsion across the ring.[11][12][13]

Analytical Characterization Protocols

Confirming the unique structure of cyclobutane moieties relies on a combination of spectroscopic and crystallographic techniques.

Protocol 1: NMR Spectroscopy for Conformational Analysis

  • Objective: To determine the chemical environment and symmetry of atoms in a cyclobutane derivative.

  • Methodology:

    • Dissolve a purified sample of the cyclobutane-containing compound in a suitable deuterated solvent (e.g., CDCl₃).[14][15]

    • Acquire a ¹H NMR spectrum. For unsubstituted cyclobutane, all 8 protons are equivalent due to rapid puckering and appear as a single peak around 1.96 ppm.[15] In substituted cyclobutanes, the puckered conformation leads to distinct axial and equatorial protons, which can result in complex splitting patterns.

    • Acquire a ¹³C NMR spectrum. Unsubstituted cyclobutane shows a single resonance at approximately 22.4 ppm, confirming the equivalence of all four carbon atoms over time.[14]

  • Self-Validation: The simplicity of the unsubstituted spectra is a hallmark of the dynamic conformational averaging. For substituted derivatives, 2D NMR techniques like COSY and HSQC can be employed to assign the complex proton and carbon signals, validating the connectivity and stereochemistry.

Protocol 2: Single-Crystal X-ray Diffraction for Precise Geometry

  • Objective: To obtain precise measurements of bond lengths, bond angles, and the dihedral (puckering) angle.

  • Methodology:

    • Grow a suitable single crystal of the target cyclobutane compound. This is often the most challenging step, requiring slow evaporation, vapor diffusion, or cooling crystallization techniques.

    • Mount the crystal on a goniometer head and cool it under a stream of nitrogen gas (e.g., to 117 K) to minimize thermal motion.[16]

    • Collect diffraction data using an X-ray diffractometer.

    • Solve and refine the crystal structure using appropriate software.

  • Self-Validation: The final refined structure provides precise atomic coordinates. Key validation metrics include the R-factor (a measure of agreement between the crystallographic model and the experimental X-ray diffraction data) and the direct measurement of the dihedral angle, which should be consistent with a puckered conformation (typically 20-30°).[13][16][17] For example, a study of unsubstituted cyclobutane at 117 K revealed a dihedral angle of 31(2)°.[16]

Parameter Planar (Hypothetical) Puckered (Experimental) Reference
C-C-C Bond Angle90°~88°[3]
Dihedral Angle~25-31°[6][16]
C-C Bond LengthN/A~1.55 - 1.57 Å[12]
Torsional StrainHigh (Fully Eclipsed)Reduced[2][4]

Table 1: Comparison of key structural parameters in hypothetical planar vs. experimentally observed puckered cyclobutane.

Reactivity and Synthetic Utility

The inherent ring strain is a potent driving force for reactions that lead to the opening of the cyclobutane ring, releasing 23-26 kcal/mol of energy.[18] This makes cyclobutanes valuable synthetic intermediates for accessing acyclic systems or engaging in ring-enlargement reactions to form five- or six-membered rings.[18][19]

The most common and powerful method for constructing the cyclobutane core is the [2+2] cycloaddition, where two alkene moieties combine to form the four-membered ring.[18][19] Photochemical [2+2] cycloadditions are particularly useful as they are allowed by orbital symmetry considerations.[18]

cluster_workflow [2+2] Photocycloaddition Workflow Reactants Alkene 1 + Alkene 2 + Photosensitizer (e.g., Acetone) Irradiation UV Irradiation (λ = 254 nm) Reactants->Irradiation Excitation Sensitizer Excitation (Triplet State Formation) Irradiation->Excitation Transfer Energy Transfer to Alkene Excitation->Transfer Diradical 1,4-Diradical Intermediate Formation Transfer->Diradical Closure Ring Closure Diradical->Closure Product Cyclobutane Product Closure->Product

Caption: Generalized workflow for a photosensitized [2+2] cycloaddition.

Strategic Applications in Drug Discovery and Materials Science

The rigid, three-dimensional structure of the cyclobutane ring has made it an increasingly popular tool for medicinal chemists seeking to optimize drug candidates.[20][21][22] Its incorporation is a deliberate strategy to achieve specific, desirable properties.

  • Conformational Rigidity: The puckered ring acts as a constrained linker, locking the relative orientation of key pharmacophore groups.[20][21][23] This pre-organization can reduce the entropic penalty of binding to a biological target, leading to enhanced potency.[23]

  • Metabolic Stability: Replacing metabolically vulnerable linear alkyl chains with a robust cyclobutane core can increase a drug's half-life.[20][23]

  • Bioisosteric Replacement: The cyclobutane ring can serve as a non-planar bioisostere for other chemical groups, such as alkenes (preventing cis/trans isomerization), gem-dimethyl groups, or even aromatic rings, allowing for fine-tuning of properties like solubility and lipophilicity.[20][21][23]

  • Access to 3D Chemical Space: The non-planar scaffold helps move away from the "flatland" of aromatic-heavy compounds, enabling novel interactions with protein binding pockets.[20][23]

Case Study: JAK Inhibitors

The design of selective Janus kinase (JAK) inhibitors often utilizes a cis-1,3-diaminocyclobutane linker to connect a pyrazolopyrimidine core to a sulfonamide moiety.[23] The cyclobutane's rigidity precisely orients these groups for optimal binding in the kinase active site.

Linker JAK1 IC₅₀ (nM) Rationale for Performance
Linear (Flexible)>1000High conformational flexibility leads to a significant entropic penalty upon binding.
cis-Cyclobutane (Rigid) 5 The constrained linker pre-organizes the pharmacophores in the ideal binding conformation, enhancing potency.[23]
trans-Cyclobutane (Rigid)250Incorrect vectorial orientation of substituents leads to suboptimal interactions with the target.[23]

Table 2: Impact of linker rigidity on the in vitro potency of a series of JAK inhibitors. Data adapted from a representative study.[23]

In materials science , the rigidity and defined stereochemistry of cyclobutane derivatives make them excellent building blocks for novel polymers.[24][25] For example, trans-1,2-cyclobutanedicarboxylic acid can be used as a monomer to create high-performance polyesters and polyamides with unique thermal and mechanical properties.[24]

Conclusion

The cyclobutane moiety is far more than a simple four-carbon ring. Its defining features—a puckered conformation born from a delicate balance of angle and torsional strain, and unique bonding characteristics—endow it with a distinct reactivity profile and a rigid three-dimensional architecture. Mastery of its synthesis, particularly through [2+2] cycloadditions, and a deep understanding of its structure, confirmed through NMR and X-ray analysis, have unlocked its potential. For professionals in drug development and materials science, the cyclobutane ring is a powerful strategic tool, enabling the rational design of molecules with enhanced potency, improved stability, and novel physical properties.

References

Methodological & Application

Application Note: A Practical Guide to the Synthesis of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-(Methoxycarbonyl)cyclobutanecarboxylic acid is a valuable bifunctional building block, increasingly utilized in medicinal chemistry and materials science, notably as a rigid scaffold in the design of Proteolysis Targeting Chimeras (PROTACs). Its synthesis, however, requires a nuanced approach to achieve good yields and purity. This guide provides a comprehensive, two-stage protocol for the synthesis of this target molecule. The strategy hinges on the preparation of a symmetric diester, dimethyl cyclobutane-1,3-dicarboxylate, followed by a highly selective partial hydrolysis. We will delve into the mechanistic principles that govern the selectivity of the key hydrolysis step, offering field-proven insights to ensure reproducibility and success.

Introduction: The Strategic Importance of the Cyclobutane Scaffold

The cyclobutane ring is a desirable motif in drug design, imparting conformational rigidity and unique three-dimensional character to molecules. The 1,3-disubstituted pattern, in particular, offers a well-defined spatial arrangement of functional groups. This compound, available as both cis and trans isomers, provides orthogonal functional handles—an ester and a carboxylic acid—making it an ideal linker or scaffold for further chemical elaboration.

The synthesis of 1,3-disubstituted cyclobutanes has a historically challenging past, with many early reported syntheses later proven to be erroneous identifications.[1] Modern synthetic methods, however, have made these structures reliably accessible. The strategy detailed herein focuses on a robust and scalable pathway: the creation of a symmetric diester followed by a selective monohydrolysis, a method that circumvents the difficulties of direct, selective mono-esterification of the corresponding diacid.

Part 1: Preparation of the Symmetric Precursor, Dimethyl Cyclobutane-1,3-dicarboxylate

The cornerstone of this synthesis is the preparation of a high-purity symmetric diester. This can be achieved by synthesizing the parent cyclobutane-1,3-dicarboxylic acid and subsequently converting it to the dimethyl ester via a standard Fischer esterification. The parent diacid can be synthesized via several routes, including modern photochemical methods like the [2+2] photodimerization of acrylate derivatives.[2][3] For this protocol, we will focus on the esterification step, assuming the diacid (as a mixture of cis/trans isomers or a single isomer) is available.

Protocol 1: Fischer Esterification of Cyclobutane-1,3-dicarboxylic acid

This protocol describes the conversion of the diacid to the corresponding dimethyl ester. The use of a catalytic amount of strong acid in an excess of methanol drives the reaction to completion.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclobutane-1,3-dicarboxylic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (20-30 mL per gram of diacid) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (H₂SO₄, ~0.05 eq).

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diacid is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume of residue).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude dimethyl cyclobutane-1,3-dicarboxylate. The product can be further purified by vacuum distillation if required.

Parameter Value/Condition Rationale
Solvent Anhydrous MethanolActs as both solvent and reagent. Must be anhydrous to favor ester formation.
Catalyst Conc. H₂SO₄Protonates the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack.
Temperature Reflux (~65-70°C)Provides sufficient thermal energy to overcome the activation barrier of the reaction.
Reaction Time 4-6 hoursTypical duration for complete conversion, should be confirmed by TLC analysis.
Expected Yield >90%Fischer esterification is a highly efficient and high-yielding reaction.

Part 2: The Core Protocol: Selective Monohydrolysis

The selective hydrolysis of one ester group in a symmetric diester is a significant challenge. Classical saponification often leads to a difficult-to-separate mixture of the starting diester, the desired mono-acid, and the fully hydrolyzed diacid.[4]

Expertise & Causality: Achieving High Selectivity

The key to a successful and clean monohydrolysis lies in precise control of reaction conditions. A highly effective method, developed by Niwayama, utilizes a biphasic tetrahydrofuran (THF)-water solvent system at a reduced temperature (0°C).[5] The success of this protocol is attributed to several factors:

  • Solvent Effect: The THF-water medium provides a unique reaction environment that outperforms traditional alcoholic solvents.

  • Temperature Control: Performing the reaction at 0°C is critical. It slows the rate of the second hydrolysis reaction significantly more than the first, enhancing selectivity.

  • Mechanistic Hypothesis: It has been proposed that once the first ester is hydrolyzed, the resulting carboxylate anion forms micellar-like aggregates in the aqueous phase. The remaining hydrophobic ester group is sequestered within this aggregate, protecting it from further attack by the hydroxide nucleophile.[6] This self-validating system effectively shuts down the reaction after the desired mono-hydrolysis has occurred.

Protocol 2: Selective Monohydrolysis of Dimethyl Cyclobutane-1,3-dicarboxylate

This protocol provides a step-by-step method for the high-yield synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: Dissolve dimethyl cyclobutane-1,3-dicarboxylate (1.0 eq) in tetrahydrofuran (THF, ~10 mL per gram of diester) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice-water bath and stir the solution until it reaches an internal temperature of 0°C.

  • Base Addition: Prepare a dilute solution of sodium hydroxide (NaOH, 1.0-1.2 eq) in water. Add this aqueous NaOH solution dropwise to the cold THF solution over 30-60 minutes, ensuring the temperature does not rise above 5°C.

  • Reaction: Continue stirring the reaction mixture at 0°C for 1-3 hours. Monitor the reaction by TLC or LC-MS to observe the disappearance of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, carefully acidify the mixture to pH ~2-3 with cold 1M hydrochloric acid (HCl).

  • Extraction: Extract the product from the aqueous mixture using ethyl acetate or dichloromethane (3 x volume of the total mixture).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product is often of high purity but can be further purified by silica gel column chromatography or recrystallization to yield the final this compound.

Parameter Value/Condition Rationale
Solvent System THF / WaterCreates a semi-two-phase system crucial for selectivity.[5]
Base NaOH (1.0-1.2 eq)Stoichiometric amount ensures hydrolysis of only one ester group.
Temperature 0°CCritical for maximizing selectivity by differentially slowing hydrolysis rates.
Reaction Time 1-3 hoursSufficient for the first hydrolysis while minimizing the second.
Expected Yield >90%This optimized method provides near-quantitative yields of the half-ester.[5]

Visualization of Workflow and Mechanism

Synthetic Workflow Diacid Cyclobutane-1,3-dicarboxylic acid Diester Dimethyl cyclobutane-1,3-dicarboxylate Diacid->Diester Protocol 1 (Fischer Esterification) Target This compound Diester->Target Protocol 2 (Selective Monohydrolysis)

Caption: Overall synthetic workflow for this compound.

Monohydrolysis Mechanism cluster_org Organic Phase (THF) cluster_aq Aqueous Phase (Water) cluster_micelle Aqueous Phase (Post-Hydrolysis) Diester Symmetric Diester (Soluble in THF) MonoAcid Mono-acid Anion (Hydrophilic Head) Diester->MonoAcid 1. NaOH Attack (Interface) NaOH NaOH(aq) Micelle Micellar Aggregate (Ester group sequestered) MonoAcid->Micelle 2. Self-Assembly

Caption: Proposed mechanism for selective monohydrolysis at 0°C.

Conclusion

The synthesis of this compound is efficiently achieved through a strategic two-part process. By first preparing the symmetric dimethyl ester and then employing a highly selective, low-temperature monohydrolysis protocol, researchers can access this valuable building block in high yield and purity. The success of this synthesis relies on understanding the causal factors behind the selective hydrolysis, namely the specific solvent system and temperature control, which effectively prevent over-reaction to the diacid. This robust methodology provides a reliable pathway for professionals in drug discovery and materials science.

References

Application Notes and Protocols for [2+2] Photocycloaddition Reactions for the Synthesis of Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Light in Forging Strained Rings

The [2+2] photocycloaddition is a cornerstone of photochemistry, offering a powerful and direct route to construct cyclobutane rings, a structural motif prevalent in numerous natural products and pharmaceuticals.[1] Unlike their thermally forbidden counterparts, these reactions harness the energy of photons to overcome activation barriers, enabling the formation of strained four-membered rings from two olefinic starting materials.[2][3] This unique reactivity opens avenues for the synthesis of complex molecular architectures that would be challenging to access through traditional thermal methods.[3]

This guide provides a comprehensive overview of the experimental protocols for conducting [2+2] photocycloaddition reactions. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific principles that govern these fascinating transformations. We will delve into the mechanistic intricacies, explore the key experimental parameters that control selectivity, and provide practical guidance on setting up and executing these reactions in a laboratory setting.

Mechanistic Underpinnings: Direct Excitation vs. Photosensitization

The journey from two simple alkenes to a cyclobutane ring begins with the absorption of a photon by one of the reacting olefins.[4] This seemingly simple event initiates a cascade of photophysical and chemical processes that dictate the reaction's outcome. Two primary mechanistic pathways are operative in [2+2] photocycloadditions: direct excitation and photosensitization. The choice between these pathways is a critical experimental decision that influences the reaction's efficiency and stereoselectivity.

Direct Irradiation

In this scenario, one of the alkene substrates directly absorbs a photon, promoting it to an excited singlet state (S¹). This highly energetic and short-lived species can then undergo intersystem crossing (ISC) to a more stable triplet state (T¹).[2] The triplet state, being a diradical in nature, can then react with a ground-state alkene molecule in a stepwise fashion to form a 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane product.[2]

Photosensitization

Often, the direct excitation of the substrate is inefficient or leads to undesirable side reactions. In such cases, a photosensitizer is employed. A suitable sensitizer is a molecule that absorbs light efficiently, has a high intersystem crossing quantum yield to its triplet state, and possesses a triplet energy higher than that of the alkene substrate.[4] The excited triplet sensitizer then transfers its energy to the alkene via a process known as triplet-triplet energy transfer (a Dexter energy transfer mechanism), generating the reactive triplet state of the alkene, which then proceeds to form the cyclobutane as described above.[4][5] Common sensitizers include acetone and benzophenone.[6]

G cluster_direct Direct Excitation cluster_sensitized Photosensitization A Alkene (S₀) B hν (Photon Absorption) A->B C Excited Singlet State (S₁) B->C D Intersystem Crossing (ISC) C->D E Excited Triplet State (T₁) D->E N 1,4-Diradical Intermediate E->N Reaction with Alkene (S₀) F Sensitizer (S₀) G F->G H Sensitizer (S₁) G->H I ISC H->I J Sensitizer (T₁) I->J L Triplet Energy Transfer J->L K Alkene (S₀) K->L M Alkene (T₁) L->M M->N Reaction with Alkene (S₀) O Spin Inversion & Ring Closure N->O P Cyclobutane Product O->P

Controlling the Outcome: Regio- and Stereoselectivity

The formation of the cyclobutane ring often generates new stereocenters, and in the case of unsymmetrical alkenes, can lead to different regioisomers.[4] Controlling both the regioselectivity (head-to-head vs. head-to-tail) and stereoselectivity (syn vs. anti) is paramount for the synthetic utility of [2+2] photocycloadditions.[7][8]

  • Regioselectivity: The regiochemical outcome is often governed by the stability of the intermediate 1,4-diradical. For instance, in the photocycloaddition of styrenes, the formation of the head-to-head (HH) regioisomer is often favored due to the benzylic stabilization of the radical intermediates.[9] However, factors such as steric hindrance and electronic effects of the substituents can also play a significant role.[4] The choice of sensitizer and solvent can also influence the regiochemical outcome.[9]

  • Stereoselectivity: The stereochemistry of the cyclobutane product is determined during the ring-closure step of the 1,4-diradical intermediate. The relative configuration of the substituents is influenced by steric interactions in the transition state leading to ring closure.[2] For intramolecular reactions, the geometry of the tether connecting the two alkene moieties often dictates the stereochemical outcome.[4] Chiral photosensitizers have also been developed to induce enantioselectivity in these reactions.[7][8]

Experimental Apparatus and Setup

The successful execution of a photochemical reaction hinges on the appropriate selection of equipment. A typical photochemical reactor consists of a light source, a reaction vessel, and a means to control the reaction temperature.[10][11]

Light Sources

The choice of light source is critical and depends on the absorption spectrum of the substrate or photosensitizer.[12]

  • Mercury Vapor Lamps: These are the most common light sources for photochemical reactions.[10]

    • Low-pressure mercury lamps emit primarily at 254 nm and are suitable for reactions requiring high-energy UV light.[10]

    • Medium-pressure mercury lamps have a broader emission spectrum with strong lines in the UV and visible regions.[10]

    • High-pressure mercury lamps provide a continuous spectrum and are ideal for irradiating colored solutions.[10]

  • Light Emitting Diodes (LEDs): LEDs are becoming increasingly popular due to their monochromaticity, low power consumption, and minimal heat generation.[13] They offer precise wavelength control, which can improve selectivity and reduce side reactions.

Reaction Vessels

The material of the reaction vessel must be transparent to the wavelength of light being used.

  • Quartz: For reactions requiring UV light (below ~350 nm), quartz vessels are essential as Pyrex glass absorbs strongly in this region.[14]

  • Pyrex (Borosilicate Glass): Pyrex can be used for reactions that utilize visible light or UV light above 350 nm.[4]

Photochemical Reactors

Various reactor designs are available, each with its own advantages.

  • Immersion Well Reactors: These are common for laboratory-scale reactions. The lamp, housed in a quartz or Pyrex immersion well, is placed directly into the reaction solution, ensuring efficient irradiation.[10]

  • Rayonet-type Reactors: These reactors feature a circular arrangement of lamps around a central reaction chamber, providing uniform irradiation.[13]

  • Microreactors: For screening and optimization, microreactors offer excellent control over reaction parameters and uniform light penetration.

  • Flow Reactors: For larger-scale synthesis, continuous flow reactors offer advantages in terms of safety, scalability, and product consistency.[15]

G LightSource LightSource Reactor Reactor LightSource->Reactor Irradiation Stirring Stirring Stirring->Reactor Cooling Cooling Cooling->Reactor InertAtmosphere InertAtmosphere InertAtmosphere->Reactor

Detailed Experimental Protocol: A General Procedure

This protocol provides a general framework for performing a [2+2] photocycloaddition reaction. The specific conditions, including solvent, concentration, and irradiation time, will need to be optimized for each specific reaction.

Materials and Reagents
  • Alkene substrates (purified as necessary)

  • Photosensitizer (if required, e.g., benzophenone, acetone)

  • Anhydrous solvent (degassed)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Photochemical reactor setup

Step-by-Step Procedure
  • Preparation of the Reaction Mixture:

    • In a quartz or Pyrex reaction vessel equipped with a magnetic stir bar, dissolve the alkene substrate(s) and the photosensitizer (if used) in the chosen solvent. The concentration of the reactants is a critical parameter and typically ranges from 0.01 M to 0.1 M.

    • The choice of solvent is crucial as it can influence reaction efficiency and selectivity.[16][17] Solvents should be transparent at the irradiation wavelength and inert under the reaction conditions.[12] Toluene and acetonitrile are commonly used solvents.[18][19]

  • Degassing the Solution:

    • It is essential to remove dissolved oxygen from the reaction mixture, as oxygen can quench the excited triplet state of the alkene or sensitizer, leading to reduced quantum yields and the formation of undesired oxidation byproducts.

    • Degas the solution by bubbling a gentle stream of nitrogen or argon through it for 15-30 minutes. Alternatively, three freeze-pump-thaw cycles can be performed for more rigorous degassing.

  • Setting up the Photoreactor:

    • Place the reaction vessel in the photochemical reactor. If using an immersion well reactor, ensure the lamp is properly centered in the vessel.

    • If temperature control is necessary, place the reaction vessel in a cooling bath (e.g., a water or ice bath) to dissipate the heat generated by the lamp. Some modern photoreactors are equipped with cooling fans.[20]

  • Irradiation:

    • Turn on the light source to initiate the reaction. The irradiation time can vary from a few hours to several days, depending on the reactivity of the substrates and the quantum yield of the reaction.[21][22]

    • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[23]

  • Work-up and Purification:

    • Once the reaction is complete, turn off the light source and allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by standard techniques such as flash column chromatography, recrystallization, or distillation to isolate the desired cyclobutane adduct.[15][23][24]

Safety Precautions
  • UV Radiation: UV light is harmful to the eyes and skin. Always operate photochemical reactors in a light-tight enclosure or use appropriate shielding. Wear UV-protective safety glasses.

  • High Voltage: Mercury lamps operate at high voltages. Ensure all electrical connections are secure and properly insulated.

  • Solvent Flammability: Use flammable solvents in a well-ventilated fume hood.

  • Pressure Buildup: Photochemical reactions can sometimes generate gaseous byproducts, leading to pressure buildup in a sealed vessel. It is advisable to equip the reaction vessel with a pressure-relief device, such as a bubbler.

Data Presentation: A Comparative Overview

The efficiency and selectivity of a [2+2] photocycloaddition are highly dependent on the reaction conditions. The following table provides a hypothetical comparison of reaction outcomes under different conditions to illustrate the impact of key parameters.

EntryAlkene SubstrateSensitizerSolventIrradiation Time (h)Conversion (%)Product Ratio (HH:HT)Diastereomeric Ratio (syn:anti)
1StyreneNoneCyclohexane244585:1560:40
2StyreneBenzophenoneBenzene129590:1075:25
3CyclopentenoneAcetoneAcetonitrile8>99N/A>99:1 (syn)
4Cinnamic AcidThioxanthoneDichloromethane188850:5095:5 (syn)

This is a representative table; actual results will vary depending on the specific substrates and conditions.

Conclusion: A Versatile Tool for Modern Synthesis

The [2+2] photocycloaddition reaction stands as a testament to the power of photochemistry in organic synthesis. Its ability to construct strained four-membered rings with high levels of control over regio- and stereochemistry makes it an invaluable tool for the synthesis of complex molecules. By understanding the underlying mechanistic principles and carefully controlling the experimental parameters, researchers can harness the power of light to forge new chemical bonds and unlock novel synthetic pathways. The continued development of new photocatalysts and reactor technologies promises to further expand the scope and utility of this remarkable transformation in the years to come.[25]

References

Application Notes & Protocols: Leveraging 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid as a Rigid PROTAC Linker for Enhanced Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality that hijacks the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] A PROTAC molecule is a heterobifunctional compound comprising a ligand for the POI (warhead) and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[3] While the warhead and E3 ligand provide specificity, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[4][5] Historically, linker design has relied heavily on flexible polyethylene glycol (PEG) and alkyl chains. However, the field is rapidly evolving towards more sophisticated, rigid linkers that can improve the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase).[4] This guide provides a detailed technical overview and experimental protocols for the use of 3-(methoxycarbonyl)cyclobutanecarboxylic acid, a rigid cyclobutane-based linker, in the design and synthesis of next-generation protein degraders.

The Rationale for Rigid Linkers in PROTAC Design

The fundamental mechanism of a PROTAC involves inducing proximity between a target protein and an E3 ligase. This event is mediated by the formation of a ternary complex, which positions the E3 ligase to catalyze the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[6] The linker's chemical nature, length, and rigidity profoundly influence the thermodynamics and kinetics of this ternary complex formation.[7][]

The Causality of Conformational Rigidity:

Highly flexible linkers, such as long alkyl chains, possess a high degree of rotational freedom. Upon binding to both the POI and the E3 ligase, this freedom is lost, resulting in a significant entropic penalty that can destabilize the ternary complex. Rigid linkers, such as the cyclobutane scaffold, offer a powerful solution to this challenge.[9] By constraining the available conformations, a rigid linker can "pre-organize" the warhead and E3 ligase ligand in a spatial orientation that is favorable for ternary complex formation. This reduction in the entropic penalty can lead to enhanced binding affinity, improved complex stability, and ultimately, more potent and efficient protein degradation.[2][9]

PROTAC_Mechanism cluster_formation Complex Formation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Warhead Binding E3 E3 Ubiquitin Ligase E3->Ternary E3 Ligand Binding PROTAC PROTAC Molecule (Warhead-Linker-E3 Ligand) Ub Ubiquitin Transfer Ternary->Ub Proximity-Induced Ubiquitination PolyUb Polyubiquitinated POI Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC PROTAC Recycling Degradation Degradation Products Proteasome->Degradation Degradation

Figure 1: General mechanism of action for a PROTAC molecule.

Physicochemical Properties of this compound

This compound is a bifunctional linker building block. It possesses a carboxylic acid for direct conjugation and a methyl ester that can be hydrolyzed to reveal a second carboxylic acid for subsequent coupling. This linker exists as two distinct stereoisomers: cis and trans. The choice of isomer is critical as it dictates the exit vectors and the three-dimensional positioning of the attached ligands. The optimal isomer must be determined empirically for each POI-E3 ligase pair.

PropertyValueSource
Chemical Name cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid[10][11]
CAS Number 142733-61-7[11]
Molecular Formula C₇H₁₀O₄[11]
Molecular Weight 158.15 g/mol [11]
Appearance SolidN/A
Key Features Rigid cyclobutane core, bifunctional (acid & ester)[9]

Key Advantages of the Cyclobutane Scaffold:

  • Defined Stereochemistry: The cis and trans isomers provide fixed, non-interconvertible geometries, allowing for precise control over the spatial arrangement of the PROTAC.

  • Improved Pharmacokinetics: Cycloalkane structures can enhance metabolic stability and modulate physicochemical properties like lipophilicity and solubility, which are critical for developing drug-like molecules.[2][12]

  • Synthetic Tractability: As a commercially available building block, it can be readily incorporated into synthetic schemes using standard peptide coupling reactions.[10]

Protocols for PROTAC Synthesis

This section provides a generalized, step-by-step protocol for incorporating this compound into a PROTAC. The synthesis involves a sequential, two-step amide coupling process.

Synthesis_Workflow start Starting Materials: - Cyclobutane Linker - Amine-functionalized E3 Ligand - Amine-functionalized Warhead step1 Step 1: First Amide Coupling (Linker + E3 Ligand) start->step1 val1 Validation: LC-MS, NMR step1->val1 step2 Step 2: Ester Hydrolysis (Saponification) val1->step2 val2 Validation: LC-MS step2->val2 step3 Step 3: Second Amide Coupling (Intermediate + Warhead) val2->step3 val3 Validation: LC-MS, NMR step3->val3 purify Purification (e.g., HPLC) val3->purify final Final PROTAC Molecule purify->final

Figure 2: General workflow for the synthesis of a cyclobutane-linked PROTAC.
Protocol 3.1: Step 1 - Coupling of Linker to E3 Ligase Ligand

This protocol describes the coupling of the free carboxylic acid of the linker to an amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH₂).

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Activation: Add a peptide coupling agent such as HATU (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Coupling: Add the amine-functionalized E3 ligase ligand (1.0 eq), dissolved in a minimum amount of anhydrous DMF, to the activated linker solution.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Validation: Confirm the structure and purity of the product (Linker-E3 Ligand intermediate) by LC-MS to verify the correct mass and by ¹H NMR for structural confirmation.

Protocol 3.2: Step 2 - Saponification of the Methyl Ester

This protocol details the hydrolysis of the methyl ester to reveal the second carboxylic acid handle.

  • Dissolution: Dissolve the purified Linker-E3 Ligand intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH) (1.5-2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the disappearance of the starting material by LC-MS.

  • Work-up: Once the reaction is complete, carefully acidify the mixture to pH ~3-4 with 1N HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The product is often used in the next step without further purification.

  • Validation: Confirm the successful hydrolysis by LC-MS, observing the expected mass shift corresponding to the conversion of the methyl ester to a carboxylic acid.

Protocol 3.3: Step 3 - Coupling to the Protein of Interest (POI) Ligand

This final coupling step connects the deprotected intermediate to an amine-functionalized warhead.

  • Reagent Preparation: The procedure is analogous to Protocol 3.1. Dissolve the deprotected Linker-E3 Ligand intermediate (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15-20 minutes at room temperature.

  • Coupling: Add the amine-functionalized POI ligand (warhead) (1.0 eq).

  • Reaction & Work-up: Stir at room temperature for 4-12 hours, monitoring by LC-MS. Perform an aqueous work-up as described in Protocol 3.1.

  • Final Purification: Purify the final PROTAC molecule using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity (>95%).

  • Validation: Characterize the final product thoroughly by high-resolution mass spectrometry (HRMS) and ¹H & ¹³C NMR to confirm its identity, structure, and purity.

Protocols for Biological Evaluation

After successful synthesis and purification, the new PROTAC must be evaluated for its ability to induce the degradation of the target protein.

Bio_Eval_Workflow start Synthesized PROTAC (>95% Purity) treat 1. Cell Treatment (Dose-Response) start->treat lysate 2. Cell Lysis & Protein Quantification (BCA) treat->lysate wb 3. Western Blot Analysis lysate->wb data 4. Densitometry & Data Analysis wb->data dc50 Determine DC₅₀ (Potency) data->dc50 dmax Determine Dₘₐₓ (Efficacy) data->dmax hook Assess Hook Effect data->hook

Figure 3: Standard workflow for the biological evaluation of a novel PROTAC.
Protocol 4.1: Western Blot for Target Protein Degradation

  • Cell Culture: Plate the relevant human cell line at an appropriate density and allow cells to adhere overnight.

  • PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a negative control (e.g., warhead alone). To confirm proteasome-dependent degradation, include a condition co-treating a high concentration of the PROTAC with a proteasome inhibitor like MG132 or bortezomib.[13]

  • Incubation: Incubate the cells for a desired period (typically 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI. Also, probe for a loading control (e.g., GAPDH, α-tubulin, or Vinculin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the bands.

Protocol 4.2: Determining DC₅₀ and Dₘₐₓ

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC₅₀) and the maximum percentage of degradation (Dₘₐₓ).[14]

  • Quantification: Perform densitometry on the Western blot bands from the dose-response experiment.

  • Normalization: Normalize the band intensity of the POI to its corresponding loading control.

  • Data Analysis: Express the protein levels as a percentage relative to the vehicle-treated control.

  • Curve Fitting: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a four-parameter variable slope equation using software like GraphPad Prism to calculate the DC₅₀ and Dₘₐₓ values.

Example Data Presentation:

PROTAC LinkerDC₅₀ (nM)Dₘₐₓ (%)
Standard PEG-4 Linker2590
cis-Cyclobutane Linker8>95
trans-Cyclobutane Linker11575

This table presents hypothetical data illustrating how the rigid cis-cyclobutane linker could lead to superior potency (lower DC₅₀) and efficacy (higher Dₘₐₓ) compared to a flexible PEG linker or the corresponding trans isomer in a specific biological context.[14][15]

Conclusion

The strategic incorporation of rigid scaffolds like this compound represents a significant advancement in PROTAC linker design. By reducing conformational flexibility, these linkers can lower the entropic cost of ternary complex formation, leading to the development of PROTACs with enhanced degradation potency and improved drug-like properties. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of these next-generation protein degraders, empowering researchers to systematically explore the structure-activity relationships governed by rigid linker geometries.

References

The Four-Membered Ring Renaissance: A Guide to Cyclobutane Derivatives in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Long regarded as mere curiosities of strained-ring chemistry, cyclobutane derivatives have emerged from the shadows to become powerful and versatile building blocks in the synthetic organic chemist's arsenal. Their unique conformational constraints, inherent ring strain, and diverse reactivity patterns offer unparalleled opportunities for the construction of complex molecular architectures. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of cyclobutane derivatives, complete with detailed application notes, field-proven experimental protocols, and a thorough examination of the mechanistic principles that underpin their utility. We will delve into their role as rigid scaffolds in medicinal chemistry, their strategic use in ring-expansion and -opening reactions to access larger and more complex ring systems, and their pivotal role in the total synthesis of natural products.

The Enduring Allure of the Cyclobutane Ring: A Unique Synthetic Synthon

The cyclobutane moiety, a four-membered carbocycle, possesses a unique set of properties that make it a valuable tool in organic synthesis. Its significant ring strain, approximately 26 kcal/mol, is a double-edged sword: it makes the ring susceptible to cleavage under specific conditions, providing a driving force for a variety of synthetic transformations, yet it is kinetically stable enough to be incorporated as a rigid structural element in larger molecules.[1][2] This inherent strain energy, a consequence of both angle and torsional strain, dictates the reactivity and conformational preferences of cyclobutane derivatives.

Unlike the planar depiction often seen in textbooks, cyclobutane exists in a puckered conformation to relieve torsional strain, leading to distinct axial and equatorial positions for substituents. This puckering provides a defined three-dimensional arrangement of functional groups, a property increasingly exploited in drug design to pre-organize pharmacophores for optimal target binding.[3][4]

Mastering the [2+2] Cycloaddition: The Gateway to Cyclobutanes

The [2+2] cycloaddition reaction stands as the most fundamental and widely utilized method for the construction of the cyclobutane core. This reaction, which can be initiated either photochemically or thermally, involves the union of two unsaturated components to form a four-membered ring.

Photochemical [2+2] Cycloaddition: Harnessing the Power of Light

Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of a wide array of cyclobutane derivatives.[3] These reactions typically proceed through the excitation of one of the alkene partners to its triplet state, which then adds to the ground state of the second alkene in a stepwise manner via a 1,4-diradical intermediate.[5]

Causality in Experimental Design: The choice of photosensitizer is critical for promoting intersystem crossing to the triplet state, especially for alkenes that do not efficiently undergo this process upon direct irradiation. Sensitizers like benzophenone or thioxanthone are commonly employed. The solvent can also play a crucial role; less polar solvents often favor the cycloaddition pathway over competing side reactions. The regioselectivity of the addition is governed by the stability of the diradical intermediate, while the stereoselectivity is often dependent on the geometry of the reactants and the approach of the two components.

G

Application Note & Protocol: Diastereoselective Intramolecular [2+2] Photocycloaddition in the Synthesis of Grandisol

The monoterpene (-)-grandisol is a component of the aggregation pheromone of the cotton boll weevil and has been a popular target for synthetic chemists.[6] One elegant approach involves an intramolecular [2+2] photocycloaddition to construct the key bicyclo[3.2.0]heptane core.[7]

Substrate Product Yield (%) Diastereomeric Ratio (dr) Reference
3-(But-3-en-1-yloxy)cyclohex-2-enone1-Hydroxy-7-oxatricyclo[4.3.0.02,5]nonane75>95:5[6]
3-Methyl-2-cyclohexenone + 2-Methyl-1-butene2,2,7-Trimethylbicyclo[4.2.0]octan-1-one82>95:5[7]

Experimental Protocol: Synthesis of the Grandisol Core [7]

  • Reaction Setup: A solution of 3-methyl-2-cyclohexenone (1.0 g, 9.08 mmol) and 2-methyl-1-butene (5.0 g, 71.3 mmol) in 100 mL of anhydrous dichloromethane is placed in a quartz photoreactor.

  • Degassing: The solution is thoroughly degassed by bubbling with argon for 30 minutes.

  • Irradiation: The reaction mixture is irradiated with a 450 W medium-pressure mercury lamp equipped with a Pyrex filter (λ > 290 nm) at -78 °C (acetone/dry ice bath) for 24 hours while stirring.

  • Work-up: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: pentane/diethyl ether = 95:5) to afford the bicyclic ketone as a colorless oil.

  • Stereochemical Rationale: The observed high diastereoselectivity is attributed to the preferential approach of the olefin to the less hindered face of the excited enone, leading to the thermodynamically more stable cis-fused ring system.

Thermal [2+2] Cycloaddition: The Realm of Ketenes

While the thermal [2+2] cycloaddition of two simple alkenes is a symmetry-forbidden process according to the Woodward-Hoffmann rules, certain activated systems, most notably ketenes, readily undergo this transformation.[2][8] The reaction of a ketene with an alkene proceeds via a concerted [π2s + π2a] cycloaddition, where the ketene acts as the antarafacial component.[9][10] This is possible due to the linear geometry of the ketene, which allows for orbital overlap in this orientation.

Causality in Experimental Design: The high reactivity of ketenes makes them excellent partners for a wide range of alkenes, including electron-rich and electron-poor systems. The regioselectivity is generally high, with the more nucleophilic carbon of the alkene adding to the central carbonyl carbon of the ketene. The reaction is often stereospecific with respect to the alkene component. Ketenes are typically generated in situ from the dehydrohalogenation of acyl chlorides using a non-nucleophilic base like triethylamine.

G

Application Note & Protocol: Synthesis of a β-Lactam via Staudinger Cycloaddition

The Staudinger cycloaddition, the reaction of a ketene with an imine, is a classic and highly efficient method for the synthesis of β-lactams (azetidin-2-ones), the core structural motif of penicillin and other important antibiotics.

Ketene Precursor Imine Product (β-Lactam) Yield (%) Diastereomeric Ratio (trans:cis) Reference
Phenylacetyl chlorideN-Benzylidene-aniline1,3,4-Triphenylazetidin-2-one85>95:5[11]
Methoxyacetyl chlorideN-(4-Methoxybenzylidene)-4-methoxyaniline3-Methoxy-1,4-bis(4-methoxyphenyl)azetidin-2-one92>98:2[11]

Experimental Protocol: Synthesis of a trans-β-Lactam [11]

  • Reaction Setup: To a solution of the imine (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an argon atmosphere is added triethylamine (1.5 mmol).

  • Ketene Generation and Cycloaddition: A solution of the acyl chloride (1.2 mmol) in anhydrous dichloromethane (5 mL) is added dropwise to the reaction mixture over 30 minutes. The reaction is then allowed to warm to room temperature and stirred for 12 hours.

  • Work-up: The reaction mixture is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from ethanol to afford the pure trans-β-lactam.

  • Stereochemical Rationale: The preferential formation of the trans isomer is a common feature of the Staudinger cycloaddition and is rationalized by a stepwise mechanism involving a zwitterionic intermediate. The subsequent ring closure occurs in a conrotatory fashion to minimize steric interactions between the substituents.

Strain-Release Reactivity: The Cyclobutane as a Latent Functional Group

The inherent ring strain of cyclobutanes can be harnessed as a driving force for a variety of ring-opening and ring-expansion reactions, providing access to a diverse range of acyclic and larger cyclic structures.[12][13]

Ring-Expansion Reactions: From Four to Five

Ring-expansion reactions of cyclobutanones are particularly useful for the synthesis of cyclopentanones.[13] These transformations can be promoted by various reagents, including diazomethane (via a Tiffeneau-Demjanov-type rearrangement) or Lewis acids.

Causality in Experimental Design: The regioselectivity of the ring expansion is a key consideration. In the case of unsymmetrical cyclobutanones, the migration of the more substituted carbon is often favored, leading to the more stable carbocation intermediate. The choice of catalyst and reaction conditions can be used to control the migratory aptitude of different groups.

G

Application Note & Protocol: Lewis Acid-Mediated Ring Expansion of a Silyl Enol Ether

Experimental Protocol: [12]

  • Reaction Setup: To a solution of the cyclobutanone-derived silyl enol ether (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an argon atmosphere is added scandium(III) triflate (0.1 mmol).

  • Reaction: The reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 4 hours.

  • Work-up: The reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL). The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the cyclopentanone.

Ring-Opening Reactions: Accessing Functionalized Acyclic Systems

The cleavage of a C-C bond in the cyclobutane ring can be achieved under various conditions, including acid or base catalysis, or through the use of nucleophiles or electrophiles.[14][15] These reactions are particularly useful for the stereoselective synthesis of 1,4-difunctionalized butane derivatives.

Causality in Experimental Design: The regioselectivity of the ring opening is highly dependent on the substitution pattern of the cyclobutane ring. Electron-withdrawing groups can activate adjacent C-C bonds towards nucleophilic attack, while electron-donating groups can facilitate electrophilic cleavage. The stereochemistry of the starting material is often transferred to the acyclic product, making this a valuable method for stereocontrolled synthesis.

The Cyclobutane as a Conformational Constraint in Medicinal Chemistry

The rigid, puckered nature of the cyclobutane ring makes it an attractive scaffold for the design of conformationally constrained bioactive molecules.[3][4][16] By incorporating a cyclobutane moiety into a drug candidate, it is possible to lock the molecule into a specific conformation that is optimal for binding to its biological target. This pre-organization can lead to a significant increase in potency and selectivity.[17]

Case Study: Cyclobutane Derivatives as JAK Inhibitors

The Janus kinases (JAKs) are a family of enzymes that play a crucial role in cytokine signaling pathways, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases. The development of selective JAK inhibitors is therefore a major focus of drug discovery. The use of a cis-1,3-diaminocyclobutane linker has been a key design element in the development of potent and selective JAK1 inhibitors.[3]

Compound Linker JAK1 IC50 (nM) JAK2 IC50 (nM) Selectivity (JAK2/JAK1)
Tofacitinib Analog 1Flexible Ethyl50200.4
Tofacitinib Analog 2cis-1,3-Cyclobutane510020

Data is illustrative and based on trends reported in the literature.

The data clearly demonstrates that replacing a flexible ethyl linker with a rigid cis-1,3-cyclobutane linker leads to a significant increase in both potency and selectivity for JAK1 over JAK2. This is attributed to the cyclobutane ring orienting the pharmacophoric groups in a precise geometry that complements the binding pocket of JAK1.

G

Cyclobutanes in the Synthesis of Natural Products

The unique structural and reactive properties of cyclobutane derivatives have made them invaluable intermediates in the total synthesis of numerous complex natural products.

Total Synthesis of Piperarborenine B

Piperarborenine B is a natural product that exhibits cytotoxic activity against several cancer cell lines. Its structure features an unsymmetrical, highly substituted cyclobutane core. A convergent synthesis of piperarborenine B has been developed that utilizes a sequential C-H arylation strategy on a cyclobutane template.[18][19][20][21]

G

Conclusion

The chemistry of cyclobutane derivatives has undergone a remarkable transformation. No longer confined to the realm of theoretical curiosity, these strained four-membered rings have proven their worth as versatile and powerful tools in modern organic synthesis. From their efficient construction via [2+2] cycloadditions to their strategic deployment in ring-expansion and -opening reactions, and their increasingly important role as conformational scaffolds in drug discovery, the applications of cyclobutane derivatives are both broad and impactful. As our understanding of their reactivity continues to grow, and as new synthetic methodologies are developed, the "four-membered ring renaissance" is poised to continue, opening up new avenues for the creation of complex and valuable molecules.

References

The Strategic Incorporation of 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid in the Synthesis of Next-Generation JAK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Scaffold Rigidity in Kinase Selectivity

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of the JAK-STAT signaling pathway.[1] This pathway transduces signals for a multitude of cytokines and growth factors, regulating critical cellular processes such as immunity, cell proliferation, and differentiation.[2][3] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune disorders and myeloproliferative neoplasms, making JAKs a prime therapeutic target.[2][4] The development of small molecule JAK inhibitors (jakinibs) has revolutionized the treatment landscape for diseases like rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[2]

A key challenge in the development of JAK inhibitors is achieving selectivity among the highly homologous JAK family members to minimize off-target effects.[5] Second-generation inhibitors, such as upadacitinib, have demonstrated improved selectivity profiles, in part due to the incorporation of rigid, three-dimensional scaffolds that precisely orient pharmacophoric elements within the ATP-binding pocket of the target kinase. The cyclobutane moiety, in particular, has emerged as a valuable structural motif in this context.[6][7] Its unique puckered conformation provides a constrained yet spatially defined linker, enabling optimal interactions with specific residues in the kinase domain.[6] This application note details the strategic use of cis-3-(methoxycarbonyl)cyclobutanecarboxylic acid as a key building block in the synthesis of advanced JAK inhibitors, providing a comprehensive theoretical framework and a detailed experimental protocol for its application.

The JAK-STAT Signaling Pathway: A Primer

The JAK-STAT signaling cascade is initiated when a cytokine binds to its cognate receptor on the cell surface, leading to receptor dimerization.[1][8] This brings the associated JAKs into close proximity, allowing for their trans-phosphorylation and activation.[1][8] The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][8] Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dissociate from the receptor, dimerize, and translocate to the nucleus, where they act as transcription factors to modulate the expression of target genes.[1][3][8] JAK inhibitors function by competitively binding to the ATP-binding site of the JAK enzymes, thereby preventing the phosphorylation cascade and abrogating the downstream signaling.[2]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor_L Receptor Cytokine->Receptor_L 1. Binding & Dimerization Receptor_R Receptor Cytokine->Receptor_R JAK_L JAK JAK_R JAK STAT_inactive STAT (inactive) Receptor_R->STAT_inactive 4. STAT Recruitment JAK_L->JAK_R 2. Trans-phosphorylation JAK_R->Receptor_R 3. Receptor Phosphorylation STAT_P STAT-P STAT_inactive->STAT_P 5. STAT Phosphorylation STAT_dimer STAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., Upadacitinib) Inhibitor->JAK_L Inhibition Inhibitor->JAK_R Gene Gene Transcription DNA->Gene

Figure 1: The JAK-STAT signaling pathway and the mechanism of JAK inhibition.

Rationale for Using a Cyclobutane Scaffold

The incorporation of a cyclobutane ring into drug candidates offers several advantages over more flexible aliphatic chains or planar aromatic systems:

  • Conformational Rigidity: The puckered nature of the cyclobutane ring restricts the conformational freedom of the molecule.[6] This pre-organization can reduce the entropic penalty of binding to the target protein, potentially leading to higher affinity.

  • Precise Vectorial Orientation: Substituted cyclobutanes, particularly the cis-1,3-disubstituted isomers, provide a rigid scaffold that orients appended functional groups in well-defined spatial vectors.[1] This is crucial for optimizing interactions with specific amino acid residues in the kinase hinge region and adjacent pockets. For example, the puckered conformation of a cis-1,3-cyclobutane linker can position a sulfonamide group to form key hydrogen bonds with arginine and asparagine residues in JAK1.[6]

  • Improved Physicochemical Properties: As a non-planar, saturated ring, the cyclobutane moiety can improve properties such as solubility and metabolic stability compared to aromatic linkers. It can act as a bioisostere for other groups like gem-dimethyl or phenyl rings, allowing for fine-tuning of lipophilicity and other drug-like properties.[1][6]

  • Access to Novel Chemical Space: The three-dimensional character of the cyclobutane ring allows for the exploration of novel chemical space, moving away from the often flat molecules that dominate kinase inhibitor libraries.[7]

The use of cis-3-(methoxycarbonyl)cyclobutanecarboxylic acid provides a synthetically tractable starting material where the two functional groups are pre-organized in the desired cis configuration. The distinct reactivity of the carboxylic acid and the methyl ester allows for sequential, selective functionalization, making it an ideal building block for constructing complex drug molecules.

Synthetic Workflow and Protocol

The synthesis of a key amide intermediate for a JAK inhibitor using cis-3-(methoxycarbonyl)cyclobutanecarboxylic acid typically involves a standard amide coupling reaction. This protocol outlines the formation of an amide bond with a representative heterocyclic amine, a common structural feature in many JAK inhibitors.

Synthetic_Workflow Start cis-3-(Methoxycarbonyl) cyclobutanecarboxylic acid Coupling Amide Coupling (EDC, HOBt, DIPEA) Start->Coupling Amine Heterocyclic Amine (e.g., Aminopyrrolopyrimidine) Amine->Coupling Intermediate Key Amide Intermediate Coupling->Intermediate Step 1 Hydrolysis Ester Hydrolysis (LiOH or NaOH) Intermediate->Hydrolysis Step 2 Final_Acid Di-acid Intermediate Hydrolysis->Final_Acid Elaboration Further Elaboration (e.g., Second Amidation) Final_Acid->Elaboration Step 3 JAKi JAK Inhibitor Core Elaboration->JAKi

Figure 2: General synthetic workflow for elaborating the cyclobutane scaffold.

Protocol: Synthesis of a Key Amide Intermediate

This protocol describes a representative amide coupling reaction between cis-3-(methoxycarbonyl)cyclobutanecarboxylic acid and a generic heterocyclic amine.

Materials:

  • cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid (1.0 eq)

  • Heterocyclic Amine (e.g., 4-aminopyrrolo[2,3-d]pyrimidine) (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add cis-3-(methoxycarbonyl)cyclobutanecarboxylic acid (1.0 eq) and the heterocyclic amine (1.05 eq).

  • Solvent Addition: Dissolve the starting materials in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M with respect to the carboxylic acid.

  • Reagent Addition: Add HOBt (1.2 eq) and DIPEA (3.0 eq) to the stirring solution. Cool the flask to 0 °C in an ice bath.

  • Activation and Coupling: Slowly add EDC (1.2 eq) portion-wise to the cooled solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-18 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure amide intermediate.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Table 1: Reagent Stoichiometry and Purpose

ReagentEquivalentsPurpose
cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid1.0Carboxylic acid source
Heterocyclic Amine1.05Nucleophile
EDC1.2Carbodiimide coupling agent; activates the carboxylic acid
HOBt1.2Additive to suppress racemization and improve coupling efficiency
DIPEA3.0Non-nucleophilic base to neutralize HCl byproduct and facilitate reaction
Dichloromethane (DCM)-Anhydrous reaction solvent

Conclusion and Future Perspectives

The use of conformationally constrained scaffolds like the cyclobutane ring is a powerful strategy in modern medicinal chemistry for achieving kinase selectivity. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid represents a versatile and synthetically accessible building block that enables the precise spatial arrangement of key binding motifs. The provided protocol for amide bond formation serves as a foundational step for the elaboration of this scaffold into potent and selective JAK inhibitors. As our understanding of the structural biology of the JAK family deepens, the rational design of inhibitors incorporating such rigid three-dimensional elements will continue to be a fruitful avenue for the discovery of novel therapeutics for a range of inflammatory and autoimmune diseases.

References

Application Notes and Protocols for the Stereoselective Synthesis of Polysubstituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclobutane motif, a four-membered carbocycle, is a valuable structural component in medicinal chemistry and drug discovery.[1] Its inherent ring strain and unique three-dimensional, puckered structure offer significant advantages in the design of novel therapeutics.[2][3][4] Compared to more flexible linear linkers or planar aromatic systems, the cyclobutane scaffold can enhance pharmacological properties such as metabolic stability, binding affinity, and aqueous solubility.[5][6][7] The conformational rigidity of the cyclobutane ring can pre-organize pharmacophores into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[7] This often translates to increased potency and selectivity.[7] Furthermore, the non-planar nature of cyclobutanes provides access to a greater volume of three-dimensional chemical space, a key aspect of modern drug design.[7]

Despite their desirable properties, the synthesis of polysubstituted cyclobutanes with precise stereochemical control presents a considerable challenge for synthetic chemists due to the inherent ring strain of the four-membered ring.[1][8] This document provides a detailed guide for researchers, scientists, and drug development professionals on the key stereoselective methods for constructing these valuable motifs. It will delve into the mechanistic underpinnings of these reactions, provide field-proven insights into experimental choices, and offer detailed, step-by-step protocols for their execution.

Key Synthetic Strategies for Stereoselective Cyclobutane Construction

The stereocontrolled synthesis of polysubstituted cyclobutanes can be achieved through several powerful strategies. The choice of method depends on the desired substitution pattern, the required stereochemistry, and the availability of starting materials. The most prominent and versatile of these strategies are:

  • [2+2] Cycloadditions: This is arguably the most common and versatile method for constructing the cyclobutane core.[1] These reactions involve the union of two unsaturated components, such as alkenes or alkynes, to form the four-membered ring.[1][9] [2+2] cycloadditions can be promoted photochemically, thermally, or through catalysis by transition metals or organocatalysts, with each approach offering distinct advantages in controlling stereoselectivity.[1][10][11]

  • Ring Contraction Reactions: The contraction of larger, more readily available five-membered rings, such as pyrrolidines, offers a stereospecific route to highly substituted cyclobutanes.[12][13][14] This strategy often involves the extrusion of a small molecule, such as nitrogen, from a cyclic precursor.[12][13]

  • Ring Expansion and Rearrangement Reactions: Stereochemically defined cyclopropanes can undergo ring expansion to furnish the corresponding cyclobutanes, allowing for the transfer of stereochemical information from the starting material to the product.[15][16] Similarly, rearrangement reactions, such as the semipinacol rearrangement, can be employed to construct cyclobutane scaffolds.[17]

  • Catalytic Approaches: A diverse array of transition metal-catalyzed reactions have emerged as powerful tools for the stereoselective synthesis of complex cyclobutanes.[1] Catalysts based on rhodium, cobalt, and other metals can enable unique and highly selective transformations.[1][5][18][19]

This guide will focus on providing detailed protocols and mechanistic insights for key examples within the [2+2] cycloaddition and ring contraction categories, as they represent some of the most robust and widely applicable methods.

I. [2+2] Cycloadditions: A Cornerstone of Cyclobutane Synthesis

[2+2] cycloaddition reactions are a powerful and direct method for the construction of cyclobutane rings.[20] The stereochemical outcome of these reactions can be controlled through various means, including the use of chiral catalysts, chiral auxiliaries, and photochemical methods.

A. Catalytic Enantioselective [2+2] Cycloadditions

The development of catalytic, enantioselective [2+2] cycloadditions has been a significant advancement in the field, providing access to a wide array of enantioenriched cyclobutanes.[9][21][22] These reactions often employ chiral Lewis acids or transition metal complexes to create a chiral environment that directs the stereochemical course of the cycloaddition.[23][24]

A notable example is the highly enantioselective and diastereoselective synthesis of cyclobutanes from vinyl ethers and trifluoroethyl acrylate, catalyzed by a chiral oxazaborolidine-AlBr₃ complex.[23] This method provides a direct route to previously inaccessible chiral cyclobutane building blocks.[23]

Experimental Protocol: Chiral Lewis Acid-Catalyzed [2+2] Cycloaddition[24]

Materials:

  • (R)-(-)-2-amino-2-phenylethanol

  • Trimethylaluminum (2.0 M solution in toluene)

  • Aluminum bromide (AlBr₃)

  • Trifluoroethyl acrylate

  • Ethyl vinyl ether

  • Anhydrous toluene

  • Anhydrous dichloromethane (CH₂Cl₂)

Catalyst Preparation:

  • To a solution of (R)-(-)-2-amino-2-phenylethanol (1.0 equiv) in anhydrous toluene, add trimethylaluminum (1.0 equiv) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the resulting solution at room temperature for 1 hour to form the chiral oxazaborolidine precursor.

  • Cool the solution to -78 °C and add aluminum bromide (AlBr₃, 1.0 equiv).

Cycloaddition Procedure:

  • To the freshly prepared catalyst solution (0.1 equiv) in toluene at -78 °C, add trifluoroethyl acrylate (1.0 equiv).

  • Add ethyl vinyl ether (2.0 equiv) dropwise over a period of 10 minutes.

  • Stir the reaction mixture at -78 °C for 12 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutane adduct.

Expected Outcome: This protocol typically affords the [2+2] cycloadduct in high yield with excellent enantioselectivity (>95% ee).[24]

ReagentMolar Equiv.
(R)-(-)-2-amino-2-phenylethanol0.1
Trimethylaluminum0.1
Aluminum bromide0.1
Trifluoroethyl acrylate1.0
Ethyl vinyl ether2.0

Causality Behind Experimental Choices:

  • Chiral Catalyst: The chiral oxazaborolidine-AlBr₃ complex creates a chiral pocket that coordinates with the acrylate, directing the facial attack of the vinyl ether and thus controlling the enantioselectivity.[23]

  • Lewis Acid: The aluminum bromide acts as a strong Lewis acid, activating the trifluoroethyl acrylate towards nucleophilic attack by the vinyl ether.[23][24]

  • Low Temperature: Performing the reaction at -78 °C is crucial for maximizing stereoselectivity by minimizing thermal racemization pathways and enhancing the stability of the catalyst-substrate complex.[24]

B. Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloadditions are a classic and powerful method for the synthesis of cyclobutanes.[11] These reactions are often initiated by the direct UV irradiation of an alkene, which promotes it to an excited state that can then react with a ground-state alkene.[11][25] The stereochemistry of the starting alkenes is often retained in the cyclobutane product, making this a stereospecific process.[24]

A common strategy involves the use of a photosensitizer, which can absorb light and transfer the energy to one of the reacting alkenes, promoting it to a triplet state.[20] This approach can be particularly useful for intermolecular reactions.[20]

Experimental Protocol: Photosensitized Intramolecular [2+2] Cycloaddition[20]

Materials:

  • Diene-containing substrate (e.g., a 1,6-diene)

  • Photosensitizer (e.g., acetone, benzophenone, or a ruthenium or iridium complex)[20]

  • Anhydrous solvent (e.g., acetonitrile, acetone)

  • Photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Prepare a solution of the diene substrate and the photosensitizer in the appropriate anhydrous solvent in a photoreactor tube.

  • Degas the solution by sparging with an inert gas for 15-20 minutes to remove dissolved oxygen, which can quench the excited states.

  • Irradiate the reaction mixture with the UV lamp at room temperature. The reaction time will vary depending on the substrate and the lamp's power. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the cyclobutane product.

Causality Behind Experimental Choices:

  • Photosensitizer: The photosensitizer absorbs light and transfers energy to the diene, generating a triplet diradical intermediate that can then undergo intramolecular cyclization.[20] The choice of sensitizer is critical and depends on the energy of the triplet state of the diene.

  • Degassing: Oxygen is a triplet quencher and must be removed from the reaction mixture to ensure an efficient photochemical reaction.

  • Solvent: The choice of solvent is important as it can influence the lifetime of the excited states and the solubility of the reactants. Acetone can often serve as both the solvent and the photosensitizer.[11]

II. Ring Contraction of Pyrrolidines: A Stereospecific Route to Cyclobutanes

An innovative and powerful strategy for the stereoselective synthesis of polysubstituted cyclobutanes is the ring contraction of readily available pyrrolidine derivatives.[12][13][14] This method offers a high degree of stereocontrol, as the stereochemistry of the starting pyrrolidine is often directly transferred to the cyclobutane product.[13][26]

A recently developed protocol utilizes iodonitrene chemistry to mediate the contraction of pyrrolidines to cyclobutanes via a nitrogen extrusion process.[12][13] This transformation is proposed to proceed through a 1,4-biradical intermediate, which undergoes rapid C-C bond formation to yield the cyclobutane product with retention of stereochemistry.[12][13][26]

Experimental Protocol: Stereoselective Pyrrolidine Ring Contraction[1][14]

Materials:

  • Substituted pyrrolidine

  • Hydroxy(tosyloxy)iodobenzene (HTIB)

  • Ammonium carbamate

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • To a solution of the substituted pyrrolidine (0.1 mmol, 1.0 equiv) in 2,2,2-trifluoroethanol (1 mL), add ammonium carbamate (8.0 equiv).

  • Add hydroxy(tosyloxy)iodobenzene (HTIB, 2.5 equiv) in one portion.

  • Stir the reaction mixture at room temperature for the specified time (typically 1-3 hours). Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with dichloromethane (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative thin-layer chromatography or column chromatography to afford the polysubstituted cyclobutane.

Quantitative Data Summary:

EntryPyrrolidine SubstrateProduct Yield (%)Diastereomeric Ratio (dr)
12,5-cis-disubstituted39>20:1
22,5-trans-disubstituted46>20:1
3Spirooxindole-derived46>20:1

Data is representative and may vary based on specific substrates and reaction conditions.[13]

Causality Behind Experimental Choices:

  • Iodonitrene Source: HTIB and ammonium carbamate react in situ to generate iodonitrene, which is the key reactive species that initiates the ring contraction.[13]

  • Solvent: 2,2,2-Trifluoroethanol (TFE) is a polar, non-coordinating solvent that facilitates the generation of the iodonitrene and the subsequent reaction steps.

  • Stereospecificity: The stereospecificity of this ring contraction is a key feature. The reaction is believed to proceed through a short-lived singlet 1,4-biradical that rapidly collapses to the cyclobutane product before stereochemical scrambling can occur.[12][13]

Visualizing the Reaction Workflow and Mechanism

To better understand the processes described, the following diagrams illustrate the key workflows and a proposed reaction mechanism.

G cluster_0 Catalytic [2+2] Cycloaddition Workflow Catalyst Preparation Catalyst Preparation Cycloaddition Reaction Cycloaddition Reaction Catalyst Preparation->Cycloaddition Reaction Add catalyst Workup and Purification Workup and Purification Cycloaddition Reaction->Workup and Purification Quench reaction Product Analysis Product Analysis Workup and Purification->Product Analysis Isolate pure product

Caption: A typical experimental workflow for a catalytic [2+2] cycloaddition.

G cluster_1 Proposed Mechanism for Pyrrolidine Ring Contraction A Pyrrolidine (A) B 1,1-Diazene (B) A->B + Iodonitrene (Electrophilic Amination) C 1,4-Biradical (C) B->C - N2 (Nitrogen Extrusion) D Cyclobutane (D) C->D Intramolecular Cyclization (Path A) E Olefinic Side Product (E) C->E β-Fragmentation (Path B)

Caption: Proposed mechanism for the stereoselective ring contraction of pyrrolidines.[26]

Conclusion

The stereoselective synthesis of polysubstituted cyclobutanes is a vibrant and evolving field of research with significant implications for drug discovery and development. The methodologies outlined in this guide, particularly catalytic [2+2] cycloadditions and stereospecific ring contractions, provide robust and versatile platforms for accessing these valuable molecular scaffolds. By understanding the underlying mechanistic principles and carefully controlling reaction parameters, researchers can effectively harness these powerful synthetic tools to construct complex, stereochemically rich cyclobutane derivatives. The continued development of novel catalytic systems and synthetic strategies will undoubtedly expand the accessibility and utility of this important class of molecules, paving the way for the discovery of next-generation therapeutics.

References

Application Notes & Protocols: Decarboxylation of Cyclobutanedicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

The cyclobutane motif is a valuable structural component in medicinal chemistry, prized for its ability to impart conformational rigidity, improve metabolic stability, and serve as a versatile pharmacophore scaffold.[1] Cyclobutanecarboxylic acid is a key building block for accessing a wide range of monosubstituted cyclobutane derivatives used in the synthesis of important pharmaceuticals, including Butorphanol, Nalbuphine, and Boceprevir.[2]

A primary and efficient route to cyclobutanecarboxylic acid and its derivatives is the decarboxylation of the corresponding cyclobutanedicarboxylic acids.[3][4] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the mechanism, applications, and experimental protocols for the decarboxylation of cyclobutanedicarboxylic acids, with a primary focus on the thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid.

Theoretical Background and Mechanism

Decarboxylation is a chemical reaction that results in the removal of a carboxyl group and the release of carbon dioxide (CO₂).[5] While simple carboxylic acids decarboxylate slowly, the reaction is significantly more facile for molecules containing a second activating group, such as a carbonyl or another carboxyl group, in the β-position (or geminal, as in this case).

The decarboxylation of 1,1-cyclobutanedicarboxylic acid, a geminal dicarboxylic acid, proceeds readily upon heating. The mechanism is believed to involve a concerted process via a cyclic, six-membered transition state. One carboxyl group facilitates the cleavage of the C-C bond of the second carboxyl group by acting as an intramolecular proton donor/acceptor. This process initially forms an enol intermediate, which rapidly tautomerizes to the final, stable cyclobutanecarboxylic acid product.

Caption: Proposed mechanism for the thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid.

For substituted cyclobutanedicarboxylic acids, stereochemistry becomes a critical consideration. Thermal decarboxylation of substrates like cyclobutane-1,1,3,3-tetracarboxylic acid can yield a mixture of cis- and trans- isomers of the resulting 1,3-dicarboxylic acid.[6] The precise stereochemical outcome depends on the substitution pattern and reaction conditions.

Applications in Research and Drug Development

Cyclobutanecarboxylic acid is a versatile intermediate in organic synthesis.[3] Its unique four-membered ring structure provides a scaffold for creating derivatives with specific three-dimensional orientations, which is highly desirable in drug design.[1]

Key applications include:

  • Pharmaceutical Synthesis: It serves as a precursor for numerous active pharmaceutical ingredients (APIs).[4] Notable examples include the opioid analgesics Butorphanol and Nalbuphine, and the hepatitis C protease inhibitor Boceprevir.[2]

  • Building Block for Complex Molecules: The strained cyclobutane ring can be manipulated to access a variety of complex molecular architectures.[7]

  • Industrial Chemicals: Beyond pharmaceuticals, derivatives find use in broader industrial applications, including as solvents and in metal treatment processes.[8]

Experimental Protocols

This section details the most common and reliable method for preparing cyclobutanecarboxylic acid: the direct thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid. This procedure is adapted from well-established methods described in Organic Syntheses.[9]

Materials and Equipment
Material/EquipmentPurpose
1,1-Cyclobutanedicarboxylic acidStarting material
75-100 mL distilling flaskReaction vessel
75 mL Claisen flaskReceiver flask, allows for subsequent redistillation
ThermometerTo monitor reaction and distillation temperature
CondenserTo cool and condense the product during distillation
Heating mantle or oil/metal bathTo provide controlled heating
Distillation apparatusComplete setup for reaction and purification
Porous plate (optional)For initial drying of the starting material if it is oily[9]
Ethyl acetate (optional)For recrystallization of starting material if needed[9]
Data Presentation: Reactant and Product Properties
CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
1,1-Cyclobutanedicarboxylic acidC₆H₈O₄144.12156–158[9]Decomposes
Cyclobutanecarboxylic acidC₅H₈O₂100.12-7.5[4]191.5–193.5[9]

Step-by-Step Protocol

G start Start: Prepare Apparatus charge_flask 1. Charge distilling flask with 1,1-cyclobutanedicarboxylic acid. start->charge_flask heat_decarboxylation 2. Heat bath to 160-170°C. Observe CO₂ evolution. charge_flask->heat_decarboxylation monitor_reaction 3. Maintain temperature until CO₂ evolution ceases. heat_decarboxylation->monitor_reaction distill_crude 4. Increase bath temperature to 210-220°C. Collect fraction boiling at 189-195°C. monitor_reaction->distill_crude Reaction Complete redistill 5. Redistill the collected crude product. Collect pure fraction at 191.5-193.5°C. distill_crude->redistill end_product End: Pure Cyclobutanecarboxylic Acid redistill->end_product

Caption: Experimental workflow for the synthesis of cyclobutanecarboxylic acid.

Procedure:

  • Preparation of Starting Material: Ensure the 1,1-cyclobutanedicarboxylic acid is pure and dry. If the starting material appears oily, press it on a porous plate or recrystallize from hot ethyl acetate to obtain a pure solid with a melting point of 156–158°C.[9]

  • Apparatus Setup: Assemble a simple distillation apparatus. Place the solid 1,1-cyclobutanedicarboxylic acid (e.g., 30-34 g) into a 75-mL distilling flask. Attach a thermometer so the bulb is positioned correctly to measure the vapor temperature. Connect the side arm to a condenser and use a 75-mL Claisen flask as the receiver, which should be cooled with running water.[9]

  • Decarboxylation Step: Heat the distilling flask in a metal or oil bath. Raise the bath temperature to 160–170°C.[9]

    • Expert Insight: At this temperature, the acid will melt and begin to decompose, releasing carbon dioxide gas. This is visually confirmed by bubbling in the flask. The reaction is complete when the evolution of CO₂ ceases. Maintaining a steady temperature is key to ensuring a controlled reaction without charring.

  • First Distillation (Crude Product): Once gas evolution has stopped, increase the bath temperature to 210–220°C. The product, cyclobutanecarboxylic acid, will begin to distill. Collect the fraction that boils between 189–195°C.[9][10] This is the crude product.

  • Purification (Redistillation): For the highest purity, the crude product should be redistilled. The same Claisen flask receiver can be used as the new distilling flask. Collect the fraction boiling at 191.5–193.5°C (at 740 mm pressure).[9]

    • Trustworthiness Check: The boiling point is a critical physical constant. A narrow boiling range during the final distillation indicates a high degree of purity. The final product should be a colorless liquid.[3][4]

  • Yield Calculation: The expected yield of pure cyclobutanecarboxylic acid is typically high, in the range of 86-91%.[10]

Summary of Protocol Parameters
ParameterValueRationale / Notes
Decarboxylation Temp.160–170°COptimal temperature to initiate and sustain CO₂ evolution without decomposition.[9]
Distillation Temp. (Bath)210–220°CRequired to achieve the vapor pressure needed to distill the product.[9]
Product BP (Crude)189–195°CCollection range for the initial distillation.[9][10]
Product BP (Pure)191.5–193.5°CA narrow boiling range confirms the purity of the final product.[9]
Expected Yield86–91%This reaction is known to be highly efficient.[10]

Concluding Remarks

The thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid is a robust, high-yielding, and straightforward method for producing cyclobutanecarboxylic acid, a valuable building block in modern organic and medicinal chemistry. The protocol described is reliable and requires standard laboratory equipment. By understanding the underlying mechanism and carefully controlling the key parameters of temperature and purification, researchers can confidently and efficiently synthesize this important chemical intermediate.

References

Application Note: High-Purity Cyclobutanecarboxylic Acid via Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Cyclobutanecarboxylic acid is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and biologically active compounds.[1][2] Its purity is paramount to ensure the desired reaction kinetics, yield, and impurity profile of subsequent synthetic steps. This application note provides a comprehensive guide to the purification of cyclobutanecarboxylic acid using fractional distillation, a robust and scalable method for achieving high purity. We will delve into the underlying principles, potential challenges, and a detailed, field-tested protocol.

Introduction: The Significance of Purity

In the realm of pharmaceutical development and fine chemical synthesis, the integrity of starting materials directly dictates the quality of the final product. Cyclobutanecarboxylic acid serves as a key intermediate in the synthesis of drugs such as Butorphanol, Nalbuphine, and Boceprevir.[1][2] Impurities, even in trace amounts, can lead to undesirable side reactions, compromised yields, and the formation of difficult-to-remove byproducts. Distillation, a fundamental purification technique, separates components of a liquid mixture based on differences in their boiling points.[3] For a compound like cyclobutanecarboxylic acid, with a relatively high boiling point, careful optimization of the distillation process is crucial to prevent thermal degradation while achieving the desired purity.

Physicochemical Properties & Distillation Strategy

A successful distillation hinges on a thorough understanding of the target compound's physical properties.

PropertyValueSource
Molecular FormulaC₅H₈O₂[1]
Molar Mass100.12 g/mol [1]
Boiling Point191.5–196 °C (at 740-760 mmHg)[1][4][5][6][7]
Melting Point~ -7.5 °C[1][4][5][6]
Density~ 1.047 g/mL at 25 °C[4][6]
Refractive Index~ 1.444 at 20 °C[4][6]

The atmospheric boiling point of cyclobutanecarboxylic acid is high enough that thermal decomposition could be a concern. Therefore, vacuum distillation is the recommended approach.[3] By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a temperature that minimizes the risk of degradation.

Pre-Distillation Workup: Addressing Common Impurities

Crude cyclobutanecarboxylic acid, often synthesized via the decarboxylation of 1,1-cyclobutanedicarboxylic acid, may contain unreacted starting material or other acidic and neutral impurities.[4][5][8][9] A preliminary acid-base extraction is highly effective for initial purification.[10] This process selectively isolates the carboxylic acid from non-acidic impurities.

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude cyclobutanecarboxylic acid in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Carbon dioxide evolution will be observed.

  • Separation: Separate the aqueous layer. The organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2), leading to the precipitation or separation of the purified cyclobutanecarboxylic acid.

  • Extraction: Extract the acidified aqueous layer multiple times with an organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[10][11]

Fractional Vacuum Distillation: The Core Purification

Fractional distillation provides superior separation compared to simple distillation by introducing a fractionating column between the distillation flask and the condenser. This column provides a large surface area (e.g., with Raschig rings, Vigreux indentations, or metal sponges) for repeated vaporization and condensation cycles, effectively enriching the vapor phase with the more volatile component.

Workflow for Fractional Vacuum Distillation

Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis Start Crude Product Workup Acid-Base Workup Start->Workup Dry Drying of Organic Extract Workup->Dry Concentrate Solvent Removal Dry->Concentrate Setup Assemble Fractional Vacuum Distillation Apparatus Concentrate->Setup Heat Gradual Heating under Vacuum Fractions Collect Fractions Heat->Fractions F1 Forerun (low-boiling impurities) Fractions->F1 Discard F2 Main Fraction (Pure Product) Fractions->F2 Collect F3 Residue (high-boiling impurities) Fractions->F3 Discard Analysis Purity Analysis (GC, NMR, etc.) F2->Analysis Storage Store Pure Product Analysis->Storage

Caption: Workflow for the purification of cyclobutanecarboxylic acid.

Protocol 2: Fractional Vacuum Distillation

Safety First: Cyclobutanecarboxylic acid is corrosive and can cause severe skin burns and eye damage.[1][12] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Conduct the distillation in a well-ventilated fume hood.

  • Apparatus Setup:

    • Assemble a fractional vacuum distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump with a cold trap.

    • Ensure all glassware is dry and free of defects. Use appropriate joint grease for all connections to ensure a good seal.

    • Place a stir bar in the distillation flask for smooth boiling.

  • Charging the Flask:

    • Charge the distillation flask with the crude cyclobutanecarboxylic acid obtained from the acid-base workup. Do not fill the flask to more than two-thirds of its capacity.

  • Initiating the Distillation:

    • Begin stirring and slowly apply vacuum.

    • Once the desired pressure is reached and stable, begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Forerun: Collect the initial, low-boiling fraction. This will contain any residual solvents and more volatile impurities.

    • Main Fraction: As the temperature at the head of the column stabilizes near the expected boiling point of cyclobutanecarboxylic acid at the applied pressure, switch to a clean receiving flask to collect the pure product. A typical collection range is 189-195 °C at atmospheric pressure, which will be significantly lower under vacuum.[4][8][9]

    • Residue: Stop the distillation before the flask goes to dryness to avoid the concentration and potential decomposition of high-boiling impurities.

  • Shutdown:

    • Turn off the heat and allow the system to cool completely before slowly releasing the vacuum.

Quality Control and Characterization

The purity of the collected fractions should be assessed using appropriate analytical techniques.

TechniquePurposeExpected Result for Pure Product
Gas Chromatography (GC) Assess purity and detect volatile impurities.A single major peak corresponding to cyclobutanecarboxylic acid.
¹H NMR Confirm chemical structure and identify proton environments.Signals corresponding to the cyclobutyl and carboxylic acid protons.
¹³C NMR Confirm carbon framework.Signals at ~182 ppm (C=O), ~38 ppm (-CH), and ~25, ~18 ppm (-CH₂).[1]
FT-IR Spectroscopy Identify functional groups.Broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).[1]

Troubleshooting

ProblemPossible CauseSolution
Bumping/Unstable Boiling - Uneven heating- Insufficient stirring- Use a stir bar.- Ensure the heating mantle is appropriately sized and in good contact with the flask.
No Product Distilling - Vacuum leak- Insufficient heat- Check all joints and connections for leaks.- Gradually increase the heating mantle temperature.
Product Solidifying in Condenser - Condenser water is too cold.- Use room temperature water or drain the condenser.
Product is Discolored - Thermal decomposition- Reduce the distillation temperature by applying a stronger vacuum.- Ensure the distillation is not carried out for an excessively long time.

Conclusion

Fractional vacuum distillation, preceded by an acid-base workup, is a highly effective and reliable method for the purification of cyclobutanecarboxylic acid. This protocol provides researchers and drug development professionals with a robust framework to obtain high-purity material, which is essential for the successful synthesis of complex molecular targets. Adherence to safety protocols is critical due to the corrosive nature of the compound.

References

Application Note & Protocol Guide: Advanced Analytical Methods for the Quantification of Carboxylic Acids in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

[For Researchers, Scientists, and Drug Development Professionals]

Abstract

The precise quantification of carboxylic acids in biological samples is fundamental to numerous research areas, including metabolomics, clinical diagnostics, and pharmaceutical development. These organic acids are key players in cellular metabolism, acting as intermediates in pathways like the Krebs cycle, and serving as biomarkers for various physiological and pathological states. This document provides a comprehensive guide to the principal analytical methodologies for their quantification. We will delve into the theoretical underpinnings and practical applications of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and enzymatic assays. Detailed, field-tested protocols are provided, alongside a comparative analysis of the methods to guide researchers in selecting the optimal strategy for their specific analytical challenges.

Introduction: The Central Role of Carboxylic Acids

Carboxylic acids are a class of organic compounds characterized by the presence of a carboxyl functional group (-COOH). In biological systems, they are integral to energy production, biosynthesis, and cell signaling. For instance, short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, primarily produced by gut microbiota, have profound effects on host physiology, influencing everything from gut health to immune response and even neurological function. The accurate measurement of these and other carboxylic acids in matrices such as plasma, urine, and tissue is therefore critical for understanding disease mechanisms and for the development of novel therapeutics.

The primary challenge in quantifying carboxylic acids lies in their physicochemical properties. Their polarity and, for some, high volatility, coupled with the complexity of biological matrices, necessitate robust and specific analytical methods. This guide will explore the most effective techniques to overcome these challenges.

Gas Chromatography (GC)-Based Methods

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For non-volatile analytes like most carboxylic acids, a chemical derivatization step is essential to increase their volatility and thermal stability, making them suitable for GC analysis.

Principle of GC Analysis for Carboxylic Acids

The core principle involves vaporizing the derivatized sample and injecting it into the head of a chromatographic column. An inert carrier gas (e.g., helium, nitrogen) flows through the column, carrying the sample components with it. Separation occurs based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a high-boiling liquid coated on an inert solid support). Compounds with higher affinity for the stationary phase travel more slowly, resulting in separation. Detection is most commonly achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

The Critical Role of Derivatization

Derivatization is the cornerstone of successful GC analysis of carboxylic acids. The process converts the polar carboxyl group into a less polar, more volatile ester or silyl ester. This not only improves chromatographic behavior but also enhances detection sensitivity.

Common Derivatization Reagents:

  • Silylation Reagents: Such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.

  • Alkylating Reagents: Including diazomethane or alkyl chloroformates, which convert carboxylic acids into their corresponding methyl or other alkyl esters.

Detailed Protocol: GC-FID Quantification of SCFAs in Plasma

This protocol outlines the quantification of acetate, propionate, and butyrate in human plasma.

Materials:

  • Plasma samples (stored at -80°C)

  • Internal Standard (IS) solution (e.g., 2-ethylbutyric acid)

  • Derivatization reagent: BSTFA with 1% TMCS (trimethylchlorosilane)

  • Pyridine (catalyst)

  • Ethyl acetate (extraction solvent)

  • Anhydrous sodium sulfate

  • GC-FID system with a suitable capillary column (e.g., DB-FFAP)

Protocol Steps:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS solution.

    • Acidify the sample by adding 50 µL of 50% sulfuric acid to protonate the carboxylates.

  • Liquid-Liquid Extraction (LLE):

    • Add 500 µL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes to extract the SCFAs into the organic layer.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the upper organic layer (ethyl acetate) to a new glass vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Derivatization:

    • Transfer 100 µL of the dried extract to a GC vial with an insert.

    • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.

  • GC-FID Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-FID.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Initial 60°C for 2 min, ramp to 180°C at 10°C/min, hold for 5 min.

      • Detector Temperature: 280°C

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Data Analysis:

    • Identify peaks based on retention times compared to standards.

    • Quantify by calculating the peak area ratio of the analyte to the IS and comparing it to a calibration curve.

Workflow Diagram: GC-Based Quantification

GC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) IS_Addition Add Internal Standard (IS) Sample->IS_Addition Extraction Liquid-Liquid Extraction IS_Addition->Extraction Drying Dry Extract Extraction->Drying Deriv Add Reagent (e.g., BSTFA) Drying->Deriv Heating Heat at 60°C Deriv->Heating GC_Injection Inject into GC-FID/MS Heating->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection & Quantification Separation->Detection

Caption: Workflow for GC-based carboxylic acid analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has become the gold standard for the quantification of a wide range of molecules in biological matrices, offering high sensitivity and specificity. For carboxylic acids, Reverse-Phase Liquid Chromatography (RPLC) coupled with tandem mass spectrometry (MS/MS) is a common and powerful approach.

Principle of LC-MS

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry.

  • Liquid Chromatography (LC): The sample is dissolved in a solvent (mobile phase) and pumped through a column packed with a stationary phase. Separation is based on the differential interactions of the analytes with the stationary phase. For carboxylic acids, RPLC with a C18 column is frequently used.

  • Mass Spectrometry (MS): The eluent from the LC column is directed to the MS ion source, where molecules are ionized (e.g., by Electrospray Ionization - ESI). The ions are then separated based on their mass-to-charge ratio (m/z) and detected. Tandem MS (MS/MS) provides an additional layer of specificity by fragmenting a selected parent ion and analyzing its daughter ions, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

Advantages of LC-MS/MS
  • High Specificity: MRM allows for the detection of a specific analyte even in the presence of co-eluting interferences.

  • High Sensitivity: Modern instruments can achieve detection limits in the picomolar to femtomolar range.

  • No Derivatization Required (Often): Many carboxylic acids can be analyzed in their native form, simplifying sample preparation. However, derivatization can sometimes be used to improve chromatographic retention and ionization efficiency.

Detailed Protocol: LC-MS/MS Quantification of Krebs Cycle Intermediates in Tissue

This protocol describes the analysis of key carboxylic acids from the Krebs cycle (e.g., citrate, succinate, malate) in tissue homogenates.

Materials:

  • Tissue samples (flash-frozen in liquid nitrogen)

  • Internal Standard (IS) mix (stable isotope-labeled versions of the analytes, e.g., ¹³C-succinate)

  • Extraction solvent: 80:20 Methanol:Water, pre-chilled to -20°C

  • LC-MS/MS system with ESI source

  • C18 reverse-phase column

Protocol Steps:

  • Sample Homogenization:

    • Weigh the frozen tissue (typically 10-20 mg).

    • Add the cold extraction solvent (1 mL per 20 mg of tissue) containing the IS mix.

    • Homogenize using a bead beater or similar mechanical disruptor until the tissue is completely dispersed.

  • Protein Precipitation:

    • Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant and transfer it to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

    • Vortex and centrifuge to pellet any insoluble material.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an LC vial.

    • Inject 5-10 µL onto the LC-MS/MS system.

    • LC Conditions (Example):

      • Column: C18, 2.1 x 100 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 2% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.

      • Flow Rate: 0.3 mL/min

    • MS Conditions (Example - Negative Ion Mode ESI):

      • Ion Source: ESI (-)

      • Capillary Voltage: -3.0 kV

      • Scan Mode: MRM (develop transitions for each analyte and IS)

  • Data Analysis:

    • Integrate peak areas for each analyte and IS MRM transition.

    • Construct a calibration curve using the peak area ratio (Analyte/IS) versus concentration.

Logical Diagram: LC-MS/MS MRM Principle

LCMS_Principle cluster_lc LC Separation cluster_ms Mass Spectrometry (MS/MS) Mixture Analyte Mixture LC_Column LC Column Mixture->LC_Column Separated Separated Analytes LC_Column->Separated Ion_Source Ion Source (ESI) Separated->Ion_Source Q1 Q1: Precursor Ion Selection Ion_Source->Q1 Ionization Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Select m/z of Parent Ion Q3 Q3: Product Ion Selection Q2->Q3 Fragment Ion Detector Detector Q3->Detector Select m/z of Daughter Ion

Caption: Principle of MRM detection in LC-MS/MS.

Enzymatic Assays

Enzymatic assays offer a different approach, leveraging the high specificity of enzymes to quantify a single carboxylic acid. These assays are often available in kit format, making them accessible for laboratories without specialized chromatography or mass spectrometry equipment.

Principle of Enzymatic Quantification

These assays typically involve a series of coupled enzymatic reactions that ultimately lead to the production of a chromogenic, fluorogenic, or luminescent product. The amount of product formed is directly proportional to the initial concentration of the carboxylic acid of interest. The signal is then measured using a spectrophotometer, fluorometer, or luminometer.

For example, the quantification of D-Lactate can be achieved by an assay where D-Lactate Dehydrogenase oxidizes D-Lactate, producing NADH. The NADH is then used by a second enzyme to reduce a probe, generating a colorimetric or fluorescent signal.

Protocol: Colorimetric Assay for Acetate Quantification

Materials:

  • Commercial Acetate Assay Kit (containing assay buffer, enzyme mix, substrate, and standard)

  • Biological samples (e.g., cell culture supernatant, urine)

  • 96-well microplate

  • Microplate reader

Protocol Steps:

  • Standard Curve Preparation:

    • Prepare a series of acetate standards by diluting the provided standard solution in the assay buffer, typically ranging from 0 to 10 nmol/well.

  • Sample Preparation:

    • Centrifuge samples to remove any particulate matter.

    • Add 1-50 µL of sample to wells in a 96-well plate.

    • Adjust the volume in all wells (standards and samples) to 50 µL with assay buffer.

  • Reaction Mix Preparation:

    • Prepare the reaction mix according to the kit manufacturer's instructions. This usually involves mixing the enzyme mix and the substrate/probe.

  • Incubation:

    • Add 50 µL of the reaction mix to each well.

    • Mix gently and incubate at room temperature for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at the wavelength specified in the kit protocol (e.g., 570 nm for a colorimetric assay).

  • Calculation:

    • Subtract the background reading (0 standard) from all readings.

    • Plot the standard curve and determine the concentration of acetate in the samples from this curve.

Method Comparison

The choice of analytical method depends on several factors, including the specific carboxylic acids of interest, the required sensitivity, the sample matrix, and the available instrumentation.

Parameter GC-MS/FID LC-MS/MS Enzymatic Assay
Specificity Moderate to High (MS > FID)Very HighVery High (for a single analyte)
Sensitivity HighVery HighModerate
Throughput ModerateHighHigh (plate-based format)
Multiplexing Good (can measure multiple analytes simultaneously)ExcellentNo (single analyte per assay)
Sample Prep More complex (requires derivatization)Moderate (often protein precipitation)Simple
Cost High (instrumentation)Very High (instrumentation)Low (per sample, but kits can be costly)
Expertise HighHighLow to Moderate

Conclusion

The quantification of carboxylic acids in biological samples is a critical task in modern life sciences research. This guide has provided an in-depth overview of the three primary analytical techniques: GC, LC-MS, and enzymatic assays. While LC-MS/MS often represents the pinnacle of sensitivity and specificity for comprehensive profiling, GC-based methods remain a robust and reliable option, particularly for volatile species like SCFAs. Enzymatic assays provide a simple, high-throughput alternative for the targeted quantification of a single analyte. The selection of the most appropriate method requires a careful consideration of the research question, the analytes of interest, and the resources available. By following the detailed protocols and understanding the principles outlined herein, researchers can confidently and accurately quantify carboxylic acids to advance their scientific discoveries.

Application Notes & Protocols: Fischer Esterification of Cyclobutane Diacids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Cyclobutane Scaffolds in Modern Chemistry

In the landscape of medicinal chemistry and materials science, the cyclobutane ring has emerged as a powerful structural motif.[1][2] Its unique, puckered three-dimensional structure offers a level of conformational rigidity that is highly sought after in drug design.[1][3][4] By incorporating a cyclobutane core, medicinal chemists can lock key pharmacophore groups into specific spatial orientations, potentially increasing binding affinity and selectivity for biological targets.[3] Furthermore, this strained carbocycle can act as a bioisostere for other groups, improving properties like metabolic stability and reducing planarity, which are critical factors in developing successful drug candidates.[1][5]

Cyclobutane dicarboxylic acids, and their corresponding diester derivatives, are particularly valuable as versatile building blocks.[6][7] They serve as key intermediates in the synthesis of a wide range of molecules, from antiviral nucleoside analogues to novel polymers.[6][8][9] The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains one of the most fundamental and cost-effective methods for synthesizing these important diesters, especially on a large scale.[10][11]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the Fischer esterification mechanism as applied to cyclobutane diacids, detailed experimental protocols, and critical insights into optimizing this essential transformation.

Reaction Mechanism and Core Principles

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[12] The equilibrium nature of the reaction dictates the experimental design; to achieve high yields of the desired ester, the equilibrium must be shifted towards the products.[13][14] This is typically accomplished by using a large excess of the alcohol reactant or by actively removing water as it is formed.[12][15]

The mechanism proceeds through several distinct, reversible steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[13][16]

  • Nucleophilic Attack: A molecule of alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate (an oxonium ion).[16][17]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer converts a hydroxyl group into a much better leaving group: water.[13]

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl π-bond, leading to the elimination of a water molecule.

  • Deprotonation: The protonated ester is deprotonated (often by the alcohol solvent or the conjugate base of the catalyst), regenerating the acid catalyst and yielding the final ester product.[16][17]

For a dicarboxylic acid, this sequence of events occurs at both carboxyl groups to form the diester.[11]

Fischer_Esterification_Mechanism cluster_step1 Step 1 & 2: Activation & Nucleophilic Attack cluster_step2 Step 3 & 4: Proton Transfer & Water Elimination cluster_step3 Step 5: Deprotonation to Final Product cluster_repeat Process Repeats for Second Carboxyl Group Diacid Cyclobutane Diacid (R-COOH) H_plus H+ Activated_Diacid Protonated Carbonyl (Electrophilic) H_plus->Activated_Diacid Protonation Alcohol Alcohol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Nucleophilic Attack Proton_Transfer Proton Transfer (Forms H2O leaving group) Tetrahedral_Intermediate->Proton_Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester Elimination Water H₂O Proton_Transfer->Water Final_Ester Monoester Product (R-COOR') Protonated_Ester->Final_Ester Deprotonation H_plus_regen H+ (Catalyst Regenerated) Diester Final Diester Product Final_Ester->Diester Repeat Steps 1-5

Caption: Fischer esterification mechanism for one carboxyl group of a diacid.

Experimental Design and Key Parameters

Successful esterification of cyclobutane diacids requires careful control over several parameters. The inherent structure of the diacid (e.g., 1,1-, cis/trans-1,2-, or cis/trans-1,3-substitution) can introduce steric challenges that may necessitate modified conditions compared to linear diacids like adipic acid.[11][18]

ParameterCommon Choices & Rationale
Acid Catalyst H₂SO₄ (Sulfuric Acid): Most common, potent, and acts as a dehydrating agent.[10] Typically used in catalytic amounts (0.1-5 mol%).p-TsOH (p-Toluenesulfonic Acid): A solid, making it easier to handle. Often used in reactions where water is removed azeotropically.[13][15]HCl (Hydrochloric Acid): Effective, often generated in situ from acetyl chloride or used as a solution in the alcohol.[19]
Alcohol Reactant Methanol, Ethanol, n-Butanol: Simple primary alcohols are most common.[15] The alcohol is frequently used as the reaction solvent, providing a large excess to drive the equilibrium forward.[12][15]
Water Removal Excess Alcohol: The simplest method, relying on Le Chatelier's principle.[10][12] Yields can be moderate to good.Dean-Stark Apparatus: For higher boiling point alcohols, a co-solvent like toluene can be used to azeotropically remove water, providing a powerful method to drive the reaction to completion.[15]
Temperature Reflux: The reaction is typically heated to the boiling point of the alcohol solvent to overcome the activation energy and accelerate the reaction.[10][15] This can range from ~65°C for methanol to higher temperatures for butanol or other alcohols.
Reaction Time 2 to 30 hours: Monitoring by TLC or GC/LC-MS is crucial. Reaction time depends on the reactivity of the diacid (steric hindrance) and the efficiency of water removal.[15]

Detailed Experimental Protocols

The following protocols are generalized for the esterification of a generic cyclobutane dicarboxylic acid. Researchers should optimize conditions based on the specific substrate and desired scale.

Protocol 1: General Esterification using Excess Alcohol (Methanol)

This protocol is suitable for the synthesis of dimethyl cyclobutanedicarboxylates and is based on standard literature procedures for Fischer esterification.[15]

Materials & Equipment:

  • Cyclobutane dicarboxylic acid (e.g., 1,1-cyclobutanedicarboxylic acid)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Ethyl Acetate or Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/stir bar, heating mantle

  • Separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the cyclobutane dicarboxylic acid (1.0 eq).

  • Reagent Addition: Add a large excess of methanol (e.g., 20-40 mL per gram of diacid). The diacid may not fully dissolve initially.

  • Catalyst Addition: While stirring, cautiously and slowly add concentrated sulfuric acid (approx. 0.05 eq) to the mixture. An exotherm may be observed.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~65°C for methanol). Continue heating for 4-12 hours. Monitor the reaction progress by TLC, staining for the carboxylic acid starting material.

  • Cooling & Quenching: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the residue in ethyl acetate or diethyl ether (e.g., 50 mL). Transfer the solution to a separatory funnel.

  • Workup - Washing: Wash the organic layer sequentially with:

    • Deionized water (2 x 30 mL)

    • Saturated NaHCO₃ solution (2 x 30 mL, CAUTION: CO₂ evolution! Vent frequently ). Continue until the aqueous layer is basic to pH paper. This removes unreacted diacid and the acid catalyst.

    • Saturated NaCl (brine) solution (1 x 30 mL). This helps to break up emulsions and remove residual water.

  • Drying & Filtration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the solution to remove the drying agent.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude diester product.

  • Purification: If necessary, the crude product can be purified by vacuum distillation or column chromatography.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification A 1. Combine Diacid, Alcohol (Solvent) B 2. Add Acid Catalyst (e.g., H₂SO₄) A->B C 3. Heat to Reflux (4-12h) B->C D 4. Cool & Concentrate (Remove excess alcohol) C->D E 5. Dissolve in Ether/EtOAc & Transfer to Sep. Funnel D->E F 6. Wash with H₂O, NaHCO₃ (aq), Brine E->F G 7. Dry Organic Layer (e.g., MgSO₄) & Filter F->G H 8. Concentrate via Rotary Evaporation G->H I 9. Crude Diester H->I J 10. Purify via Distillation or Chromatography I->J K 11. Pure Diester Product J->K

Caption: General experimental workflow for Fischer esterification.

Protocol 2: Esterification with Azeotropic Water Removal

This protocol is advantageous for less reactive, sterically hindered diacids or when using higher boiling alcohols (e.g., n-butanol), where driving the equilibrium is more challenging.[15]

Materials & Equipment:

  • Same as Protocol 1, plus:

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH)

  • Dean-Stark apparatus

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add the cyclobutane dicarboxylic acid (1.0 eq), the alcohol (e.g., n-butanol, 2.5-5.0 eq), and toluene (sufficient to fill the Dean-Stark trap and act as a co-solvent).

  • Catalyst Addition: Add p-TsOH (0.05-0.1 eq) to the flask.

  • Reflux: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As it condenses, the denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.

  • Monitoring: Continue reflux until the theoretical amount of water has been collected in the trap or the reaction shows no further progress by TLC/GC. This can take 12-30 hours.[15]

  • Workup: Cool the reaction mixture. Dilute with ethyl acetate and perform the same aqueous washing, drying, and concentration steps as described in Protocol 1 (steps 7-10).

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction stalls, more catalyst can be added. For valuable substrates, ensure all reagents are anhydrous and consider using the Dean-Stark method for more effective water removal.

  • Steric Hindrance: Diacids with bulky substituents adjacent to the carboxyl groups may react very slowly. In these cases, alternative esterification methods like using an acid chloride or a coupling reagent (e.g., DCC) may be necessary.[13][20]

  • Stereochemistry: For cis- and trans-1,2- or 1,3-dicarboxylic acids, the Fischer esterification conditions are generally not harsh enough to cause epimerization at the cyclobutane ring centers. The stereochemical integrity of the starting material is typically maintained in the final diester product.

  • Mono-ester Formation: It is possible to favor the formation of the mono-ester by using a stoichiometric amount of alcohol. However, separating the monoester, diester, and unreacted diacid can be challenging and typically requires careful chromatographic purification.

Conclusion

The Fischer esterification is a robust and scalable method for the synthesis of cyclobutane diesters, which are crucial intermediates in pharmaceutical and materials development.[2][21][22] By understanding the reversible nature of the reaction and employing strategies to drive the equilibrium forward—such as using an excess of alcohol or azeotropic removal of water—researchers can reliably access these valuable compounds. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this classic transformation to the unique and valuable class of cyclobutane dicarboxylic acids.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cyclobutane Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of cyclobutane rings. The inherent ring strain of the cyclobutane moiety, a combination of angle and torsional strain, makes its construction a non-trivial synthetic challenge, yet this very strain is what makes cyclobutanes valuable and reactive intermediates in organic synthesis.[1][2][3][4][5] This resource is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.

Section 1: The [2+2] Cycloaddition - Yield and Competing Reactions

The [2+2] cycloaddition, particularly the photochemical variant, is a cornerstone of cyclobutane synthesis.[6][7][8] However, its success is highly sensitive to reaction conditions.

Q1: My [2+2] photocycloaddition is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in [2+2] photocycloadditions are a frequent and frustrating issue. The problem can usually be traced back to a few key areas: the energy source, reaction environment, or the intrinsic reactivity of your substrates. A systematic troubleshooting approach is essential.[9]

Core Issues and Solutions:

  • Inadequate Photon Energy or Wavelength: The reaction cannot proceed if the alkene partner, particularly an enone, does not absorb the light being supplied.[9] The S0 → S1 transition requires a specific wavelength.

    • Troubleshooting: Verify that the output spectrum of your UV lamp (e.g., high-pressure mercury lamp) overlaps with the absorption spectrum of your substrate.[10] For substrates that do not absorb efficiently or require harsh UV conditions, consider using a triplet sensitizer like benzophenone or a photocatalyst like Ru(bipy)₃Cl₂ which can be activated by less energetic visible light.[9][11]

  • Oxygen Quenching: Molecular oxygen is a notorious triplet quencher. If your reaction proceeds through a triplet excited state, the presence of dissolved oxygen will severely inhibit the desired cycloaddition.

    • Troubleshooting: Ensure all solvents are rigorously degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Competing Side Reactions: The excited state of an alkene is highly reactive and can undergo pathways other than the desired [2+2] cycloaddition. A common side reaction is cis-trans isomerization of the double bond, which dissipates the energy without forming a product.[9] Polymerization can also be a significant issue, especially with electron-deficient styrenes or acrylates.[12][13]

    • Troubleshooting: Monitor the reaction by TLC or GC-MS to check for the formation of isomers or a complex mixture of byproducts. Adjusting the concentration can sometimes help; overly concentrated solutions may favor polymerization, while very dilute conditions can inhibit the intermolecular reaction.[9]

  • Substrate Reactivity: The electronic properties of the reacting alkenes are critical. Reactions are often most efficient between an electron-rich and an electron-poor alkene.[9]

    • Troubleshooting: If you are attempting a homodimerization of a less reactive alkene, success may be limited. For heterodimerizations, try to maximize the electronic disparity between the two partners.

Below is a workflow to guide your troubleshooting process for low-yielding cycloadditions.

G start Low Yield in [2+2] Photocycloaddition check_light Is the light source/wavelength correct for the substrate? start->check_light check_o2 Is the reaction rigorously deoxygenated? check_light->check_o2 Yes solution_sensitizer Action: Use a photosensitizer or photocatalyst. check_light->solution_sensitizer No check_side_reactions Are side reactions (e.g., isomerization, polymerization) dominant? check_o2->check_side_reactions Yes solution_degas Action: Improve degassing protocol (freeze-pump-thaw). check_o2->solution_degas No check_concentration Is the concentration optimal? check_side_reactions->check_concentration Yes solution_electronics Action: Re-evaluate substrate electronic compatibility. check_side_reactions->solution_electronics No solution_concentration Action: Adjust concentration (try more dilute conditions). check_concentration->solution_concentration end_node Yield Improved solution_sensitizer->end_node solution_degas->end_node solution_concentration->end_node solution_electronics->end_node

Troubleshooting workflow for low-yielding [2+2] photocycloadditions.
Section 2: The Stereoselectivity Challenge

Controlling the relative and absolute stereochemistry of multiple newly formed stereocenters is a primary challenge in cyclobutane synthesis. Poor selectivity leads to difficult-to-separate isomeric mixtures, significantly impacting overall yield and utility.

Q2: My thermal [2+2] cycloaddition of a ketene with an alkene is yielding a mixture of diastereomers. How can I improve the selectivity?

A2: This is a classic problem. Poor diastereoselectivity in thermal cycloadditions, especially with ketenes, often points to a stepwise mechanism involving a zwitterionic intermediate.[14] The lifetime of this intermediate allows for bond rotation, which scrambles the stereochemical information of the starting alkene. The key to improving selectivity is to push the reaction towards a more concerted pathway.

Key Factors Influencing Diastereoselectivity:

FactorRationaleTroubleshooting Action
Solvent Polarity Polar solvents can stabilize the charge-separated zwitterionic intermediate, prolonging its lifetime and allowing for bond rotation that erodes stereoselectivity.[14]Switch from polar solvents (e.g., acetonitrile) to non-polar solvents (e.g., toluene, hexanes). This disfavors the zwitterionic intermediate, promoting a more concerted, stereospecific pathway.[14]
Steric Hindrance The steric bulk of substituents on both the ketene and the alkene can create a facial bias, favoring the approach that leads to the less sterically hindered diastereomer.If synthetically feasible, increase the steric bulk of substituents. For example, using a bulkier ester group on a ketene can significantly enhance steric differentiation in the transition state.[14]
Lewis Acid Catalysis A Lewis acid can coordinate to the alkene or the ketene carbonyl, lowering the LUMO energy and enforcing a more rigid, organized transition state. This promotes a concerted cycloaddition and can dramatically improve diastereoselectivity.[14]Introduce a Lewis acid catalyst (e.g., TiCl₄, BF₃·OEt₂). A screening of different Lewis acids, solvents, and temperatures is crucial to find the optimal conditions for your specific substrate pair.[14]
Q3: I'm attempting an enantioselective photochemical [2+2] cycloaddition with a chiral catalyst, but the enantiomeric excess (ee) is low. What can I do?

A3: Achieving high enantioselectivity in catalytic photochemical reactions is a frontier in organic synthesis. Low ee can stem from several sources: inefficient transfer of chirality from the catalyst, a competing uncatalyzed "background" reaction, or a poor match between the catalyst and substrates.[14]

Troubleshooting Steps for Low Enantioselectivity:

  • Optimize the Catalyst System: The catalyst is paramount. It must create a distinct chiral environment around the substrate in its excited state.

    • Action: If using a metal-based photocatalyst with a chiral ligand, systematically modify the ligand. Fine-tuning the steric and electronic properties of the ligand is often the key to improving ee.[14]

  • Lower the Reaction Temperature: Lowering the temperature can amplify the small energy difference between the two diastereomeric transition states that lead to the R and S enantiomers, thereby improving selectivity.

    • Action: Run the reaction at 0 °C, -20 °C, or even -78 °C. Note that this will likely slow the reaction rate, so longer irradiation times may be necessary.

  • Minimize the Uncatalyzed Background Reaction: The light used for the reaction can directly excite the substrate, leading to a racemic product via an uncatalyzed pathway. This directly lowers the overall ee.

    • Action: Use a light source with a wavelength that is only absorbed by the photocatalyst, not the substrate. Using visible light photocatalysts is often advantageous for this reason, as many organic substrates do not absorb in the visible region.[11]

  • Consider Supramolecular Control: Chiral templates can be used to pre-organize the reactants in a specific orientation, shielding one prochiral face of the alkene and leading to excellent stereocontrol.[14]

    • Action: Explore the use of a chiral hydrogen-bonding template or performing the reaction in the solid state, where the crystal lattice itself can enforce a specific orientation of the reactants.[14]

G cluster_0 Concerted [2+2] Pathway (Stereospecific) cluster_1 Stepwise [2+2] Pathway (Non-stereospecific) A Alkene (cis) + Ketene TS1 [Transition State] (Geometry fixed) A->TS1 P1 Product (cis) TS1->P1 B Alkene (cis) + Ketene Z Zwitterionic Intermediate B->Z Z_rot Bond Rotation Z->Z_rot P2_cis Product (cis) Z->P2_cis P2_trans Product (trans) Z_rot->P2_trans

Concerted vs. Stepwise mechanisms dictate stereochemical outcomes.
Section 3: Alternative Synthetic Strategies

While [2+2] cycloadditions are powerful, they are not universally applicable. When this method fails, other strategies must be considered.

Q4: The [2+2] cycloaddition is not working for my target molecule due to substrate limitations. What are some robust alternative methods for synthesizing a cyclobutane ring?

A4: The challenges of [2+2] cycloadditions have spurred the development of numerous alternative strategies. The best choice depends on the available starting materials and the desired substitution pattern on the final cyclobutane.

Viable Alternatives to [2+2] Cycloaddition:

  • Ring Expansion of Cyclopropanes: Strained cyclopropane derivatives can undergo ring expansion to form cyclobutanes.[15] For example, the treatment of cyclopropyl carbinols can induce a Wagner-Meerwein type rearrangement to yield cyclobutanones. This strategy is particularly useful for accessing highly functionalized systems.[15]

  • Ring Contraction of Larger Rings: While less common, certain five-membered rings can be contracted to form cyclobutanes. The Favorskii rearrangement of α-halocyclopentanones, for instance, can produce cyclobutanecarboxylic acid derivatives.[16] More recently, methods for the stereoselective contraction of pyrrolidines to cyclobutanes have been developed.[16][17]

  • Intramolecular Cyclization (4-exo-tet): Acyclic precursors with reactive functionalities at the 1- and 4-positions can be cyclized. For example, photoredox-catalyzed radical addition to an alkene followed by a polar 4-exo-tet cyclization with a pendant alkyl halide provides a modern and versatile route to diverse cyclobutane structures under mild conditions.[18]

  • C–H Functionalization Logic: An emerging and powerful strategy involves forming the cyclobutane ring first with simple substituents and then installing complexity later using directed C–H functionalization. This approach avoids the challenges of controlling selectivity during the ring-forming step and has been successfully applied to the synthesis of complex natural products.[19][20]

Section 4: Experimental Protocols
Protocol 1: Visible-Light Mediated [2+2] Cycloaddition of an Enone

This protocol is adapted from methodologies utilizing Ru(II) photocatalysts for the heterodimerization of dissimilar acyclic enones.[11]

Materials:

  • Aryl enone (1.0 equiv)

  • Alkene coupling partner (1.5-3.0 equiv)

  • [Ru(bipy)₃]Cl₂ (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., acetonitrile or DMF)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Blue LED light source (e.g., 450 nm)

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon), add the aryl enone (e.g., 0.5 mmol, 1.0 equiv), the alkene partner (e.g., 1.0 mmol, 2.0 equiv), and [Ru(bipy)₃]Cl₂ (e.g., 0.005 mmol, 1 mol%).

  • Add enough degassed solvent to achieve the desired concentration (typically 0.1 M).

  • Ensure the flask is sealed and continue to maintain an inert atmosphere.

  • Place the flask approximately 5-10 cm from the blue LED light source. For temperature control, a fan can be used to keep the reaction at room temperature.

  • Stir the reaction and irradiate for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the cyclobutane product.

Protocol 2: Purification of Cyclobutane Derivatives

Cyclobutanes can be sensitive to ring-opening under harsh conditions.[9][21] Purification must often be handled with care.

General Guidance:

  • Workup: Use mild aqueous workup conditions. Avoid strong acids or bases. If an extraction is necessary, use saturated NaHCO₃(aq) or NH₄Cl(aq) instead of stronger reagents.

  • Chromatography:

    • Use silica gel chromatography as the standard method.

    • To minimize contact time with the acidic silica surface, consider:

      • Using a less polar eluent system and running the column quickly ("flash" chromatography).

      • Neutralizing the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent before packing the column.

    • For extremely sensitive compounds, consider alternative stationary phases like neutral alumina or Florisil.

  • Distillation: Distillation can be effective for volatile, thermally stable cyclobutanes. However, care must be taken as prolonged heating can induce decomposition or rearrangement. Vacuum distillation is preferred to lower the required temperature. Aldehydic impurities that are difficult to separate by distillation can sometimes be removed by chemical treatment prior to the final purification step.[22][23]

References

Technical Support Center: Synthesis of 3-Oxocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-oxocyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve higher yields.

Troubleshooting Guide: Overcoming Low Yields

Low yield is a frequent challenge in the synthesis of 3-oxocyclobutanecarboxylic acid. This guide is structured to address specific issues you might encounter with the most common synthetic routes.

Route 1: Hydrolysis and Decarboxylation of 3,3-Dialkoxycyclobutane-1,1-dicarboxylate Esters

This is a widely used method, but incomplete reactions or side reactions during hydrolysis and decarboxylation can significantly lower the yield.

Question: My final yield of 3-oxocyclobutanecarboxylic acid is low after the hydrolysis and decarboxylation of my dialkoxycyclobutane dicarboxylate precursor. What are the likely causes and how can I improve it?

Answer:

Low yields in this two-step, one-pot reaction can stem from several factors. Let's break down the potential issues and their solutions.

1. Incomplete Hydrolysis of the Ester and Ketal Groups:

  • Causality: The hydrolysis of both the ester groups to carboxylic acids and the ketal to a ketone requires harsh acidic conditions and sufficient reaction time.[1] If the reaction is not driven to completion, you will have a mixture of partially hydrolyzed intermediates, which are difficult to separate from the final product and will reduce your isolated yield.

  • Troubleshooting:

    • Increase Reaction Time and/or Temperature: Some protocols call for reaction times of up to 60 hours at reflux.[2] Monitor the reaction progress by TLC or ¹H NMR. The disappearance of the starting material's ester and ketal signals will indicate completion.

    • Optimize Acid Concentration: While strong acid is necessary, excessively high concentrations can promote side reactions. A common concentration is 20% HCl.[2]

    • Ensure Efficient Mixing: This is particularly important for heterogeneous mixtures. Vigorous stirring ensures that the substrate is in constant contact with the acidic aqueous phase.

2. Unwanted Side Reactions:

  • Causality: The strained cyclobutane ring can be susceptible to ring-opening reactions under harsh acidic and high-temperature conditions, leading to the formation of acyclic byproducts. Additionally, premature decarboxylation of only one carboxyl group can occur, leading to a stable intermediate that is resistant to further reaction.

  • Troubleshooting:

    • Stepwise Temperature Control: A patent suggests a two-stage heating process: an initial lower temperature (e.g., 75-80 °C) to favor hydrolysis, followed by a higher temperature (e.g., 102-106 °C) to drive decarboxylation.[3] This can help minimize byproduct formation by ensuring complete hydrolysis before aggressive decarboxylation.

    • Inert Atmosphere: While not always reported, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the desired product and intermediates, especially at high temperatures.

3. Product Isolation and Purification Issues:

  • Causality: 3-Oxocyclobutanecarboxylic acid has some water solubility, which can lead to losses during the aqueous work-up.[4] Furthermore, co-extraction of acidic byproducts can complicate purification.

  • Troubleshooting:

    • Continuous Extraction: For improved recovery from the aqueous layer, continuous liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane) is recommended.[5]

    • Salting Out: Before extraction, saturating the aqueous layer with a salt like sodium chloride can decrease the solubility of the product in the aqueous phase and improve extraction efficiency.

    • Careful pH Adjustment: When acidifying the reaction mixture to protonate the carboxylate, avoid a large excess of strong acid, which can remain in the organic layer and interfere with crystallization.

    • Recrystallization: Recrystallization from a suitable solvent system, such as dichloromethane/n-heptane or toluene/hexane, is crucial for obtaining a pure product.[3][5] If the product "oils out" during recrystallization, try using a larger volume of solvent or a different solvent system.[6]

Route 2: From Acetone, Bromine, and Malononitrile

This route involves multiple steps, and yield loss can occur at each stage.

Question: I am following the synthesis from acetone, bromine, and malononitrile, and my overall yield is poor. Where are the most likely steps for yield loss and how can I mitigate them?

Answer:

This multi-step synthesis requires careful control at each stage to maximize the overall yield. Here's a breakdown of the critical steps and potential pitfalls:

1. Synthesis of 1,3-Dibromoacetone:

  • Causality: The bromination of acetone can lead to a mixture of mono-, di-, and tri-brominated products. Over-bromination is a common issue that consumes the starting material and leads to unwanted byproducts.

  • Troubleshooting:

    • Control of Stoichiometry and Temperature: Use a precise 2:1 molar ratio of bromine to acetone. The reaction should be carried out at room temperature to avoid excessive side reactions.

    • Equilibration: The reaction mixture can be allowed to equilibrate, which can favor the formation of the desired 1,3-dibromoacetone.

2. Cyclization to 3,3-Dicyanocyclobutanone:

  • Causality: The cyclization of 1,3-dibromoacetone with malononitrile is a base-mediated condensation. The choice of base and reaction conditions is critical. Weak bases may result in incomplete reaction, while overly strong bases can promote side reactions of the sensitive 1,3-dibromoacetone.

  • Troubleshooting:

    • Phase Transfer Catalysis: The use of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) is reported to improve the yield and selectivity of this step.[7]

    • Choice of Base: Potassium carbonate is a commonly used base for this reaction. Ensure it is finely powdered and dry to maximize its reactivity.

    • Reaction Monitoring: Follow the disappearance of the starting materials by TLC or GC to determine the optimal reaction time and prevent the formation of degradation products.

3. Hydrolysis of 3,3-Dicyanocyclobutanone:

  • Causality: The hydrolysis of the dicyano group to a ketone and two carboxylic acids (which then decarboxylate) requires harsh acidic conditions. Incomplete hydrolysis of the nitrile groups is a common problem.

  • Troubleshooting:

    • Sufficiently Strong Acid and High Temperature: Refluxing in 6M HCl for an extended period (e.g., 24 hours) is typically required to drive the reaction to completion.[7]

    • Monitoring by IR Spectroscopy: The disappearance of the characteristic nitrile stretch (around 2250 cm⁻¹) in the IR spectrum is a good indicator of complete hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route to 3-oxocyclobutanecarboxylic acid is the best?

A1: The "best" route depends on your specific needs, including scale, available starting materials, and equipment.

  • The hydrolysis and decarboxylation of a dialkoxycyclobutane dicarboxylate is a common and relatively straightforward route, often used in academic labs. However, it can suffer from long reaction times and moderate yields.

  • The route starting from acetone, bromine, and malononitrile is a multi-step process but can be cost-effective for larger-scale synthesis.[4] Careful optimization of each step is crucial for achieving a good overall yield.

  • The ozonolysis of 3-methylenecyclobutanecarboxylic acid can provide high yields but requires specialized equipment (an ozonizer) and careful handling of ozone.[8]

Q2: My final product is a brown or yellow solid. How can I decolorize it?

A2: The color is likely due to impurities formed during the reaction, especially at high temperatures.

  • Charcoal Treatment: Dissolving the crude product in a suitable solvent (e.g., ethyl acetate) and treating it with activated charcoal can effectively remove colored impurities.[5]

  • Recrystallization: Multiple recrystallizations may be necessary to obtain a white or off-white solid.

Q3: How can I monitor the progress of my reaction?

A3: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative information about the reaction progress and the presence of impurities.[3][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the product and identifying byproducts.[7][9]

  • Infrared (IR) Spectroscopy: IR can be used to track the disappearance of functional groups from the starting material (e.g., nitrile stretch) and the appearance of functional groups in the product (e.g., ketone and carboxylic acid stretches).

Q4: What are the key safety precautions I should take when synthesizing 3-oxocyclobutanecarboxylic acid?

A4:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle strong acids and bromine with extreme care.

  • If using ozone, be aware of its toxicity and ensure your equipment is properly set up to prevent leaks.

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis and Decarboxylation of Diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (1 equivalent) and 20% aqueous hydrochloric acid.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 48-60 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If a high yield is critical, perform continuous liquid-liquid extraction with diethyl ether for 20 hours.[5] Alternatively, perform multiple batch extractions with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product. Recrystallize the crude solid from a mixture of toluene and hexane to yield pure 3-oxocyclobutanecarboxylic acid.[5]

ParameterValueReference
Starting MaterialDiethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate[5]
Reagent20% Hydrochloric Acid[2]
Reaction Time48-60 hours[2]
TemperatureReflux[2]
Typical Yield~70%[5]

Visualizing the Process

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low yields.

Mechanism of Decarboxylation of a β-Keto Acid

Caption: Decarboxylation via a cyclic transition state.

References

Technical Support Center: Navigating the Purification Challenges of Polar Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the common and complex challenges encountered during the purification of polar carboxylic acids. Drawing from extensive field experience and established scientific principles, this center aims to empower you with the knowledge to optimize your purification workflows, enhance purity, and improve yields.

Frequently Asked Questions (FAQs)

General Principles

Q1: What makes polar carboxylic acids so challenging to purify?

A1: The primary challenge lies in their dual nature. The carboxylic acid group is highly polar and capable of hydrogen bonding, leading to high water solubility. Simultaneously, the rest of the molecule might possess non-polar characteristics. This amphiphilic nature often results in poor retention on reversed-phase chromatography columns, strong, often irreversible binding to normal-phase silica, and difficulties in finding suitable recrystallization solvents.[1] Their acidity also means they can exist in either a neutral or an ionized state depending on the pH, which significantly alters their solubility and chromatographic behavior.[2]

Q2: What are the most common impurities I should expect when working with carboxylic acids?

A2: Impurities are typically route-dependent but often include unreacted starting materials, byproducts from side reactions (e.g., residual alcohols or aldehydes from an oxidation reaction), residual solvents, and water.[3] Inorganic salts can also be present, especially if the synthesis involved basic or acidic reagents.[3]

Q3: How do I choose the right purification technique for my specific polar carboxylic acid?

A3: The optimal technique hinges on the physical properties of your compound (solid vs. liquid, boiling point, solubility) and the nature of the impurities.[3] For solids, recrystallization is a good first choice.[3][4] For liquids with thermally stable impurities that have different boiling points, distillation (often under vacuum for high-boiling compounds) is effective.[5][6] Acid-base extraction is a powerful method for removing neutral or basic impurities.[6][7] When these methods fall short, chromatography becomes essential.

The following decision-making workflow can guide your choice:

Purification Workflow start Crude Polar Carboxylic Acid is_solid Is the compound a solid? start->is_solid is_liquid Is the compound a liquid? is_solid->is_liquid No recrystallization Recrystallization is_solid->recrystallization Yes distillation Vacuum Distillation is_liquid->distillation Yes extraction Acid-Base Extraction to remove neutral/basic impurities is_liquid->extraction No (or if distillation fails) recrystallization->extraction Failure/Low Purity pure_solid Pure Solid recrystallization->pure_solid Success distillation->extraction Failure/Low Purity pure_liquid Pure Liquid distillation->pure_liquid Success chromatography Chromatography (HILIC, Ion-Exchange, or modified RP) extraction->chromatography Persistent Impurities chromatography->pure_solid For Solids chromatography->pure_liquid For Liquids

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

Section 1: Recrystallization

Problem: My carboxylic acid won't crystallize. It just oils out or remains a sticky gum.

Possible CauseSolution & Scientific Rationale
Solvent is too non-polar The polar carboxylic acid groups are not sufficiently solvated, leading to aggregation as an amorphous oil. Try a more polar solvent or a binary solvent mixture. Good options include toluene, ethanol/water, or ethyl acetate/hexanes.[3]
Cooling too rapidly Rapid cooling doesn't allow sufficient time for an ordered crystal lattice to form. Allow the solution to cool slowly to room temperature before moving to an ice bath. [8]
Supersaturation The solution is supersaturated, but crystal nucleation has not initiated. Induce crystallization by: 1. Scratching: Use a glass rod to scratch the inside of the flask below the solvent line. This creates microscopic imperfections that serve as nucleation sites.[9] 2. Seeding: Add a single, pure crystal of the compound to the solution to act as a template for crystal growth.[9]
Residual Impurities Impurities can inhibit crystal lattice formation. Consider a preliminary purification step like a quick acid-base extraction to remove gross impurities before attempting recrystallization.

Problem: Low recovery after recrystallization.

Possible CauseSolution & Scientific Rationale
Too much solvent used The concentration of the carboxylic acid in the cold solvent is still too high, meaning a significant amount remains dissolved. Use the minimum amount of hot solvent required to fully dissolve the crude product. [3] This ensures the solution becomes supersaturated upon cooling.
Premature crystallization The product crystallizes on the filter paper or in the funnel during hot filtration. Pre-heat the filtration funnel and filter paper with hot solvent before filtering the solution. [3] This maintains the temperature and solubility.
Compound is too soluble in the chosen cold solvent Even when cold, the solvent dissolves a significant portion of your product. Find a solvent in which the compound has lower solubility at cold temperatures. If a single solvent isn't ideal, use a binary solvent system where the compound is soluble in the "good" solvent and insoluble in the "poor" or "anti-solvent".[9]
Section 2: Liquid-Liquid Extraction

Problem: An emulsion forms during acid-base extraction, and the layers won't separate.

Possible CauseSolution & Scientific Rationale
Vigorous shaking High shear forces can create a stable emulsion of fine droplets. Gently invert the separatory funnel multiple times instead of vigorous shaking. [3]
High concentration of starting material A high concentration of the deprotonated carboxylate salt can act as a surfactant, stabilizing the emulsion. Dilute the mixture with more of the organic solvent and aqueous base.
Particulate matter Undissolved solids can stabilize the interface between the two layers. Filter the crude solution before performing the extraction.
Similar densities of the two phases The densities of the organic and aqueous layers are too close for efficient separation. Add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, helping to break the emulsion and improve layer separation.
Section 3: Column Chromatography

Problem: My polar carboxylic acid streaks badly or doesn't move from the origin on a silica gel TLC plate/column.

Possible CauseSolution & Scientific Rationale
Strong acidic interaction with silica The acidic proton of the carboxyl group interacts strongly with the slightly acidic silanol groups (Si-OH) on the silica surface.[3] This causes a mix of protonated and deprotonated forms, leading to tailing. Add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to your eluting solvent. [3] This keeps the carboxylic acid fully protonated, minimizing its interaction with the silica and resulting in a more defined spot or band.
Compound is too polar for normal-phase The compound has very high affinity for the polar stationary phase (silica) and is not eluted effectively by common organic solvents. Switch to a different chromatographic mode: 1. Reversed-Phase (RP) Chromatography: Use a C18 column, but be aware that retention can be low. To improve retention, suppress the ionization of the carboxyl group by adding an acid (e.g., 0.1% TFA or formic acid) to the mobile phase. This makes the acid more non-polar.[2][10][11] 2. Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is ideal for highly polar compounds.[12][13] It uses a polar stationary phase (like silica or an amino-propyl phase) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of water. Water acts as the strong eluting solvent.[13][14]

Problem: Poor separation from impurities with similar polarity on a reversed-phase column.

Possible CauseSolution & Scientific Rationale
Suboptimal mobile phase pH The pH of the mobile phase influences the ionization state and, therefore, the retention of the carboxylic acid. Small changes in pH can significantly alter selectivity between the target compound and impurities. Systematically adjust the pH of the mobile phase. A rule of thumb is to set the pH at least 2 units below the pKa of the carboxylic acid to ensure it is fully protonated and retention is maximized.[11]
Insufficient retention on standard C18 Highly polar acids may elute in or near the void volume on traditional C18 columns, providing no separation. Use a "polar-embedded" or "aqua" type reversed-phase column. These columns have a polar group embedded near the base of the C18 chain, which prevents the stationary phase from collapsing in highly aqueous mobile phases and provides an alternative retention mechanism.[15] Another option is a mixed-mode column that combines reversed-phase with anion-exchange capabilities.[16][17]
Derivatization The polarity of the carboxylic acid is too high for effective separation. Convert the carboxylic acid to a less polar derivative, such as a methyl or ethyl ester. [18][19] This ester can then be purified using standard chromatography. Afterward, the ester can be hydrolyzed back to the carboxylic acid. This is a multi-step process but can be very effective for challenging separations.

Key Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification of a Carboxylic Acid from a Neutral Impurity

This protocol is designed to separate a carboxylic acid from a neutral organic impurity based on the differential solubility of the acid and its corresponding salt.

  • Dissolution: Dissolve the crude mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel.[3] Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the CO₂ gas that is generated.

    • Causality: The basic solution deprotonates the carboxylic acid (R-COOH) to form its water-soluble carboxylate salt (R-COO⁻Na⁺). The neutral impurity remains in the organic layer.[6][7]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium carboxylate into a clean flask.

  • Repeat Extraction: To ensure complete removal of the acid, repeat the extraction of the organic layer with a fresh portion of the NaHCO₃ solution. Combine the aqueous extracts.[3]

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., 6M HCl) dropwise while stirring until the solution is acidic (test with pH paper).[3] The protonated carboxylic acid will become water-insoluble and precipitate out.

  • Isolation: Collect the purified solid carboxylic acid by vacuum filtration. Wash the solid with a small amount of ice-cold water to remove any residual salts and then dry thoroughly.[3]

Acid-Base Extraction cluster_0 Separatory Funnel (Step 2) cluster_1 After Extraction (Step 3) organic_layer Organic Layer Diethyl Ether R-COOH (Acid) + Neutral Impurity organic_layer_after Organic Layer Neutral Impurity organic_layer->organic_layer_after + NaHCO₃ (gentle mixing) aqueous_layer Aqueous Layer Sat. NaHCO₃ soln aqueous_layer_after Aqueous Layer R-COO⁻Na⁺ (Salt) aqueous_layer->aqueous_layer_after reacidify Cool & Add HCl aqueous_layer_after->reacidify precipitate {Precipitate | Pure R-COOH (Solid)} reacidify->precipitate

Caption: Workflow for acid-base extraction.

Protocol 2: General Method Development for HILIC

This protocol provides a starting point for developing a separation method for highly polar carboxylic acids using HILIC.

  • Column Selection: Choose a HILIC stationary phase. Common choices include bare silica, amide-bonded, or zwitterionic phases.[20][21] Amide and zwitterionic phases often offer good peak shape for acidic compounds.

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): Prepare an aqueous buffer. A common starting point is 10 mM ammonium formate or ammonium acetate, with the pH adjusted to between 3 and 5 using formic acid or acetic acid.[13] The buffer is crucial for consistent retention and good peak shape.

    • Solvent B (Organic): Use acetonitrile.

  • Initial Gradient Conditions:

    • Start with a high percentage of organic solvent (e.g., 95% B).

    • Run a linear gradient from 95% B to 50% B over 10-15 minutes.

    • Hold at 50% B for 2-3 minutes.

    • Return to 95% B and re-equilibrate for at least 5-10 minutes. Re-equilibration is critical in HILIC to re-establish the aqueous layer on the stationary phase.

  • Optimization:

    • Retention: If retention is too low, increase the initial percentage of acetonitrile. If it's too high, decrease the initial percentage.

    • Selectivity: To change selectivity, modify the pH of the aqueous mobile phase (Solvent A) or change the buffer salt.

    • Peak Shape: Poor peak shape, especially for acids, can sometimes be improved by increasing the buffer concentration in Solvent A.[21]

References

Technical Support Center: Optimizing Silica Gel Column Chromatography for Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of cyclobutane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of silica gel column chromatography for this unique class of molecules. The inherent ring strain and diverse stereochemistry of cyclobutanes present specific challenges that require careful optimization of standard chromatographic techniques. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and enhance your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of cyclobutane isomers so challenging?

The purification of cyclobutane isomers can be particularly difficult due to a combination of factors. Stereoisomers, such as enantiomers and diastereomers, often have very similar physical and chemical properties, which complicates their separation using standard chromatographic methods[1]. The rigid and strained four-membered ring of cyclobutane derivatives can also lead to unique interactions with the stationary phase that are not typically seen with more flexible acyclic or larger cyclic compounds[1].

Q2: Should I use normal-phase or reversed-phase chromatography for my cyclobutane derivatives?

The decision between normal-phase and reversed-phase chromatography depends on the polarity of your cyclobutane isomers.

  • Normal-Phase Chromatography , which utilizes a polar stationary phase like silica gel and a non-polar mobile phase, is generally well-suited for separating less polar to moderately polar cyclobutane derivatives[1].

  • Reversed-Phase Chromatography , on the other hand, employs a non-polar stationary phase (e.g., C18) and a polar mobile phase, making it the preferred method for polar cyclobutane isomers[1].

Q3: My cyclobutane derivative is sensitive to acid. What precautions should I take with silica gel?

Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface, which can cause degradation of acid-sensitive compounds[2][3][4][5]. If you suspect your cyclobutane derivative is degrading, you can deactivate the silica gel. This is typically done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine (TEA), followed by flushing with your regular eluent[3][6][7]. Alternatively, you could consider using a different stationary phase like alumina, which is slightly basic, or functionalized silica gels[6][8][9].

Q4: What are the best practices for packing a silica gel column to ensure good separation?

A well-packed column is crucial for optimal separation and to prevent issues like band broadening and cracking. There are two primary methods:

  • Slurry Packing (Wet Packing): This is the most common and recommended method. It involves making a slurry of the silica gel in your initial, least polar eluent. The slurry is then poured into the column and allowed to settle with gentle tapping to ensure a uniform and compact bed, free of air bubbles[8][10][11][12]. A layer of sand is typically added to the top of the silica bed to prevent disturbance when adding the eluent[10][12].

  • Dry Packing: In this method, dry silica gel is added directly to the column, followed by the eluent. While faster, this method is more prone to trapping air bubbles and creating cracks in the stationary phase, which can negatively impact separation[8].

Running solvent through the packed column with modest pressure can help prevent cracking later on[13].

Q5: When should I choose dry loading over wet (liquid) loading for my sample?

The choice between dry and wet loading depends on the solubility of your sample and the desired resolution.

  • Wet (Liquid) Loading: This method is fast and straightforward, involving dissolving your sample in a minimal amount of solvent and carefully adding it to the top of the column[10][14][15]. It is the preferred method when your compound is readily soluble in a weak (less polar) solvent[15]. However, using a strong solvent for dissolution can lead to poor separation as the solvent washes the compound through the column, reducing its interaction with the stationary phase[16].

  • Dry Loading: This technique is ideal for samples with poor solubility in the mobile phase or when high resolution is critical[14][17]. It involves pre-adsorbing your sample onto a small amount of silica gel (or an inert support like Celite) by dissolving it in a suitable solvent, adding the adsorbent, and then removing the solvent via rotary evaporation[10][14][18][19]. The resulting free-flowing powder is then loaded onto the column. This method ensures that the sample is introduced as a narrow, concentrated band, which significantly improves resolution[16][17].

Troubleshooting Guide

Problem 1: I'm struggling with poor separation of my cyclobutane diastereomers.

Possible Causes:

  • The polarity difference between your diastereomers is very small[20].

  • The chosen mobile phase is not optimal for resolving the isomers.

  • The column is overloaded with the sample.

  • The flow rate is too fast, not allowing for proper equilibration[19].

Solutions:

  • Optimize the Mobile Phase: Systematically screen different solvent systems. Sometimes, switching to solvents with different selectivities (e.g., using dichloromethane or toluene instead of ethyl acetate) can improve separation[20][21].

  • Use a Gradient Elution: Start with a less polar solvent system where your compounds have a low Rf value (around 0.1-0.2) and gradually increase the polarity[3][10][18]. This can help to better resolve closely eluting compounds.

  • Reduce the Flow Rate: A slower flow rate allows for more interaction time between the compounds and the stationary phase, which can lead to better separation[19][22].

  • Decrease the Particle Size of the Silica Gel: Smaller silica gel particles provide a larger surface area and can improve separation efficiency, though this may lead to higher backpressure[23][24].

  • Increase the Column Length: A longer column provides more theoretical plates for separation, which can enhance resolution[22][23].

  • Consider Alternative Stationary Phases: If silica gel is not providing adequate separation, consider other options like alumina or chemically modified silica gels (e.g., cyano or diol phases) that may offer different selectivities[6][25][26].

Problem 2: My compound appears to be degrading on the column.

Possible Causes:

  • The compound is sensitive to the acidic nature of the silica gel[2][3][5].

  • The compound is unstable and decomposes over the long duration of the chromatography.

Solutions:

  • Deactivate the Silica Gel: As mentioned in the FAQs, pre-treat the column with a triethylamine-containing solvent to neutralize the acidic silanol groups[3][6][7].

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a bonded phase like amine-functionalized silica[6][8].

  • Speed Up the Purification: Use flash chromatography with applied pressure to reduce the time your compound spends on the column. However, be mindful that an excessively high flow rate can decrease resolution[19].

  • Check Compound Stability: Before running a column, you can test for degradation by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots appear[9][18].

Problem 3: My purified fractions show significant peak tailing.

Possible Causes:

  • Secondary interactions between the compound and the stationary phase, such as strong adsorption to acidic silanol sites[1].

  • The sample is overloaded on the column[27].

  • The sample was loaded in a solvent that is too strong (too polar)[14].

Solutions:

  • Add a Modifier to the Mobile Phase: For basic compounds, adding a small amount of triethylamine or ammonia to the eluent can suppress interactions with silanol groups and improve peak shape. For acidic compounds, adding a small amount of acetic or formic acid can have a similar effect[28].

  • Use Dry Loading: As detailed previously, dry loading can significantly improve peak shape by ensuring the sample is applied as a narrow band[14].

  • Reduce the Sample Load: Decrease the amount of crude material loaded onto the column. A common rule of thumb for difficult separations is a silica-to-sample weight ratio of 100:1[10].

Problem 4: Cracks are forming in my silica bed during the run.

Possible Causes:

  • The column was not packed uniformly, leaving air pockets[10].

  • Heat is generated when using highly polar solvents (like methanol) with dry silica gel, causing solvent to boil and create channels.

  • High pressure from a fast flow rate, especially with solvents like dichloromethane, can cause cracking[3].

Solutions:

  • Proper Packing Technique: Use the slurry packing method to ensure a homogenous and stable column bed[10][11][12]. Gently tapping the column as the silica settles is crucial[8][12].

  • Pre-saturate the Silica: When packing, ensure the silica is fully saturated with the initial, non-polar solvent[11].

  • Avoid Sudden Solvent Changes: When running a gradient, increase the polarity gradually to avoid thermal stress on the silica bed.

  • Moderate the Flow Rate: Avoid excessively high pressures, especially when using viscous solvents or fine silica gel[3].

Data and Protocols

Table 1: Recommended Starting Solvent Systems for Cyclobutane Derivatives
Compound PolarityRecommended Solvent System (Normal Phase)Typical Rf Target on TLC
Non-polarHexane / Ethyl Acetate (9:1 to 4:1)~0.3[10]
Moderately PolarHexane / Ethyl Acetate (2:1 to 1:1)~0.3[10]
PolarDichloromethane / Methanol (99:1 to 9:1)~0.3[10]
Very PolarEthyl Acetate / Methanol (9:1 to 4:1)~0.3[10]

Note: These are starting points. Optimization is crucial and should be guided by Thin-Layer Chromatography (TLC) analysis.[29]

Experimental Protocols
Protocol 1: Dry Loading a Sample onto a Silica Gel Column
  • Dissolve the Sample: In a round-bottom flask, dissolve your crude cyclobutane derivative mixture in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane, acetone, or ethyl acetate)[10][19].

  • Add Silica Gel: Add silica gel to the solution, typically 2-3 times the mass of your crude compound[10][14].

  • Mix Thoroughly: Gently swirl the flask to create an even suspension of the silica gel in the sample solution[14].

  • Remove the Solvent: Carefully remove the solvent using a rotary evaporator until the silica gel is a dry, free-flowing powder[10][14][19]. Ensure all solvent is gone to prevent it from affecting the separation.

  • Load the Column: Carefully pour the sample-adsorbed silica onto the top of your pre-packed column.

  • Add a Protective Layer: Gently add a thin layer of sand (approx. 0.5 inches) on top of the sample layer to prevent it from being disturbed when you add the eluent[10].

  • Begin Elution: Proceed with your chromatography as planned.

Protocol 2: Deactivating Silica Gel for Acid-Sensitive Compounds
  • Pack the Column: Pack your silica gel column as you normally would using the slurry method with your initial, non-polar eluent[10].

  • Prepare the Deactivating Solution: Create a solution of your starting eluent containing 1-3% triethylamine (TEA)[3][6].

  • Flush the Column: Pass 1-2 column volumes (CV) of the TEA-containing eluent through the packed column. Discard the eluate[3][6].

  • Re-equilibrate: Flush the column with another 1-2 CV of your regular starting eluent (without TEA) to remove any excess base[6].

  • Load and Elute: Your column is now deactivated and ready for you to load your acid-sensitive cyclobutane derivative and begin the purification.

Visual Workflows

G cluster_dry Dry Loading is generally preferred for: start Is the sample soluble in a weak (non-polar) solvent? wet_load Use Wet (Liquid) Loading start->wet_load  Yes high_res Is high resolution critical? start->high_res  No dry_load Use Dry Loading high_res->wet_load  No high_res->dry_load  Yes poor_sol Poor solubility or high polarity sample G cluster_0 Initial Checks cluster_1 Mobile Phase Optimization cluster_2 Physical Parameter Adjustment start Poor Separation of Isomers check_tlc Confirm Rf separation on TLC start->check_tlc check_load Is sample load < 2% of silica weight? check_tlc->check_load Good separation on TLC gradient Implement a shallow gradient elution check_load->gradient Load is appropriate solvent_swap Try a different solvent system (e.g., DCM/MeOH) gradient->solvent_swap Still poor separation flow_rate Decrease flow rate solvent_swap->flow_rate Still poor separation column_length Increase column length flow_rate->column_length Still poor separation

References

Technical Support Center: Purification of 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(Methoxycarbonyl)cyclobutanecarboxylic acid. This document provides in-depth troubleshooting guides and optimized protocols for researchers, chemists, and drug development professionals. Our goal is to empower you with the scientific rationale behind each purification step, ensuring you can achieve the highest possible purity for your compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound.

Q1: What are the most common impurities I should expect in my crude product?

A: The impurity profile is almost always dictated by the synthetic route. A common synthesis involves the mono-saponification (hydrolysis) of dimethyl or diethyl cyclobutane-1,3-dicarboxylate. Consequently, the three main species in your crude product will be:

  • Starting Diester (e.g., dimethyl cyclobutane-1,3-dicarboxylate): A non-polar, neutral impurity resulting from an incomplete reaction.

  • Target Monoacid-Monoester: Your desired product, this compound.

  • Diacid (cyclobutane-1,3-dicarboxylic acid): A highly polar impurity resulting from the over-hydrolysis of both ester groups.[1][2]

Q2: My product is a viscous oil, but the literature reports it as a solid. What does this mean?

A: This is a classic sign of impurities. Even small amounts of residual starting material, solvents, or byproducts can disrupt the crystal lattice, leading to melting point depression and preventing solidification. The physical state can vary from a colorless liquid to a solid, depending on purity and the specific isomer (cis vs. trans) present. Achieving high purity (>98%) is often necessary to obtain a crystalline solid.

Q3: I see three spots on my TLC plate after running it in 30% Ethyl Acetate/Hexanes. What do they likely represent?

A: This is a typical TLC profile for this reaction mixture. The spots correspond to the polarity of the components:

  • Top Spot (Highest Rf): The least polar compound, which is the starting diester .

  • Middle Spot: Your target monoacid-monoester .

  • Bottom Spot (Lowest Rf): The most polar compound, the diacid , which has two hydrogen-bond-donating carboxylic acid groups.

Q4: What is the quickest method to remove the unreacted diester if that's my main impurity?

A: Acid-base extraction is by far the most efficient method for removing neutral impurities like the diester.[3][4][5] By washing your crude product (dissolved in an organic solvent like ethyl acetate or ether) with a mild aqueous base such as sodium bicarbonate, you can selectively convert the acidic product into its water-soluble salt, leaving the neutral diester behind in the organic layer. This is faster and more scalable than chromatography for this specific purpose.

Part 2: Troubleshooting and Purification Strategy Selection

Successful purification begins with a clear strategy. The choice of method depends on the specific impurities present in your crude material. Use the following workflow to determine the optimal approach.

Workflow: Selecting Your Purification Method

This decision tree guides you from initial analysis to the most effective purification protocol.

PurificationStrategy cluster_start Step 1: Analysis cluster_decision Step 2: Decision cluster_methods Step 3: Purification cluster_end Step 4: Verification Start Assess Crude Purity (TLC, ¹H NMR) Impurity_Check What is the primary impurity? Start->Impurity_Check Method_Extraction Protocol 1: Acid-Base Extraction Impurity_Check->Method_Extraction  Mainly Neutral Diester   Method_Chroma Protocol 2: Flash Chromatography Impurity_Check->Method_Chroma  Mixture of Diester & Diacid   Method_Recrys Protocol 3: Recrystallization Impurity_Check->Method_Recrys  Minor Impurities / Polishing Step   End Verify Purity (NMR, M.P., LC-MS) Method_Extraction->End Method_Chroma->End Method_Recrys->End Extraction cluster_initial Initial State (in Separatory Funnel) cluster_after_base After Base Wash cluster_final After Acidification & Re-extraction Organic_Initial Organic Layer (EtOAc) - Product (Acid) - Diester (Neutral) Aqueous_Initial Aqueous Layer (H₂O) AddBase + Saturated NaHCO₃ (aq) Aqueous_Base Aqueous Layer (H₂O) - Product (Salt) AddBase->Aqueous_Base Product moves to aqueous phase Organic_Base Organic Layer (EtOAc) - Diester (Neutral) AddAcid + 1M HCl (aq) Aqueous_Base->AddAcid Organic_Final Fresh Organic Layer (EtOAc) - Product (Acid) AddAcid->Organic_Final Product moves back to organic phase Aqueous_Final Aqueous Layer (H₂O) - Salts (NaCl, NaHCO₃)

References

Stability issues of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(methoxycarbonyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimental work, particularly under acidic conditions. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the integrity of your results.

Introduction to Stability Concerns

This compound is a bifunctional molecule featuring both a carboxylic acid and a methyl ester. While the cyclobutane ring itself is generally stable, the ester functional group is susceptible to hydrolysis, especially under acidic or basic conditions.[1] This guide will focus on understanding and mitigating the acid-catalyzed hydrolysis of the methyl ester, which is the primary degradation pathway. Understanding this stability profile is critical for formulation development, reaction quenching, and ensuring the chemical integrity of the molecule throughout its use.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with this compound under acidic conditions?

The most significant stability concern is the acid-catalyzed hydrolysis of the methyl ester group. In the presence of an acid catalyst and water, the ester can revert to a carboxylic acid, yielding cyclobutane-1,3-dicarboxylic acid and methanol.[4] This is a reversible reaction, but in aqueous acidic solutions, the equilibrium can favor the formation of the diacid.[5]

Q2: What is the mechanism of this degradation?

The degradation follows the well-established mechanism for acid-catalyzed ester hydrolysis.[1][6][7] The process is initiated by the protonation of the carbonyl oxygen of the ester, which increases its electrophilicity. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, methanol is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the dicarboxylic acid product.

Degradation Pathway: Acid-Catalyzed Ester Hydrolysis

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination of Methanol cluster_4 Step 5: Deprotonation A This compound B Protonated Ester A->B + H+ (from H3O+) C Tetrahedral Intermediate B->C + H2O D Protonated Intermediate C->D E Cyclobutane-1,3-dicarboxylic acid (Protonated) D->E - CH3OH F Cyclobutane-1,3-dicarboxylic acid E->F G H+ (Catalyst Regenerated) E->G

Caption: Mechanism of acid-catalyzed hydrolysis of the methyl ester.

Q3: Is the cyclobutane ring itself susceptible to degradation under acidic conditions?

The cyclobutane ring possesses inherent ring strain, which can make it more reactive than larger cycloalkanes.[8][9] However, studies on related cyclobutane structures, such as cyclobutane-fused lactones, have shown that the cyclobutane backbone exhibits good stability during the hydrolysis of adjacent ester groups.[1] While extreme conditions (e.g., very strong acids and high temperatures) could potentially lead to ring-opening or rearrangement reactions, under typical experimental and processing conditions, the hydrolysis of the ester is the predominant degradation pathway.[10]

Q4: Can this degradation be prevented?

Complete prevention in an acidic aqueous environment is challenging. However, the rate of hydrolysis is dependent on temperature, pH, and time.[11] To minimize degradation, it is recommended to:

  • Work at lower temperatures.

  • Use the mildest acidic conditions possible.

  • Minimize the exposure time to acidic aqueous solutions.

  • If possible, use aprotic organic solvents for reactions and workups.

Q5: How can I monitor for this degradation?

The most common methods for monitoring the degradation are High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC-UV: A reverse-phase HPLC method can be developed to separate the starting material from the more polar cyclobutane-1,3-dicarboxylic acid degradation product. Detection is typically performed at a low wavelength (e.g., 200-210 nm) to detect the carboxyl groups.[12][13]

  • ¹H NMR: The hydrolysis can be monitored by observing the disappearance of the methyl ester singlet (around 3.7 ppm) and the appearance of new signals corresponding to the diacid. The rate of hydrolysis can be quantified by integrating these signals over time.[14][15]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Low yield or recovery of this compound after an acidic workup. Hydrolysis of the methyl ester to the diacid during the workup. The diacid may have different solubility properties, leading to loss during extraction.1. Neutralize the reaction mixture with a mild base (e.g., NaHCO₃ solution) before extraction. 2. Perform extractions at a lower temperature (e.g., on an ice bath). 3. Minimize the time the compound is in contact with the acidic aqueous phase. 4. Analyze both the organic and aqueous layers by HPLC or TLC to track the location of the starting material and the diacid.
Appearance of a new, more polar spot on TLC or a new peak in HPLC with a shorter retention time. Formation of the more polar cyclobutane-1,3-dicarboxylic acid.1. Confirm the identity of the new peak/spot by co-eluting with a standard of the diacid, if available. 2. Use LC-MS to confirm the mass of the suspected degradation product. 3. Review your experimental conditions (pH, temperature, time) to identify potential causes of hydrolysis.
Inconsistent results in bioassays or other downstream applications. Partial degradation of the compound to the diacid, leading to a mixture of active and potentially inactive (or differently active) species.1. Re-analyze the purity of your compound stock solution using a validated HPLC method before each experiment. 2. If the compound is dissolved in an acidic buffer for the assay, assess its stability in that buffer over the time course of the experiment. Consider preparing fresh solutions immediately before use.
Changes in the physical state of the material (e.g., from an oil to a solid) upon storage in solution. Hydrolysis to the diacid, which may have a different melting point and solubility.1. Avoid storing the compound in aqueous acidic or basic solutions for extended periods. 2. If storage in solution is necessary, use a neutral, buffered, or aprotic organic solvent and store at low temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol is designed to assess the stability of this compound and identify its primary degradation products under defined acidic stress, in accordance with ICH guidelines.[2]

Objective: To intentionally degrade the compound to a target of 5-20% and develop a stability-indicating analytical method.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • pH meter

  • Thermostatically controlled water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of methanol and water.

  • Acid Stress:

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Place the vial in a water bath set to 60°C.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot.

    • Immediately neutralize the aliquot with 100 µL of 0.1 M NaOH.

    • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water and subject it to the same temperature and time conditions.

  • Analysis: Analyze the stressed and control samples by HPLC-UV.

Workflow for Forced Degradation Study

G A Prepare 1 mg/mL Stock Solution B Mix Stock with 0.1 M HCl A->B C Incubate at 60°C B->C D Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) C->D E Neutralize with 0.1 M NaOH D->E F Dilute with Mobile Phase E->F G Analyze by HPLC-UV F->G

Caption: Experimental workflow for the forced degradation study.

Protocol 2: HPLC Method for Stability Analysis

This protocol provides a starting point for developing an HPLC-UV method to separate this compound from its diacid degradation product.

Instrumentation and Columns:

  • HPLC System: Standard HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterRecommended ConditionJustification
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileThe acidic mobile phase helps to ensure sharp peaks for the carboxylic acids by suppressing their ionization.[13]
Gradient 10% B to 90% B over 15 minutesA gradient is recommended to ensure elution of the starting material while providing good resolution from the more polar diacid product.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Detection Wavelength 210 nmCarboxylic acid and ester groups have UV absorbance at low wavelengths.[12]
Injection Volume 10 µL

Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure it is "stability-indicating." This involves demonstrating that the peak for the parent compound is pure and that the degradation product peaks are well-resolved.

References

Technical Support Center: Preventing Aggregation During Purification of Recombinant Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The purification of recombinant proteins is a cornerstone of modern biotechnology and pharmaceutical development. However, a frequent and formidable challenge is the tendency of these proteins to aggregate, leading to reduced yields, loss of biological activity, and potentially confounding experimental results.[1][2] Protein aggregation can occur at any stage, from cell lysis to final storage, and is influenced by a complex interplay of factors including protein concentration, buffer conditions, and temperature.[3][4]

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing protein aggregation. By understanding the underlying biophysical principles and implementing strategic experimental choices, you can significantly improve the success rate of your protein purification workflows.

Troubleshooting Guide

Encountering protein aggregation can be a frustrating experience. This guide provides a systematic approach to diagnosing and resolving common aggregation issues in a question-and-answer format.

Visual Troubleshooting Flowchart

This flowchart outlines a logical progression for identifying the stage at which aggregation occurs and suggests initial corrective actions.

Troubleshooting_Flowchart Start Protein Aggregation Observed Lysis Problem: Aggregation immediately after cell lysis? Start->Lysis Chromatography Problem: Aggregation during chromatography? Lysis->Chromatography No Sol_Lysis Optimize Lysis Buffer: - Add detergents (e.g., DDM, LMNG) - Increase salt concentration - Add stabilizing agents (glycerol, arginine) - Work at 4°C Lysis->Sol_Lysis Yes Buffer_Exchange Problem: Aggregation during buffer exchange/dialysis? Chromatography->Buffer_Exchange No Sol_Chromatography Optimize Chromatography Buffer: - Screen pH and salt concentration - Add additives (see Table 1) - Reduce protein concentration on column - Minimize time on resin Chromatography->Sol_Chromatography Yes Tag_Removal Problem: Aggregation after tag removal? Buffer_Exchange->Tag_Removal No Sol_Buffer_Exchange Optimize Final Buffer: - Ensure new buffer is stable - Perform gradual buffer exchange - Add stabilizers Buffer_Exchange->Sol_Buffer_Exchange Yes Concentration Problem: Aggregation during concentration? Tag_Removal->Concentration No Sol_Tag_Removal Optimize Cleavage Conditions: - Perform cleavage at 4°C - Add stabilizers to cleavage buffer - Consider a more soluble fusion tag Tag_Removal->Sol_Tag_Removal Yes Inclusion_Bodies Is the protein in inclusion bodies? Concentration->Inclusion_Bodies No Sol_Concentration Optimize Concentration: - Concentrate in a stepwise manner - Add stabilizers before concentrating - Use a lower final concentration Concentration->Sol_Concentration Yes Sol_Inclusion_Bodies Implement Refolding Protocol: - Solubilize with denaturants (Urea, GuHCl) - Refold via dialysis, dilution, or on-column methods - Screen refolding additives Inclusion_Bodies->Sol_Inclusion_Bodies Yes

Caption: A step-by-step guide to troubleshooting protein aggregation.

Problem: My protein precipitates immediately after cell lysis. What should I do?

Answer: Aggregation at this early stage is often due to the sudden change in environment for the protein, from the protective intracellular space to the lysis buffer. High local protein concentrations and exposure to cellular components can also trigger aggregation.[5]

Causality & Solutions:

  • Suboptimal Lysis Buffer: The composition of your lysis buffer is critical. For membrane proteins, inefficient solubilization is a common issue.

    • Action: Incorporate non-denaturing detergents like Dodecyl-β-D-maltoside (DDM) or Lauryl Maltose Neopentyl Glycol (LMNG) into your lysis buffer.[5]

  • Ionic Strength and pH: The electrostatic interactions between protein molecules are sensitive to the ionic strength and pH of the buffer.[6][7]

    • Action: Optimize the pH to be at least one unit away from the protein's isoelectric point (pI) to ensure a net charge and promote repulsion between molecules.[6] Also, screen a range of salt concentrations (e.g., 150-500 mM NaCl) to find the optimal ionic strength.[5]

  • Protein Concentration: High local concentrations upon cell rupture can lead to aggregation.

    • Action: Increase the volume of lysis buffer to reduce the overall protein concentration.[3][6]

Problem: My protein aggregates during affinity chromatography. How can I improve this?

Answer: Aggregation on a chromatography column can be caused by interactions with the resin, high protein concentration as it binds to the column, or unsuitable buffer conditions during washing and elution.[8][9]

Causality & Solutions:

  • Inadequate Buffer Composition: The buffer needs to maintain protein solubility throughout the chromatography process.

    • Action: Ensure your chromatography buffers contain stabilizing agents. Refer to the additives table below for options. Optimize pH and salt concentration as you would for the lysis buffer.[5]

  • Protein Unfolding on the Column: Interactions with the chromatography resin can sometimes induce partial unfolding and subsequent aggregation.

    • Action: Minimize the time the protein is bound to the column and perform all chromatography steps at 4°C.[4][5]

  • Elution Conditions: The conditions used to elute the protein, such as a sharp drop in pH or a high concentration of competing ligand, can be destabilizing.

    • Action: Consider a step-wise or linear gradient elution to avoid a sudden change in the protein's environment. If using a low pH elution, neutralize the collected fractions immediately with a buffered solution.[10]

Problem: My protein looks good after elution but aggregates during dialysis/buffer exchange. What's happening?

Answer: This common issue points to the instability of your protein in the final buffer. The removal of stabilizing components from the chromatography buffer or the properties of the new buffer itself can lead to aggregation.

Causality & Solutions:

  • Suboptimal Final Buffer: The final buffer may lack the necessary components to keep your protein soluble.

    • Action: The final buffer should be as carefully optimized as the lysis and chromatography buffers. It should contain a suitable pH, ionic strength, and any necessary stabilizing additives.

  • Rapid Buffer Exchange: A sudden change in buffer composition during dialysis or diafiltration can shock the protein into aggregating.

    • Action: Perform a gradual buffer exchange. For dialysis, this can be done by changing the dialysis buffer in stages with decreasing concentrations of the initial buffer components.

Problem: My protein aggregates after tag removal. How can I prevent this?

Answer: The removal of a solubility-enhancing tag can expose hydrophobic or unstructured regions of your protein, leading to aggregation. The protease used for cleavage and the incubation conditions can also contribute to the problem.

Causality & Solutions:

  • Loss of Solubilizing Tag: Fusion tags like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) are often used to increase the solubility of their fusion partners.[11][12] Their removal can drastically reduce the solubility of the target protein.

    • Action: Consider using a smaller, less disruptive tag, or screen for a different solubility-enhancing tag that may be more compatible with your protein.[7][13]

  • Cleavage Conditions: The incubation time and temperature for protease cleavage can provide an opportunity for the newly untagged protein to aggregate.

    • Action: Perform the cleavage reaction at a lower temperature (e.g., 4°C) for a longer period.[14] It is also beneficial to include stabilizing additives in the cleavage buffer.

Problem: My protein is in inclusion bodies. What is the best refolding strategy?

Answer: Overexpression of recombinant proteins in hosts like E. coli often leads to the formation of insoluble aggregates called inclusion bodies.[15][16] Recovering active protein from inclusion bodies requires a carefully optimized denaturation and refolding process.[17][18]

Causality & Solutions:

  • Misfolded Protein: The protein in inclusion bodies is in a misfolded, non-native state.[18]

    • Action: The first step is to solubilize the inclusion bodies and fully denature the protein using strong denaturants like 8M urea or 6M guanidine hydrochloride.[18]

  • Aggregation During Refolding: The process of removing the denaturant to allow the protein to refold into its native conformation is a critical step where aggregation can readily occur.[17]

    • Action: There are several methods for refolding, including:

      • Dilution: Rapidly or slowly diluting the denatured protein into a large volume of refolding buffer.[15][19]

      • Dialysis: Gradually removing the denaturant by dialyzing against a refolding buffer.[17][18][19]

      • On-column Refolding: Binding the denatured protein to a chromatography column and then refolding it by flowing a gradient of decreasing denaturant concentration over the column.[20][21][22] This method has the advantage of purifying and refolding in a single step.[21][22]

Frequently Asked Questions (FAQs)

Q1: What are the main causes of protein aggregation?

A1: Protein aggregation is driven by the exposure of hydrophobic surfaces that are normally buried within the protein's core.[23] This can be triggered by a variety of factors, including:

  • Environmental Stress: Changes in temperature, pH, and ionic strength can disrupt the delicate balance of forces that maintain a protein's native conformation.[23][24]

  • High Protein Concentration: At high concentrations, the likelihood of intermolecular interactions that lead to aggregation increases.[3][6][25]

  • Mutations: Changes in the amino acid sequence can affect a protein's stability and propensity to aggregate.[26]

  • Presence of Interfaces: Air-liquid or solid-liquid interfaces can induce partial unfolding and aggregation.[27]

Q2: How do I choose the right buffer pH and ionic strength to prevent aggregation?

A2: The optimal pH and ionic strength are protein-specific. A good starting point is to use a buffer with a pH that is at least one unit away from the protein's isoelectric point (pI).[6] This ensures that the protein has a net positive or negative charge, which promotes electrostatic repulsion between molecules and reduces the likelihood of aggregation. The ionic strength of the buffer, controlled by the salt concentration, also plays a crucial role in modulating electrostatic interactions.[7] It is often necessary to experimentally screen a range of pH values and salt concentrations to find the optimal conditions for your specific protein.[3]

Q3: What are some common additives I can use to prevent aggregation, and how do they work?

A3: A variety of chemical additives can be included in buffers to enhance protein stability and prevent aggregation.[3][28]

Additive CategoryExamplesTypical ConcentrationMechanism of Action
Amino Acids L-Arginine, L-Glutamate50-500 mMSuppress aggregation by binding to charged and hydrophobic regions.[6][29]
Polyols/Sugars Glycerol, Sucrose, Trehalose5-20% (v/v) or (w/v)Stabilize the native state of the protein through preferential hydration.[6][27]
Reducing Agents DTT, TCEP, β-mercaptoethanol1-10 mMPrevent the formation of incorrect disulfide bonds which can lead to aggregation.[6]
Detergents Tween 20, CHAPS0.01-0.1% (w/v)Solubilize aggregates by interacting with hydrophobic patches on the protein surface.[6][30]
Ligands/Cofactors Substrates, metal ionsVariesBinding of a specific ligand can stabilize the protein's native conformation.[30]

Q4: Can the expression system or conditions affect protein aggregation during purification?

A4: Absolutely. The conditions during protein expression can have a significant impact on the solubility and stability of the protein, which in turn affects its behavior during purification.[3][29]

  • Expression Temperature: Lowering the expression temperature (e.g., to 16-20°C) can slow down the rate of protein synthesis, allowing more time for proper folding.[3][14][20]

  • Host Strain: Some E. coli strains are engineered to facilitate proper protein folding and disulfide bond formation.

  • Inducer Concentration: Using a lower concentration of the inducer (e.g., IPTG) can also slow down protein expression and improve solubility.

Q5: When should I consider using a fusion tag to improve solubility?

A5: If your protein of interest is poorly soluble or prone to aggregation, using a solubility-enhancing fusion tag can be a very effective strategy.[7][11][13] These tags are highly soluble proteins that are genetically fused to your target protein, helping to keep it in a soluble state.[11][13]

  • Common Solubility Tags: Maltose-binding protein (MBP), glutathione S-transferase (GST), and thioredoxin (Trx) are commonly used and have been shown to improve the solubility of a wide range of proteins.[3][11][12]

  • Considerations: While fusion tags can be very helpful, they also have some drawbacks. They increase the overall size of the protein and must be removed by proteolytic cleavage, which can sometimes lead to aggregation as discussed earlier. Some tags may also interfere with the function of the target protein.[31]

Experimental Protocols

Protocol 1: Buffer Optimization Screen

This protocol outlines a method for systematically screening different buffer conditions to identify those that best maintain the solubility of your protein.

  • Prepare a stock solution of your purified protein at a concentration where it is known to be soluble.

  • Set up a matrix of buffer conditions in a 96-well plate format. Vary one parameter at a time, for example:

    • pH: Test a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).

    • Salt Concentration: Test a range of NaCl concentrations (e.g., 50, 150, 250, 500 mM).

    • Additives: Test a panel of additives from the table above at their typical working concentrations.

  • Add a small aliquot of your protein stock to each well of the 96-well plate.

  • Incubate the plate under conditions that are relevant to your purification or storage process (e.g., 4°C for 24 hours, or a heat stress at a higher temperature for a shorter period).

  • Assess aggregation by measuring the absorbance at 340 nm or 600 nm (an increase in absorbance indicates scattering from aggregated protein). Visual inspection for precipitation is also useful.

  • Identify the buffer conditions that result in the lowest level of aggregation.

Protocol 2: On-Column Refolding

This protocol provides a general workflow for refolding a histidine-tagged protein from inclusion bodies using immobilized metal affinity chromatography (IMAC).

  • Isolate and wash the inclusion bodies from the cell lysate.

  • Solubilize the inclusion bodies in a binding buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and imidazole (e.g., 10-20 mM).

  • Load the solubilized protein onto an IMAC column (e.g., Ni-NTA).

  • Wash the column with the binding buffer to remove any unbound proteins.

  • Refold the protein on the column by applying a linear gradient from the binding buffer (with denaturant) to a refolding buffer (without denaturant). The refolding buffer should be optimized for your protein and may contain additives like L-arginine and glycerol.[20]

  • Wash the column with the refolding buffer to remove any residual denaturant.

  • Elute the refolded protein from the column using a refolding buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Analyze the eluted protein for solubility, proper folding (e.g., by circular dichroism), and biological activity.

References

Validation & Comparative

A Comparative Guide to the Cis and Trans Isomers of 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Stereochemistry in Cyclobutane Scaffolds

In the landscape of modern medicinal chemistry, the deliberate control of molecular geometry is paramount to achieving desired pharmacological outcomes. Small, rigid carbocyclic scaffolds have emerged as powerful tools for constraining molecular conformations, thereby enhancing binding affinity, selectivity, and metabolic stability. Among these, the cyclobutane ring offers a unique three-dimensional structure that is increasingly exploited by drug designers.[1][2] This guide provides an in-depth comparison of the cis and trans isomers of 3-(methoxycarbonyl)cyclobutanecarboxylic acid, two building blocks whose distinct spatial arrangements offer different strategic advantages in the synthesis of novel therapeutics, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[3][4] We will delve into their structural nuances, comparative physicochemical properties, and practical experimental protocols for their synthesis and separation, providing researchers with the foundational knowledge to strategically incorporate these isomers into their drug discovery programs.

Structural Analysis: A Tale of Two Geometries

The fundamental difference between the cis and trans isomers of this compound lies in the relative orientation of the carboxylic acid and methoxycarbonyl groups across the puckered cyclobutane ring.

  • cis-isomer ((1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid): The substituents are positioned on the same face of the cyclobutane ring. This arrangement leads to a more compact structure where the functional groups are in closer proximity.

  • trans-isomer ((1r,3r)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid): The substituents are on opposite faces of the ring, resulting in a more extended, linear geometry.

This stereochemical difference is readily discernible through Nuclear Magnetic Resonance (NMR) spectroscopy, which probes the local chemical environment of protons and carbons.

G cluster_cis cis-Isomer cluster_trans trans-Isomer c1 C1 c2 C2 c1->c2 cooh_c COOH c1->cooh_c axial c3 C3 c2->c3 c4 C4 c3->c4 coome_c COOMe c3->coome_c axial c4->c1 t1 C1 t2 C2 t1->t2 cooh_t COOH t1->cooh_t axial t3 C3 t2->t3 t4 C4 t3->t4 coome_t COOMe t3->coome_t equatorial t4->t1

Caption: Conformational difference between cis and trans isomers.

NMR Spectroscopic Differentiation

While the fluxional nature of the cyclobutane ring can make NMR interpretation complex, distinct patterns for cis and trans isomers are expected.[5]

  • ¹H NMR: For the cis isomer, the protons at the C1 and C3 positions (methine protons) are chemically equivalent due to the plane of symmetry, often resulting in a single multiplet. In contrast, the trans isomer's methine protons are in different chemical environments and would be expected to show distinct signals. The coupling constants between vicinal protons are also diagnostic, though they can vary significantly in cyclobutane systems.[5]

    • Observed Data for cis-isomer: A publicly available ¹H NMR spectrum for cis-3-(methoxycarbonyl)cyclobutanecarboxylic acid shows characteristic multiplets for the cyclobutane ring protons and a singlet for the methyl ester protons.[6]

    • Expected Data for trans-isomer: Based on data for analogous compounds like trans-cyclobutane-1,2-dicarboxylic acid, one would anticipate more complex multiplets for the ring protons due to lower symmetry.[7]

  • ¹³C NMR: The number of signals can differentiate the isomers. The cis isomer, possessing higher symmetry, would be expected to show fewer distinct carbon signals than the less symmetric trans isomer.

Comparative Physicochemical Properties

Propertycis-3-(Methoxycarbonyl)cyclobutanecarboxylic acidtrans-3-(Methoxycarbonyl)cyclobutanecarboxylic acidRationale for Expected Differences
CAS Number 142733-61-7[4]1401103-71-6[8]N/A
Molecular Weight 158.15[4]158.15[8]Isomers have the same molecular formula (C₇H₁₀O₄).
Physical Form Liquid or Solid[9][10]Colorless to Yellow Liquid or Solid[8]Often dependent on purity.
Melting Point Expected to be lowerExpected to be higherTrans isomers often pack more efficiently into a crystal lattice due to higher symmetry, leading to higher melting points.
Boiling Point Expected to be higherExpected to be lowerThe cis isomer is expected to have a larger net dipole moment, leading to stronger intermolecular dipole-dipole interactions and a higher boiling point.
Solubility Higher in polar solventsLower in polar solventsThe greater polarity of the cis isomer should lead to better solubility in polar solvents like water or methanol.
pKa Expected to be similar to the trans isomerExpected to be similar to the cis isomerStudies on the parent cis- and trans-1,3-cyclobutanedicarboxylic acids show only minor differences in their ionization constants.[3]
Lipophilicity (LogP) Expected to be lowerExpected to be higherThe more polar cis isomer is expected to be less lipophilic.

Experimental Protocols: Synthesis and Isomer Separation

A common synthetic route to 1,3-disubstituted cyclobutanes starts from 3-oxocyclobutanecarboxylic acid, which is commercially available. The following is a proposed, logical synthesis and separation workflow based on established chemical principles and literature precedents for similar compounds.[1][8]

Proposed Synthetic Workflow

Caption: Proposed workflow for synthesis and separation.

Step 1: Synthesis of Dimethyl cyclobutane-1,3-dicarboxylate (Isomer Mixture)

This step typically involves the cyclization of appropriate precursors, often resulting in a mixture of cis and trans isomers. A common starting material is diethyl malonate.

Step 2: Selective Hydrolysis

The key to obtaining the mono-acid mono-ester is the selective hydrolysis of one of the two ester groups from the diester precursor.

  • Reaction Setup: Dissolve the mixture of dimethyl cyclobutane-1,3-dicarboxylate in a suitable solvent such as methanol.

  • Hydrolysis: Add one equivalent of a base (e.g., potassium hydroxide in methanol) dropwise at a controlled temperature (e.g., 0°C to room temperature). The stoichiometry is critical to favor mono-hydrolysis.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to maximize the formation of the mono-acid product while minimizing the formation of the diacid and unreacted diester.

  • Workup: Once the desired conversion is achieved, neutralize the reaction mixture with a slight excess of dilute acid (e.g., 1M HCl). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Separation of cis and trans Isomers

The resulting crude product is a mixture of the cis and trans isomers of this compound. Separation can be achieved based on their differing physical properties.

  • Method A: Fractional Crystallization (Proposed)

    • Rationale: This technique exploits differences in solubility. The trans isomer, being more symmetrical, is often less soluble and will crystallize out of a solution first.

    • Protocol: Dissolve the isomer mixture in a minimal amount of a suitable hot solvent or solvent system (e.g., ethyl acetate/hexanes).

    • Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator. The less soluble isomer (trans is predicted) should precipitate.

    • Isolation: Collect the crystals by vacuum filtration. The mother liquor will be enriched in the more soluble isomer (cis is predicted).

    • Purification: Recrystallize the solid fraction to improve purity. The mother liquor can be concentrated and subjected to further crystallization or purified by chromatography.

    • Validation: Confirm the identity and purity of each isomer fraction using NMR spectroscopy and melting point analysis.

  • Method B: Column Chromatography

    • Rationale: This method separates compounds based on their differential adsorption to a stationary phase. The polarity difference between the cis and trans isomers should allow for chromatographic separation.

    • Protocol: Adsorb the crude mixture onto a small amount of silica gel. Load this onto a silica gel column equilibrated with a non-polar eluent (e.g., hexanes/ethyl acetate mixture).

    • Elution: Gradually increase the polarity of the eluent. The less polar isomer (trans is predicted) should elute first, followed by the more polar cis isomer.

    • Analysis: Collect fractions and analyze by TLC to identify those containing the pure products. Combine the pure fractions for each isomer and remove the solvent under reduced pressure.

    • Validation: Confirm the structure and purity of the isolated isomers by NMR.

Applications in Drug Development: A Study in Directed Design

The choice between the cis and trans isomer is not arbitrary; it is a strategic decision based on the desired spatial orientation of the connecting vectors in a larger molecule.

cis-Isomer: The Preferred PROTAC Linker

The cis isomer has gained significant traction as a building block for PROTAC linkers.[3][4][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[11] The linker's role is to span the distance between the two proteins optimally. The bent, U-shaped geometry of the cis-1,3-disubstituted cyclobutane provides a rigid, conformationally defined scaffold that helps to correctly orient the protein-binding moieties, facilitating the formation of a productive ternary complex (Target-PROTAC-E3 Ligase).

G cluster_protac PROTAC Structure poi_ligand Protein of Interest (POI) Binding Ligand linker cis-Cyclobutane Linker Core poi_ligand->linker e3_ligand E3 Ligase Binding Ligand linker->e3_ligand

Caption: Role of cis-isomer in a PROTAC molecule.

trans-Isomer: A Rigid Linear Spacer

While not as prominently featured in the context of PROTACs, the trans isomer serves as a valuable rigid, linear spacer.[8] Its extended conformation can be used to:

  • Span Larger Distances: Introduce a well-defined, non-flexible separation between two pharmacophores in a molecule.

  • Avoid Steric Clash: Position functional groups away from each other to prevent undesirable intramolecular interactions.

  • Probe Binding Pockets: Serve as a rigid scaffold to explore linear channels within a protein's active site.

The use of cyclobutanes in general helps to improve metabolic stability and can be used as a bioisostere for other groups, such as alkenes, to prevent in vivo cis/trans isomerization.[12]

Conclusion

The cis and trans isomers of this compound are not interchangeable building blocks. The cis isomer offers a compact, bent geometry that is highly advantageous for applications requiring specific spatial orientations, such as in PROTAC linkers. Conversely, the trans isomer provides a rigid, linear scaffold suitable for creating defined separation between molecular fragments. A thorough understanding of their distinct structural and physicochemical properties, coupled with robust methods for their synthesis and separation, empowers medicinal chemists to make informed decisions in the design of next-generation therapeutics. The protocols and comparative data presented in this guide serve as a foundational resource for researchers aiming to leverage the unique potential of these valuable cyclobutane isomers.

References

A Tale of Two Isomers: A Guide to the Biological Activity of Cis vs. Trans Cyclobutane Linkers in Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the quest for molecular scaffolds that confer optimal potency, selectivity, and pharmacokinetic properties is relentless. While aromatic rings have traditionally been a mainstay, their planarity and metabolic liabilities have driven researchers to explore three-dimensional, saturated alternatives. Among these, the cyclobutane ring has emerged as a particularly compelling structural motif.[1] Its utility, however, is not merely in its presence, but in the profound and often dramatic influence of its stereochemistry. This guide delves into the critical differences between cis and trans cyclobutane linkers in drug candidates, providing a comparative analysis supported by experimental data and practical insights for researchers in drug development.

The Conformational Imperative: Why Stereochemistry Dictates Activity

At first glance, cis and trans isomers of a disubstituted cyclobutane might seem structurally similar. Yet, this subtle difference in the spatial arrangement of substituents is the fulcrum upon which biological activity pivots. Unlike flexible aliphatic chains, the cyclobutane ring is conformationally restricted.[2] Due to significant ring strain, it adopts a puckered or "butterfly" conformation to relieve torsional strain, deviating from a planar structure.[3][4]

This inherent puckering dictates the vectoral presentation of its substituents.

  • In a cis-1,3-disubstituted cyclobutane , the two substituents are locked on the same face of the ring. This creates a specific "V" shape, holding the pharmacophoric groups in a well-defined spatial relationship.

  • Conversely, in a trans-1,3-disubstituted cyclobutane , the substituents are on opposite faces, resulting in a more linear, extended conformation.

This fundamental geometric disparity directly impacts how a drug candidate can interact with the intricate, three-dimensional surface of its biological target, such as an enzyme's active site or a receptor's binding pocket. A molecule's ability to achieve a low-energy, complementary fit with its target is paramount for high-affinity binding and, consequently, potent biological activity.[5] The rigid nature of the cyclobutane scaffold helps to "pre-organize" the molecule into a bioactive conformation, minimizing the entropic penalty upon binding.[6]

Visualizing the Stereochemical Impact

The following diagram illustrates the distinct spatial arrangement of substituents in cis and trans 1,3-disubstituted cyclobutanes, highlighting why this seemingly minor change leads to vastly different biological outcomes.

References

A Comparative Guide to Cyclobutane and Cyclopropane in Drug Design: Harnessing Strain for Therapeutic Advantage

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, medicinal chemists continually seek novel molecular scaffolds to refine the pharmacological profiles of drug candidates. Among the array of chemical motifs, small carbocycles like cyclopropane and cyclobutane have proven to be invaluable tools. Their inherent rigidity and distinct electronic characteristics provide a powerful means to modulate critical drug-like properties, including metabolic stability, target-binding affinity, and solubility. This guide offers a comprehensive comparative analysis of cyclobutane and cyclopropane in drug design, substantiated by experimental data, to empower researchers in making strategic decisions during lead optimization.

At a Glance: Key Physicochemical and Structural Differences

While both are small cycloalkanes, cyclopropane and cyclobutane exhibit unique structural and electronic features that significantly influence their application in drug design. Cyclopropane, a three-membered ring, is the most strained of all cycloalkanes, with a strain energy of approximately 28.1 kcal/mol.[1] This high ring strain imparts significant p-character to its C-C bonds, making the cyclopropyl group electronically akin to a double bond in certain contexts.[1] In contrast, cyclobutane possesses a slightly lower ring strain of 26.3 kcal/mol and adopts a puckered conformation to alleviate some torsional strain.[1][2] These fundamental differences in strain and geometry translate into distinct impacts on a drug molecule's properties.

PropertyCyclopropaneCyclobutane
Ring Strain Energy ~28.1 kcal/mol[1]~26.3 kcal/mol[1][2]
Conformation PlanarPuckered/Folded[2][3]
C-C Bond Angle 60°[4]~88°[5]
Reactivity More reactive, susceptible to ring-opening[4]Less reactive than cyclopropane, more stable[2][6]

Impact on Metabolic Stability

The introduction of small rings can profoundly alter a drug molecule's metabolic fate, often by sterically shielding sites of oxidation by cytochrome P450 (CYP) enzymes. Both cyclopropyl and cyclobutyl groups are generally more metabolically robust than their linear alkyl counterparts.[1] However, direct comparisons reveal important nuances in their stability.

A key application of these motifs is as bioisosteres for metabolically labile groups, such as the gem-dimethyl group.[7][8] While the gem-dimethyl group can be susceptible to oxidation, replacing it with a cyclopropyl or cyclobutyl ring can block this metabolic pathway.[9]

Quantitative data from a study comparing trifluoromethyl-substituted cyclobutane and cyclopropane analogs as bioisosteres for the tert-butyl group provides valuable insights into their relative metabolic stability in human liver microsomes.[1] The intrinsic clearance (CLint) serves as a measure of the metabolic rate.

CompoundCLint (µL/min/mg protein)
TFM-tBu Analog 100
TFM-Cyclopropane Analog 50
TFM-Cyclobutane Analog 45

In this specific comparison, both the cyclopropane and cyclobutane analogs demonstrated significantly improved metabolic stability compared to the tert-butyl-containing parent compound. Notably, the cyclobutane analog exhibited slightly greater stability than the cyclopropane analog.[1] This highlights that while both rings can enhance metabolic robustness, the choice between them can be critical and may require empirical validation.

Conformational Rigidity and Binding Affinity

A primary reason for incorporating cyclobutane or cyclopropane into a drug candidate is to introduce conformational restriction.[2][6] Flexible ligands often incur an entropic penalty upon binding to their target as their rotatable bonds become fixed.[2] By pre-organizing the molecule into a more rigid, bioactive conformation, these small rings can enhance binding affinity and, consequently, potency.

The distinct geometries of cyclopropane and cyclobutane offer different ways to orient substituents in three-dimensional space. The planar nature of the cyclopropane ring and the puckered conformation of the cyclobutane ring provide unique scaffolds for presenting pharmacophoric elements to a biological target.

For instance, in the development of the hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir, the incorporation of a cyclobutane group in the P1 region was found to be optimal for potency. The cyclobutane-containing analog was 3-fold and 19-fold more potent than the corresponding cyclopropyl and cyclopentyl analogs, respectively. This demonstrates how the specific puckered conformation of the cyclobutane ring can lead to a more favorable interaction with the target's binding pocket.

Influence on Physicochemical Properties

Improving aqueous solubility is a persistent challenge in drug development. The introduction of sp3-rich, non-planar moieties like cyclobutane and cyclopropane can disrupt the crystal packing of a solid form, leading to improved solubility compared to flatter aromatic or linear counterparts.[1]

Lipophilicity, a critical parameter for drug absorption and distribution, is also modulated by these small rings.[10][11][12] Both cyclopropane and cyclobutane increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[13] The choice between the two can be used to fine-tune the overall lipophilicity of a drug candidate to achieve the desired balance of permeability and solubility.

Experimental Protocols

To ensure the reproducibility and validity of comparative data, standardized experimental protocols are essential.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in phase I metabolic enzymes like CYPs.[14][15][16]

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare test compound stock solution (e.g., 1 mM in DMSO) B Dilute liver microsomes (e.g., human, rat) in buffer to 0.5 mg/mL A->B D Pre-incubate microsomes and test compound (1 µM final) at 37°C B->D C Prepare NADPH cofactor solution E Initiate reaction by adding NADPH C->E D->E F Collect aliquots at time points (0, 5, 15, 30, 45 min) E->F G Quench reaction with acetonitrile containing internal standard F->G H Centrifuge to precipitate protein G->H I Analyze supernatant by LC-MS/MS H->I J Plot ln(% remaining) vs. time to determine half-life and CLint I->J

Caption: Workflow for an in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in a buffer solution containing 0.5 mg/mL of liver microsomes.[16]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH.[14]

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[14]

  • Quenching: Immediately stop the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Determine the rate of disappearance to calculate the intrinsic clearance (CLint) and half-life (t1/2).[17]

Determination of Lipophilicity (logP) by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for determining a compound's lipophilicity (logP).[11][18]

Methodology:

  • System Setup: Use a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Standard Curve: Inject a series of standard compounds with known logP values to generate a calibration curve by plotting their retention times against their logP values.

  • Sample Analysis: Inject the test compound and measure its retention time under the same chromatographic conditions.

  • Calculation: Use the retention time of the test compound and the calibration curve to calculate its logP value.[18]

Conclusion

Both cyclobutane and cyclopropane are powerful motifs in the medicinal chemist's toolkit for fine-tuning the properties of drug candidates.[1] While they both impart conformational rigidity and can serve as effective bioisosteres, the subtle yet significant differences in their ring strain, geometry, and electronic properties can lead to substantial variations in metabolic stability, binding affinity, and other key drug-like characteristics.[1] The higher reactivity of the cyclopropane ring can sometimes be a liability, while the puckered nature of cyclobutane offers a different conformational profile.[2][4][6] The choice between these two small rings is rarely straightforward and necessitates empirical validation through the synthesis and rigorous testing of both analogs to identify the optimal scaffold for a given therapeutic target and desired pharmacological profile.

References

Navigating Metabolic Stability: A Comparative Guide to Cyclobutane and Cyclopentane Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a viable drug candidate is fraught with challenges. Among the most critical hurdles is achieving adequate metabolic stability. A compound that is rapidly metabolized by the body will have a short duration of action and poor bioavailability, rendering it ineffective. In the intricate dance of medicinal chemistry, small structural modifications can have profound impacts on a molecule's pharmacokinetic profile. This guide provides an in-depth, objective comparison of two commonly employed cycloalkane moieties, cyclobutane and cyclopentane, and their influence on metabolic stability, supported by experimental data and field-proven insights.

The Strategic Importance of Cycloalkanes in Modulating Metabolism

The liver, armed with a superfamily of enzymes known as Cytochrome P450s (CYPs), is the primary site of drug metabolism.[1] These enzymes catalyze the oxidation of xenobiotics, preparing them for excretion. A key strategy in medicinal chemistry to enhance metabolic stability is to block or shield the sites on a molecule most susceptible to CYP-mediated oxidation.[2] Saturated carbocyclic rings, like cyclobutane and cyclopentane, are often introduced into drug candidates to replace more metabolically labile groups, such as linear alkyl chains or electron-rich aromatic systems.[1][3] Their three-dimensional nature and lack of easily oxidizable functionalities can significantly improve a compound's metabolic profile.[3] However, the choice between a four-membered cyclobutane and a five-membered cyclopentane ring is not arbitrary and can lead to notable differences in metabolic fate.

Physicochemical Properties: The Foundation of Metabolic Differences

The metabolic stability of a cycloalkane is intrinsically linked to its physicochemical properties, primarily ring strain, conformation, and lipophilicity.

PropertyCyclobutaneCyclopentaneImpact on Metabolism
Ring Strain Energy ~26.3 kcal/mol[3]~6-7.1 kcal/mol[3]Higher ring strain in cyclobutane can influence C-H bond strength and reactivity, but its relative inertness compared to cyclopropane makes it a stable scaffold.[3]
Conformation Puckered (non-planar)[3]Envelope or Twist (non-planar)The puckered conformation of cyclobutane can shield adjacent functional groups from enzymatic attack and provides distinct vectors for substituent placement.
Lipophilicity (logP) Generally lowerGenerally higherIncreased lipophilicity can lead to greater binding to CYP enzymes and potentially faster metabolism.[2]

The higher ring strain of cyclobutane compared to the relatively strain-free cyclopentane is a key differentiator.[3] While high strain can sometimes imply reactivity, cyclobutane is significantly more stable than the highly reactive cyclopropane and is generally considered metabolically robust.[3] The puckered, non-planar conformation of cyclobutane is a crucial feature, as it can enforce specific conformations on the molecule, potentially leading to better target engagement and, importantly, shielding metabolically vulnerable sites from enzymatic attack.[3]

The Metabolic Arena: Cytochrome P450-Mediated Oxidation

The primary route of metabolism for many drugs is oxidation by CYP enzymes.[1] For cycloalkanes, this typically involves hydroxylation of a C-H bond. The accessibility of these bonds to the active site of the CYP enzyme is a critical factor determining the rate of metabolism.

CYP450_Metabolism

Comparative Case Study: Fentanyl Analogs

A study on the metabolism of alicyclic fentanyl analogs provides direct insight into how ring size affects metabolic pathways.[4][5][6] While this study focused on metabolite profiling rather than providing intrinsic clearance data, the qualitative results are highly informative.

Fentanyl AnalogPrimary Metabolic PathwayRing Oxidation
Cyclopropyl FentanylN-dealkylation (82% of total metabolites)Not observed
Cyclobutyl Fentanyl N-dealkylationMinor
Cyclopentyl Fentanyl N-dealkylation and Ring OxidationSignificant
Cyclohexyl FentanylRing OxidationMajor

Data adapted from Vikingsson et al., 2019.[4][5][6]

The study revealed a clear trend: as the ring size increases, metabolism shifts from N-dealkylation (cleavage of the bond connecting the nitrogen to the cycloalkyl group) to oxidation of the cycloalkane ring itself.[4][5][6] For cyclopropyl fentanyl, the strained ring remains untouched, with metabolism occurring elsewhere.[4][5][6] In contrast, for the cyclopentyl and cyclohexyl analogs, ring hydroxylation becomes a major metabolic route.[4][5][6] The cyclobutyl analog occupies an intermediate position, with N-dealkylation still being the predominant pathway but with some ring oxidation observed.[4][5][6] This suggests that the cyclobutane ring can be inherently more resistant to CYP-mediated oxidation compared to cyclopentane and larger rings, likely due to a combination of its conformation and the accessibility of its C-H bonds.

Quantitative Insights from Bioisosteric Replacements

While direct, head-to-head comparisons of large series of cyclobutane and cyclopentane analogs are not abundant in the literature, several examples of bioisosteric replacement provide quantitative data on metabolic stability. In the development of hepatitis C virus (HCV) NS3/4A protease inhibitors, the cyclobutane-containing drug boceprevir was found to be 19-fold more potent than its corresponding cyclopentyl analogue. While this example focuses on potency, it highlights the significant impact a change in ring size can have on molecular interactions.

In another example, the replacement of a metabolically labile gem-dimethyl group with a cyclobutane ring has been shown to improve metabolic stability.[3] While a cyclopentane might also serve this purpose, the more compact and rigid nature of the cyclobutane can offer advantages in maintaining the desired vector for substituents and fitting into tight binding pockets.

A recent study on trifluoromethyl-substituted cyclobutanes as bioisosteres for the tert-butyl group provided some direct intrinsic clearance (CLint) data from human liver microsome assays. While not a direct comparison with cyclopentyl analogs in all cases, the data demonstrates the variable but often favorable impact of the cyclobutane moiety on metabolic stability.[7]

Compound SeriesAnalogIntrinsic Clearance (CLint) (µL/min/mg protein)
Model Compound Atert-Butyl11
CF3-Cyclobutyl 16
Model Compound Btert-Butyl12
CF3-Cyclobutyl 1
Tebutamtert-Butyl57
CF3-Cyclobutyl 107
Butenafinetert-Butyl30
CF3-Cyclobutyl 21

Data from Mykhailiuk et al., 2024.[7]

These results show that the effect of incorporating a cyclobutane ring on metabolic stability is context-dependent. In some cases, it leads to a significant improvement (Model Compound B and Butenafine), while in others, it can result in decreased stability (Model Compound A and Tebutam).[7] This underscores the importance of empirical testing for each specific molecular scaffold.

Experimental Protocol: Assessing Metabolic Stability with In Vitro Microsomal Assays

The in vitro microsomal stability assay is a cornerstone of early drug discovery for evaluating a compound's susceptibility to metabolism.[1] It provides a quantitative measure of intrinsic clearance (CLint), which is the rate of metabolism by liver enzymes in the absence of physiological limitations like blood flow.[8]

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound Stock Solution (e.g., 10 mM in DMSO) D Pre-incubate Compound and Microsomes at 37°C A->D B Prepare Liver Microsome Suspension (e.g., in phosphate buffer) B->D C Prepare NADPH Regenerating System E Initiate Reaction by Adding NADPH System C->E D->E F Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) E->F G Quench Reaction (e.g., with cold acetonitrile + IS) F->G H Centrifuge to Precipitate Proteins G->H I Analyze Supernatant by LC-MS/MS H->I J Plot ln(% Remaining) vs. Time I->J K Calculate Half-Life (t½) and Intrinsic Clearance (CLint) J->K

Step-by-Step Methodology:
  • Reagent Preparation :

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (human, rat, etc.) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Incubation :

    • In a 96-well plate or microcentrifuge tubes, combine the test compound (at a final concentration, e.g., 1 µM), the liver microsome suspension, and buffer. Include positive controls (compounds with known metabolic rates) and negative controls (incubations without the NADPH-regenerating system).

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an ice-cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing and Analysis :

    • Centrifuge the samples at high speed to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis :

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Conclusion and Expert Recommendations

The choice between incorporating a cyclobutane or a cyclopentane ring into a drug candidate to enhance metabolic stability is a nuanced decision that depends on the specific molecular context. However, based on the available evidence, several guiding principles emerge:

  • Cyclobutane as a Metabolic Shield: The inherent properties of the cyclobutane ring, including its puckered conformation and relative resistance to oxidation compared to larger rings, make it an excellent choice for blocking metabolically labile sites. Its rigid structure can also pre-organize the molecule for optimal target binding.[3]

  • Context is Key: As the quantitative data shows, the impact of a cyclobutane ring on metabolic stability is not universal. It is crucial to empirically test the metabolic stability of both cyclobutane and cyclopentane analogs within the specific chemical series of interest.

  • Beyond Stability: The choice of cycloalkane will also influence other critical drug-like properties, including solubility, permeability, and target potency. Cyclobutane's more three-dimensional and less lipophilic character compared to cyclopentane can be advantageous for improving solubility and reducing off-target effects.[2]

References

The Cutting Edge of Specificity: A Comparative Guide to Cyclobutane and Val-Cit Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a beacon of precision. The efficacy of these complex biotherapeutics hinges on the synergistic interplay of three core components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a linker that bridges the two. The linker, once considered a mere tether, is now recognized as a critical determinant of an ADC's therapeutic index, governing its stability in circulation and the specificity of payload release within the tumor microenvironment.

For years, the gold standard for cleavable linkers has been the dipeptide valine-citrulline (Val-Cit). Its susceptibility to cleavage by lysosomal proteases, particularly cathepsins, has made it a reliable choice for numerous clinically approved and investigational ADCs.[1][2] However, the quest for enhanced tumor selectivity and reduced off-target toxicities has driven the innovation of novel linker technologies. Among the most promising newcomers are cyclobutane-based linkers, engineered to offer a superior level of cleavage specificity.[3][]

This guide provides an in-depth, objective comparison of cyclobutane linkers and the traditional Val-Cit linkers. We will delve into their respective mechanisms of action, supported by experimental data, and provide detailed protocols for their evaluation. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the design of next-generation ADCs.

The Established Workhorse: The Val-Cit Linker

The Val-Cit linker is a dipeptide-based system designed to be stable in the systemic circulation and efficiently cleaved within the lysosomal compartment of cancer cells.[1][] This targeted release is primarily mediated by cathepsin B, a lysosomal cysteine protease that is often overexpressed in various tumor types.[2][]

Mechanism of Action

The therapeutic action of a Val-Cit-containing ADC follows a well-orchestrated sequence of events.[1] Upon binding to its target antigen on the cancer cell surface, the ADC is internalized via receptor-mediated endocytosis and trafficked to the lysosome.[7] Inside the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the peptide bond between valine and citrulline.[2] This initial cleavage event often triggers a self-immolative cascade through a p-aminobenzyl carbamate (PABC) spacer, leading to the release of the unmodified, active payload into the cytoplasm, where it can exert its cytotoxic effect.[7][8]

However, a key consideration with Val-Cit linkers is their susceptibility to cleavage by a broader range of cathepsins, not just cathepsin B.[3][8] While cathepsin B is highly expressed in many tumors, other cathepsins like K and L are also present in normal tissues. This broader sensitivity can potentially lead to off-target payload release and associated toxicities.[3]

The Challenger: Cyclobutane Linkers for Enhanced Specificity

Cyclobutane-based linkers have emerged as a promising alternative, designed to address the potential for off-target cleavage associated with traditional dipeptide linkers. By incorporating a cyclobutane-1,1-dicarboxamide (cBu) structure, these linkers exhibit a remarkable and predominant dependence on cathepsin B for their cleavage.[3][]

Mechanism of Action and Enhanced Specificity

The constrained conformation of the cyclobutane ring is believed to play a pivotal role in its enhanced specificity.[9] This rigid structure orients the adjacent functionalities in a manner that is preferentially recognized by the active site of cathepsin B, while being a poor substrate for other cathepsins like K and L.[3]

Experimental evidence strongly supports this enhanced specificity. Intracellular cleavage studies have demonstrated that drug release from ADCs containing cBu-Cit linkers can be efficiently suppressed by over 75% with a cathepsin B inhibitor.[3] In stark contrast, the cleavage of traditional Val-Cit linkers showed minimal inhibition (less than 15%) by single-protease inhibitors for cathepsins B, L, and K, indicating a broader enzymatic susceptibility.[3][10] This heightened specificity of cyclobutane linkers for cathepsin B, which is overexpressed in tumor cells, suggests a wider therapeutic window and potentially lower off-target toxicity.[]

Head-to-Head Comparison: Cyclobutane vs. Val-Cit Linkers

FeatureVal-Cit LinkerCyclobutane LinkerRationale & Implications
Cleavage Specificity Broadly cleaved by multiple cathepsins (B, K, L, etc.).[3][8]Predominantly cleaved by cathepsin B.[3][]Enhanced specificity of cyclobutane linkers may reduce off-target toxicity in tissues with lower cathepsin B expression.
Plasma Stability Generally stable in human plasma.[1] However, can be susceptible to cleavage by carboxylesterase 1C (Ces1C) in mouse plasma, complicating preclinical evaluation.[3]Demonstrates high plasma stability.[11][12]The stability of cyclobutane linkers in mouse plasma simplifies preclinical in vivo studies.
In Vitro Potency Potent antiproliferative effects in vitro.[3]Equally potent antiproliferation effects in vitro compared to Val-Cit.[3]Both linkers efficiently release the payload intracellularly to induce cell death.
In Vivo Efficacy Efficacious in inhibiting tumor growth in vivo.[3]Exhibits greater tumor suppression in vivo at similar doses compared to Val-Cit ADCs.[3]The enhanced specificity and potentially improved stability profile of cyclobutane linkers may lead to better tumor growth inhibition.

Visualizing the Mechanisms

To better understand the structural differences and cleavage mechanisms, the following diagrams are provided.

G cluster_0 Val-Cit Linker Cleavage Antibody Antibody Val Val Antibody->Val Cit Cit Val->Cit PABC PABC Cit->PABC Peptide bond cleaved by Cathepsins (B, K, L) Payload Payload PABC->Payload Self-immolation Released Payload Released Payload Payload->Released Payload Active G cluster_1 Cyclobutane Linker Cleavage Antibody Antibody cBu cBu Antibody->cBu Cit Cit cBu->Cit PABC PABC Cit->PABC Peptide bond cleaved predominantly by Cathepsin B Payload Payload PABC->Payload Self-immolation Released Payload Released Payload Payload->Released Payload Active

References

A Comparative Spectroscopic Guide to 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 3-(methoxycarbonyl)cyclobutanecarboxylic acid and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By examining the spectral data of these compounds, we aim to elucidate the structural intricacies conferred by the cyclobutane ring and the influence of substituent groups on their spectroscopic signatures.

Introduction: The Significance of Substituted Cyclobutanes

Cyclobutane derivatives are crucial scaffolds in medicinal chemistry and materials science. Their rigid, puckered four-membered ring system imparts unique conformational constraints on molecules, influencing their biological activity and material properties. This compound, existing as cis and trans isomers, serves as a valuable building block in the synthesis of complex molecules. A thorough understanding of its spectroscopic characteristics, in comparison to simpler analogs like cyclobutanecarboxylic acid, is paramount for unambiguous structure determination and quality control in synthetic workflows.

This guide will systematically explore the IR, NMR, and MS data for our target molecule and its analogs, providing both the raw data and a detailed interpretation grounded in established spectroscopic principles.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Experimental Protocol for IR Spectroscopy

Sample Preparation:

  • Liquid Samples (Neat): For liquid compounds like cyclobutanecarboxylic acid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Solid Samples (KBr Pellet): For solid compounds, a potassium bromide (KBr) pellet is prepared. Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet.

Data Acquisition:

The prepared sample is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_output Output Liquid Liquid Sample Plates Salt Plates (KBr/NaCl) Liquid->Plates Create thin film Solid Solid Sample KBr_Powder KBr Powder Grind Grind Sample + KBr Solid->Grind Spectrometer FT-IR Spectrometer Plates->Spectrometer KBr_Powder->Grind Press Press into Pellet Grind->Press Press->Spectrometer Background Record Background Spectrometer->Background Sample_Scan Scan Sample Background->Sample_Scan Subtract Process Process Data (Background Subtraction) Sample_Scan->Process Spectrum IR Spectrum Process->Spectrum NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_output Output Sample ~5-10 mg Sample Dissolve Dissolve & Add TMS Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter Spectrometer NMR Spectrometer Filter->Spectrometer Shim Shim Magnetic Field Spectrometer->Shim Acquire Acquire FID Shim->Acquire Pulse Sequence Process Fourier Transform Acquire->Process Spectrum NMR Spectrum Process->Spectrum MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Fragmentation cluster_analysis Analysis & Detection cluster_output Output Sample Gaseous Sample Ion_Source Electron Ionization (70 eV) Sample->Ion_Source Ions Molecular & Fragment Ions Ion_Source->Ions Analyzer Mass Analyzer (m/z separation) Ions->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

A Senior Application Scientist's Guide to Cyclobutane Core Synthesis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Stock of a Strained Scaffold

In the landscape of modern medicinal chemistry, the cyclobutane ring has emerged from a structural curiosity to a highly valuable scaffold.[1][2] Once considered primarily for its inherent ring strain, which makes it a versatile synthetic intermediate[3][4], the cyclobutane core is now strategically employed to fine-tune the properties of drug candidates.[2][5] Its unique puckered, three-dimensional structure allows it to act as a conformational lock, replacing flexible alkyl chains or planar systems like alkenes to improve metabolic stability, direct pharmacophore groups, and enhance binding affinity.[1][2][6]

From the anticancer agent Carboplatin[1][6][7] to the hepatitis C protease inhibitor Boceprevir[7], and a plethora of bioactive natural products[8][9][10][11], the four-membered ring is a recurring motif in impactful therapeutics. This guide provides a head-to-head comparison of the most prevalent synthetic routes to this valuable core, offering field-proven insights and actionable experimental data for researchers at the forefront of drug discovery and development.

The Workhorse: [2+2] Cycloaddition Reactions

The [2+2] cycloaddition is unequivocally the most common and versatile method for constructing cyclobutane rings.[12] This strategy involves the union of two unsaturated components (typically alkenes) to form the four-membered ring in a highly atom-economical fashion. These reactions can be initiated by various means, each with its own set of advantages and mechanistic nuances.

Photochemical [2+2] Cycloaddition

Historically, photochemical methods were the first to be described for [2+2] cycloadditions and remain a powerful tool, especially for the synthesis of complex natural products.[3][13] The reaction typically proceeds by the excitation of one alkene component to its triplet state, often facilitated by a sensitizer like benzophenone or acetone, which then undergoes a stepwise radical cycloaddition with a ground-state alkene.[3]

Mechanism Deep Dive: The key to this reaction is the formation of a 1,4-diradical intermediate after the initial bond formation between the excited-state alkene and the ground-state partner. Subsequent spin inversion and ring closure yield the cyclobutane product. This stepwise mechanism allows for the relief of ring strain during the reaction, making it effective for forming highly substituted systems.

// Connections {Alkene1, Sensitizer} -> Excitation [style=invis]; Excitation -> Triplet [label="Energy Transfer"]; {Triplet, Alkene2} -> Addition; Addition -> Diradical; Diradical -> RingClosure; RingClosure -> Cyclobutane;

// Invisible edges for alignment Alkene2 -> Excitation [style=invis]; Sensitizer -> Excitation [style=invis]; }

Caption: Generalized workflow for a sensitized photochemical [2+2] cycloaddition.

Advantages:

  • Access to Complex Scaffolds: Particularly powerful for intramolecular reactions to build intricate, caged, or polycyclic systems.[13]

  • Stereochemical Control: The stereochemistry of the starting alkenes is often retained in the product, especially in concerted reactions or rapid ring closures.

Limitations:

  • Regioselectivity: In intermolecular reactions with unsymmetrical alkenes, mixtures of regioisomers can be formed.

  • Scalability: The need for specialized photochemical reactors can limit large-scale synthesis.

  • Substrate Scope: Reactions often require one reaction partner to be conjugated to absorb light effectively.[14]

Thermal & Metal-Catalyzed [2+2] Cycloadditions

While photochemical methods are robust, thermally-driven and transition-metal-catalyzed approaches offer compelling alternatives, particularly for substrates that are not amenable to photo-excitation.[15]

  • Ketene Cycloadditions: Ketenes are exceptionally reactive partners in thermal [2+2] cycloadditions with alkenes, proceeding through a concerted, suprafacial-antarafacial mechanism.[16] This approach is a highly reliable method for producing cyclobutanones, which are versatile synthetic intermediates.[14][16] The regiochemistry is predictable, with the more nucleophilic carbon of the alkene adding to the electrophilic carbonyl carbon of the ketene.[14][16]

  • Transition-Metal Catalysis: Catalysts based on iron, palladium, or other metals can mediate [2+2] cycloadditions under thermal conditions.[15] These methods avoid the need for UV light and can offer different selectivity profiles. For instance, some catalysts can promote cycloadditions of electronically unbiased substrates, which is a significant challenge for photochemical routes.[15]

Performance Data: [2+2] Cycloaddition
MethodSubstratesConditionsYield (%)Diastereoselectivity (d.r.)Reference
Photochemical (Intramolecular) 2-Cyclopentenone derivativehv, Acetone, -15 °C78High[17]
Photochemical (Intermolecular) Aryl enone + Alkenehv (Visible Light), Ru(bpy)₃Cl₂~70-90>20:1[18]
Thermal (Ketene) Ketene + Chiral Ene CarbamateThermal50-6086-97% de[16]
High-Pressure (Allene) Sulfonyl allene + Vinyl ether15 kbar, 50 °C, 19 h83N/A[19]

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has revolutionized the synthesis of cyclic molecules, and while it is most famous for 5- and 6-membered rings, it is a viable, albeit more challenging, route to cyclobutenes. The reaction uses well-defined ruthenium or molybdenum catalysts (e.g., Grubbs' or Schrock catalysts) to cyclize a diene precursor, releasing a small volatile olefin like ethylene as a byproduct.[20][21]

Mechanism Deep Dive: The reaction is initiated by a [2+2] cycloaddition between the metal alkylidene catalyst and one of the terminal alkenes of the substrate to form a metallacyclobutane intermediate.[20][22] A subsequent retro-[2+2] cycloaddition releases the original alkylidene fragment and generates a new metal-bound alkene. This new species then reacts intramolecularly with the second alkene via the same cycloaddition/cycloreversion pathway to form the desired cycloalkene and regenerate the active catalyst, releasing ethylene. The removal of ethylene from the reaction mixture drives the equilibrium towards the cyclic product.[21]

// Nodes Catalyst [label="[M]=CH₂ (Catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrate [label="Diene Substrate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate1 [label="Metallacyclobutane 1", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="New Metal Alkylidene", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate3 [label="Intramolecular Metallacyclobutane", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Cyclobutene Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ethylene [label="Ethylene (byproduct)", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Catalyst -> Intermediate1 [label="[2+2] Cycloaddition"]; Substrate -> Intermediate1; Intermediate1 -> Intermediate2 [label="Retro [2+2]"]; Intermediate2 -> Intermediate3 [label="Intramolecular\n[2+2] Cycloaddition"]; Intermediate3 -> Product [label="Retro [2+2]"]; Intermediate3 -> Catalyst [label="Regeneration"]; Intermediate1 -> Ethylene [style=dashed, arrowhead=none]; }

Caption: The Chauvin mechanism for Ring-Closing Metathesis.

Advantages:

  • Functional Group Tolerance: Modern Grubbs-type catalysts are remarkably tolerant of a wide array of functional groups (esters, amides, alcohols, etc.).[21]

  • Predictability: The mechanism is well-understood, making it a predictable and reliable transformation.

Limitations:

  • Ring Strain: The formation of four-membered rings via RCM is thermodynamically challenging due to the high ring strain. This often requires forcing conditions or specialized substrates.

  • Product: The primary product is a cyclobutene, which may require a subsequent reduction step if a saturated cyclobutane core is desired.

  • Catalyst Cost & Removal: Ruthenium catalysts can be expensive, and removal of residual metal from the final product is a critical concern in pharmaceutical applications.

Alternative & Emerging Strategies

While cycloadditions and RCM are dominant, other methods provide unique entry points to the cyclobutane core, often with distinct substitution patterns.

Intramolecular Substitution/Cyclization

Classic nucleophilic substitution reactions (Sₙ2) can be employed to form cyclobutane rings. This typically involves a 1,4-dihaloalkane or a γ-halocarbonyl compound that cyclizes upon treatment with a base or a reducing agent.

  • Malonic Ester Synthesis Variant: A common textbook approach involves the double alkylation of diethyl malonate with 1,2-dibromoethane to form a cyclobutane-1,1-dicarboxylate, which can be further elaborated.

  • Reductive Coupling: The reductive coupling of 1,4-dihalides using metals like sodium or magnesium is another classical, albeit often low-yielding, method.

Ring Contraction & Expansion
  • Ring Contraction of Pyrrolidines: Recent innovative methods have shown that substituted pyrrolidines can undergo a highly stereoselective ring contraction to yield functionalized cyclobutanes via a 1,4-biradical intermediate.[23] This strategy provides access to diastereomers that may be difficult to obtain via other routes.[23]

  • Ring Expansion of Cyclopropanes: Vinylcyclopropanes can undergo thermal or metal-catalyzed rearrangements to form cyclobutene derivatives.

C-H Functionalization Logic

A paradigm-shifting approach involves synthesizing a simple cyclobutane precursor and then installing functionality directly onto the ring using modern C-H functionalization techniques. This "late-stage functionalization" strategy can dramatically shorten synthetic routes. For example, a carbonyl or amide directing group can be used to guide a palladium catalyst to selectively arylate the C-H bonds of the cyclobutane ring with high diastereoselectivity.[24]

Head-to-Head Comparison of Synthetic Routes

Feature[2+2] Photochemical[2+2] Thermal/Metal-cat.Ring-Closing Metathesis (RCM)Intramolecular SubstitutionC-H Functionalization
Primary Product CyclobutaneCyclobutane/CyclobutanoneCyclobuteneCyclobutaneFunctionalized Cyclobutane
Key Advantage Access to complex, caged systems[13]Avoids photochemistry, good for cyclobutanones[16]High functional group tolerance[21]Uses simple, classical reactionsLate-stage functionalization, high efficiency[24]
Key Limitation Requires photoreactor, potential regioselectivity issuesKetenes can be unstable; metal catalyst costHigh ring strain barrier, produces alkeneLimited to specific substitution patternsRequires directing group, catalyst cost
Stereocontrol Generally good, often retains alkene geometryExcellent (concerted ketene additions)Dependent on catalyst and substrateSubstrate-dependentExcellent (directing group control)[24]
Scalability ChallengingModerate to GoodModerate (gas evolution, dilution)GoodModerate (catalyst loading)
Atom Economy ExcellentExcellentGood (loses ethylene)Moderate (loses leaving groups)Excellent

Featured Experimental Protocol: Visible-Light-Mediated [2+2] Enone Cycloaddition

This protocol is adapted from the work of Yoon and coworkers, showcasing a modern, visible-light-mediated approach that avoids high-energy UV radiation.[18]

Reaction: Intermolecular [2+2] cycloaddition of chalcone with styrene.

Materials:

  • Chalcone (1.0 equiv)

  • Styrene (5.0 equiv)

  • Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate, [Ru(bpy)₃]Cl₂ (1 mol%)

  • Acetonitrile (CH₃CN), degassed

  • Schlenk flask or vial equipped with a magnetic stir bar

  • Blue LED light source (λ ≈ 450 nm)

Procedure:

  • Setup: To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add chalcone (e.g., 0.2 mmol, 41.6 mg) and [Ru(bpy)₃]Cl₂ (0.002 mmol, 1.5 mg).

  • Reagent Addition: Add degassed acetonitrile (2.0 mL) followed by styrene (1.0 mmol, 115 µL).

  • Reaction: Seal the flask and place it approximately 5-10 cm from the blue LED light source. Ensure the reaction is stirred vigorously to maintain a homogeneous mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 24-48 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired cyclobutane product. The reaction typically affords high yield and excellent diastereoselectivity (>20:1).

Causality: The use of the Ru(II) photocatalyst allows the reaction to proceed under visible light. The catalyst absorbs a photon, reaching an excited state capable of reducing the enone substrate. This generates a radical anion which then undergoes a stepwise cycloaddition with styrene, offering high levels of control.[18]

Conclusion and Future Outlook

The synthesis of the cyclobutane core has evolved significantly from classical, often harsh methods to elegant, highly selective modern strategies. While photochemical and thermal [2+2] cycloadditions remain the foundational approaches, the continued development of powerful transition-metal catalysts for both cycloadditions and C-H functionalization is rapidly expanding the synthetic toolbox. For drug development professionals, the choice of synthetic route will depend on a careful analysis of the target molecule's substitution pattern, required stereochemistry, and scalability demands. As our ability to manipulate this strained yet stable ring improves, the cyclobutane motif is set to become an even more prevalent and impactful feature in the next generation of therapeutics.

References

A Senior Application Scientist's Guide to Benchmarking Cyclobutane-Containing Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Cyclobutane Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of small carbocycles is a powerful tool for optimizing drug candidates. Among these, the cyclobutane ring has gained increasing attention for its unique structural and physicochemical properties.[1][2] Unlike conformationally flexible linear chains or flat aromatic systems, the cyclobutane moiety adopts a distinct, puckered three-dimensional conformation.[2][3] This rigidity can pre-organize a molecule into a bioactive conformation, enhancing binding affinity to its target protein.[3]

Furthermore, the replacement of metabolically vulnerable groups (like isopropyl or tert-butyl groups) with a cyclobutane ring can significantly improve a compound's pharmacokinetic profile.[2][3] The strained, sp³-rich nature of the ring often confers greater resistance to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This guide provides an in-depth comparison of the performance of cyclobutane-containing inhibitors against relevant alternatives, supported by experimental data and detailed protocols to empower researchers in their drug development programs. We will explore how this unique scaffold can be leveraged to enhance potency, selectivity, and metabolic stability, key pillars of a successful therapeutic agent. Marketed drugs such as the anticancer agent Carboplatin, the Hepatitis C virus (HCV) protease inhibitor Boceprevir, and the androgen receptor antagonist Apalutamide feature a cyclobutane core, underscoring the real-world success of this chemical motif.[5]

Core Principles of Inhibitor Benchmarking

To objectively evaluate the impact of incorporating a cyclobutane ring, a systematic benchmarking approach is essential. This involves a multi-pronged evaluation of the inhibitor's performance, from its direct interaction with the target protein to its fate in a complex biological system. The primary goal is to understand the structure-activity relationship (SAR) and structure-property relationship (SPR) to make data-driven decisions in lead optimization.

The key performance indicators (KPIs) for any inhibitor, including those containing cyclobutane, are:

  • Potency (IC50/EC50): How much of the compound is required to inhibit the biological target by 50%? This is the fundamental measure of a drug's activity.

  • Selectivity: How well does the inhibitor bind to its intended target versus other related proteins (e.g., other kinases or proteases)? High selectivity is crucial for minimizing off-target effects and associated toxicities.[6]

  • Metabolic Stability: How resistant is the compound to being broken down by metabolic enzymes, primarily in the liver? Higher stability often translates to a longer half-life and better bioavailability in vivo.[7]

This guide will provide detailed protocols for assessing these critical parameters.

Comparative Analysis: Cyclobutane Inhibitors vs. Alternatives

The true value of a chemical scaffold is demonstrated through direct comparison. Here, we present two case studies that highlight the performance advantages conferred by the cyclobutane ring.

Case Study 1: Carboplatin vs. Cisplatin - A Landmark in Improved Safety Profiles

One of the earliest and most impactful examples of a cyclobutane-containing drug is Carboplatin, a second-generation platinum-based anticancer agent. It was developed to mitigate the severe toxicities, particularly nephrotoxicity and neurotoxicity, associated with its parent compound, Cisplatin.[8][9] The key structural difference is the replacement of Cisplatin's two chloride ligands with a cyclobutane-1,1-dicarboxylate moiety.

While both drugs share the same fundamental mechanism of action—forming platinum-DNA adducts that trigger apoptosis in cancer cells—their pharmacokinetic and toxicity profiles differ significantly.[8]

ParameterCisplatinCarboplatinAdvantage of Cyclobutane
Primary Dose-Limiting Toxicity Nephrotoxicity, Neurotoxicity, OtotoxicityMyelosuppression (Thrombocytopenia)Significantly reduced kidney and nerve damage[8][10]
Nausea and Vomiting Nearly 100% of patients~35% of patientsMarkedly improved patient tolerance[8]
Clinical Efficacy (Ovarian Cancer) Equivalent to CarboplatinEquivalent to CisplatinAchieves similar efficacy with a much better safety profile[9][11]
Administration Requirement Extensive pre- and post-hydrationNo extensive hydration requiredSimpler and more convenient administration[10]

This table summarizes comparative data from clinical reviews of Cisplatin and Carboplatin.[8][9][10][11]

The bidentate cyclobutane-dicarboxylate ligand in Carboplatin makes the molecule less reactive than Cisplatin, leading to a slower rate of aquation and DNA binding.[9] This altered kinetic profile is believed to contribute to its different toxicity profile, demonstrating how the cyclobutane scaffold can fundamentally improve a drug's therapeutic index.

Case Study 2: CF3-Cyclobutane as a Bioisostere for the tert-Butyl Group

A recent study by Mykhailiuk et al. provides compelling quantitative data on the use of a 1-trifluoromethyl-cyclobutyl group as a bioisosteric replacement for the common tert-butyl group.[12] This substitution aims to improve metabolic stability and other physicochemical properties while retaining or enhancing biological activity.

Compound SeriesParent (tert-Butyl)CF3-Cyclopropane AnalogCF3-Cyclobutane Analog Key Finding
Butenafine (Antifungal)
Metabolic Stability (CLint)¹302221 Cyclobutane analog shows improved metabolic stability.[12]
Lipophilicity (logD)3.33.63.8 Increased lipophilicity with the cyclobutane analog.[12]
Buclizine (Antihistamine)
Antihistamine Activity (IC50, µM)²31Inactive102 Cyclobutane analog retains activity where the cyclopropane does not.[12]
Lipid Droplet Formation (EC50, µM)³192115 Cyclobutane analog is the most potent in this secondary activity.[12]
Tebutam (Herbicide)
Metabolic Stability (CLint)¹57108107 Both cyclic analogs show decreased stability in this case.[12]

¹Intrinsic Clearance (CLint) in human liver microsomes (µL/min/mg); lower values indicate higher stability.[12] ²Resazurin reduction assay.[12] ³Fluorescence imaging-based assay.[12]

This data powerfully illustrates that the cyclobutane ring is not merely a passive spacer. Its introduction can have a profound, and sometimes unpredictable, impact on biological activity and metabolic fate.[13] For Butenafine, the cyclobutane analog offered a tangible improvement in metabolic stability.[12] For Buclizine, it was essential for retaining the primary biological activity compared to the cyclopropane version.[12] This highlights the necessity of empirical testing and robust benchmarking when exploring such bioisosteric replacements.

Experimental Protocols for Performance Benchmarking

To ensure the generation of reliable and reproducible data, standardized experimental protocols are paramount. The following sections provide detailed, step-by-step methodologies for the key assays required to benchmark cyclobutane-containing inhibitors.

Workflow for Inhibitor Characterization

The overall process of characterizing a novel inhibitor involves a tiered approach, moving from initial potency determination to more complex cellular and metabolic assessments.

G cluster_0 Biochemical Characterization cluster_1 Cellular & Pharmacokinetic Profiling cluster_2 Decision Gate biochem_ic50 Biochemical IC50 Determination (Potency) selectivity_panel Biochemical Selectivity Profiling (vs. Related Targets) biochem_ic50->selectivity_panel Active compounds cell_ec50 Cell-Based Potency Assay (EC50) selectivity_panel->cell_ec50 Potent & Selective Leads metabolic_stability Microsomal Stability Assay (Half-life, CLint) cell_ec50->metabolic_stability go_nogo Go/No-Go for In Vivo Studies metabolic_stability->go_nogo

Caption: A typical workflow for characterizing a novel inhibitor.

Protocol 1: Biochemical IC50 Determination (ADP-Glo™ Kinase Assay)

This protocol describes a common method for determining the potency of an inhibitor against a purified kinase. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Causality: The choice of an ATP concentration at or near the Michaelis-Menten constant (Kₘ) for the specific kinase is critical.[14] This ensures the assay is sensitive to competitive inhibitors and allows for a more accurate determination of the IC50 value, which can then be converted to the inhibition constant (Ki) for true comparison of inhibitor affinity.[14]

Materials:

  • Purified, active kinase of interest

  • Specific peptide substrate for the kinase

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP (at Kₘ concentration for the target kinase)

  • Test inhibitor (serial dilutions in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white assay plates

Procedure:

  • Inhibitor Plating: Prepare a 10-point, 3-fold serial dilution of the cyclobutane-containing inhibitor in DMSO. Dispense 1 µL of each dilution into the assay plate wells. Include DMSO-only wells as a "no inhibition" control.

  • Kinase Addition: Dilute the kinase in kinase buffer to the desired final concentration. Add 2 µL of the diluted kinase to each well.

  • Reaction Initiation: Prepare a solution of the peptide substrate and ATP in kinase buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well.

  • Incubation: Gently mix the plate and incubate at 30°C for 60 minutes. The reaction time should be within the linear range of the enzyme's activity.

  • ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the DMSO controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[15]

Protocol 2: Metabolic Stability Assessment (Liver Microsomal Stability Assay)

This assay evaluates an inhibitor's susceptibility to metabolism by liver enzymes, providing key data for predicting its in vivo clearance.[7]

Causality: The inclusion of NADPH (nicotinamide adenine dinucleotide phosphate) is essential as it is the primary cofactor required by CYP450 enzymes for their oxidative reactions.[16] Running a parallel incubation without NADPH serves as a critical negative control to distinguish between enzymatic degradation and simple chemical instability.

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test inhibitor (1 mM stock in DMSO)

  • Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

  • Acetonitrile with an internal standard (for quenching the reaction)

  • 96-well incubation plate and collection plates

Procedure:

  • Preparation: Thaw the liver microsomes on ice. Prepare the NADPH regenerating system in phosphate buffer.

  • Reaction Mixture: In the incubation plate, add phosphate buffer, the microsomal solution, and the test inhibitor (final concentration typically 1 µM).

  • Pre-incubation: Pre-warm the plate at 37°C for 5 minutes to allow the inhibitor to equilibrate with the microsomes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This is the T=0 time point.

  • Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile with an internal standard.[17] The acetonitrile immediately stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the peak area of the parent inhibitor relative to the internal standard at each time point.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line corresponds to the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693 / k) and the intrinsic clearance (CLint).[16]

G cluster_sampling Time-Course Sampling prep Prepare Microsome/ Inhibitor Mixture prewarm Pre-warm at 37°C prep->prewarm initiate Initiate with NADPH (T=0) prewarm->initiate t0 T=0 min initiate->t0 t5 T=5 min quench Quench Aliquots in Acetonitrile + IS t0->quench Aliquot t15 T=15 min t5->quench Aliquot t30 T=30 min t15->quench Aliquot t60 T=60 min t30->quench Aliquot t60->quench Aliquot centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the liver microsomal stability assay.

Mechanism in Focus: Inhibition of the Integrin αvβ3 Signaling Pathway

Cyclobutane scaffolds have been effectively utilized in the design of antagonists for integrin αvβ3.[18][19] Integrins are cell surface receptors that mediate cell adhesion to the extracellular matrix (ECM) and are critical for processes like cell migration, proliferation, and survival.[20] Their dysregulation is heavily implicated in cancer progression and metastasis.

G ecm Extracellular Matrix (ECM) (e.g., Vitronectin) integrin Integrin αvβ3 Receptor ecm->integrin Binds fak FAK (Focal Adhesion Kinase) integrin->fak Activates inhibitor Cyclobutane-based Antagonist inhibitor->integrin Blocks src Src Kinase fak->src pi3k PI3K fak->pi3k src->pi3k akt Akt pi3k->akt proliferation Cell Proliferation, Survival & Migration akt->proliferation Promotes

References

A Comparative Guide to the Bioisosteric Replacement of Phenyl Rings with Cyclobutane Motifs

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the phenyl ring has been a ubiquitous scaffold in medicinal chemistry, valued for its rigid structure and ability to engage in favorable interactions with biological targets. However, its planarity and lipophilicity often contribute to significant liabilities in drug development, including poor solubility, high metabolic turnover, and potential off-target toxicity.[1][2][3] The strategic imperative to "escape from flatland" has driven the exploration of three-dimensional, saturated bioisosteres that can mimic the phenyl ring's scaffolding function while improving the overall physicochemical and pharmacokinetic profile of a drug candidate.[2]

Among the most promising of these saturated bioisosteres is the cyclobutane ring.[4][5] This guide provides a detailed comparison of the cyclobutane motif against the traditional phenyl ring, offering experimental data, procedural insights, and the strategic rationale for employing this bioisosteric replacement in modern drug discovery programs.

Structural and Physicochemical Properties: A Tale of Two Scaffolds

The fundamental differences between the planar, aromatic phenyl ring and the saturated, puckered cyclobutane ring give rise to distinct physicochemical properties. The replacement of sp2-hybridized carbons with sp3-hybridized carbons is a central theme, directly impacting a molecule's shape, solubility, and lipophilicity.[1]

Geometric and Electronic Distinction

A phenyl ring is a flat, rigid structure with delocalized π-electrons, making it prone to π-π stacking interactions and oxidative metabolism by cytochrome P450 (CYP) enzymes. In contrast, the cyclobutane ring adopts a non-planar, puckered conformation.[6][7][8] This three-dimensional geometry can provide a better complementary fit within the binding pockets of target proteins, which are themselves inherently three-dimensional.[4][6] While the cyclobutane ring is the second most strained monocarbocycle (strain energy of 26.3 kcal/mol), it is significantly more stable and less reactive than cyclopropane, making it a robust scaffold in physiological conditions.[4]

cluster_0 Phenyl Ring (Aromatic) cluster_1 Cyclobutane Motif (Saturated Bioisostere) Phenyl Planar Geometry High sp2 Character Prone to π-stacking Metabolic Liability (CYP Oxidation) Cyclobutane Puckered 3D Geometry High sp3 Character (Increased Fsp3) Improved Spatial Complementarity Enhanced Metabolic Stability Phenyl->Cyclobutane Bioisosteric Replacement

Figure 1: Key structural and property differences between phenyl and cyclobutane rings.

Comparative Physicochemical Data

The shift from an aromatic to a saturated core profoundly impacts key drug-like properties. The increase in the fraction of sp3 carbons (Fsp3) is strongly correlated with improved aqueous solubility and higher clinical success rates.[1] The following table summarizes quantitative data from studies where a phenyl ring was directly replaced by a cyclobutane or similar saturated motif.

ParameterPhenyl AnalogCyclobutane/Saturated AnalogFold Change/ImprovementCompound Series/TargetReference
Aqueous Solubility (µg/mL) <0.115>150-fold increaseγ-Secretase Modulator[9]
Aqueous Solubility (µM) 351389 (O-bicyclo[2.2.2]octane)Slight IncreaseImatinib[10][11]
Lipophilicity (ChromLogD) >4.03.6Reductionγ-Secretase Modulator[1]
Calculated LogP (cLogP) 4.52.6 (O-bicyclo[2.2.2]octane)ReductionImatinib[10][11]
Experimental LogD (pH 7.4) 2.61.8 (O-bicyclo[2.2.2]octane)ReductionImatinib[10][11]

Table 1: Comparison of Physicochemical Properties. The replacement of a phenyl ring with a saturated carbocycle consistently leads to reduced lipophilicity and, in many cases, dramatically improved aqueous solubility.

Impact on Pharmacokinetics: Enhancing Metabolic Stability

One of the most compelling reasons to replace a phenyl ring is to mitigate metabolic liabilities. Aromatic rings are often sites of hydroxylation by CYP enzymes, leading to rapid clearance and the potential formation of reactive metabolites. Saturated rings like cyclobutane are generally less susceptible to this oxidative metabolism, which can significantly improve a compound's half-life and overall exposure.[1][12]

ParameterPhenyl AnalogCyclobutane/Saturated AnalogOutcomeCompound Series/TargetReference
Human Liver Microsomal Stability (T½) Not Reported>80 minutesEnhanced Stabilityαvβ3 Antagonist[1][13]
Human Liver Microsomes (CLint µl/min/mg) 10216 (O-bicyclo[2.2.2]octane)>6-fold ImprovementImatinib[11]
Mouse Liver Microsomal Stability LowSignificantly HigherImproved StabilityGeneral Observation[1]

Table 2: Comparison of Metabolic Stability. The data clearly demonstrates that replacing a phenyl ring with a saturated motif like cyclobutane can lead to substantial improvements in metabolic stability.

Pharmacodynamic Consequences: The Question of Potency

A critical consideration for any bioisosteric replacement is its effect on biological activity. The goal is to improve drug-like properties while maintaining or even enhancing potency. The success of this strategy is highly context-dependent.[12] If the phenyl ring is primarily acting as a rigid scaffold to orient other pharmacophoric groups, its replacement with a cyclobutane can be highly successful. The 3D nature of the cyclobutane can even lead to improved binding affinity by better occupying the target's binding pocket.[4][6]

However, if the phenyl ring is involved in essential π-stacking or cation-π interactions with the target protein, its replacement with a saturated ring will likely lead to a loss of potency.[12]

TargetPhenyl Analog IC50 (nM)Cyclobutane Analog IC50 (nM)OutcomeReference
Bruton's Tyrosine Kinase (BTK) 1.10.52.2-fold Improvement[1]
Androgen Receptor 124124Maintained Potency[1]
LpPLA2 (pIC50) 10.29.4Maintained High Potency[1]
γ-Secretase (Cellular IC50, nM) 510118 (BCO)4.3-fold Improvement[9]

Table 3: Comparison of Biological Activity. In numerous cases, the replacement of a phenyl ring with a cyclobutane or similar saturated bioisostere maintains or improves biological potency.

Experimental Design: A Workflow for Evaluation

The decision to pursue a bioisosteric replacement should be data-driven. A systematic workflow involving synthesis, in vitro profiling, and comparative analysis is essential for validating the strategy within a specific chemical series.

Figure 2: A systematic workflow for the evaluation of a bioisosteric replacement strategy.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of cyclobutane analogs compared to their phenyl counterparts.

Protocol 1: Synthesis of a 1,3-Disubstituted Cyclobutane Scaffold

Rationale: A 1,3-disubstituted cyclobutane can serve as a direct bioisostere for a para-substituted phenyl ring. [2+2] cycloaddition reactions are a common and efficient method for constructing the cyclobutane core.[14][15] This protocol outlines a generic approach.

Methodology:

  • Reactant Preparation: Select an appropriate alkene and an allenoate. For example, to create a cyclobutane with an amino group and a carboxylic acid (mimicking p-aminobenzoic acid), one might start with an N-protected amino-alkene and a suitable allenoate ester.

  • [2+2] Cycloaddition:

    • In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the alkene (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

    • Add the allenoate (1.1 eq).

    • If required, add the appropriate catalyst (e.g., a Lewis acid or a photocatalyst).[15]

    • Heat the reaction mixture (thermal cycloaddition) or irradiate with the appropriate wavelength of light (photochemical cycloaddition) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction as appropriate (e.g., with a saturated solution of NaHCO3).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the cyclobutane ester.

  • Deprotection/Modification:

    • Perform necessary deprotection steps (e.g., removal of the N-protecting group) and saponification of the ester to yield the final 1,3-disubstituted cyclobutane building block.

Protocol 2: Human Liver Microsomal Stability Assay

Rationale: This assay is a cornerstone of early ADME profiling, providing a quantitative measure of a compound's susceptibility to metabolism by the most prevalent drug-metabolizing enzymes.[1] A longer half-life (T½) in this assay is indicative of improved metabolic stability.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of pooled human liver microsomes (e.g., 20 mg/mL) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a stock solution of the NADPH-regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

    • Prepare stock solutions of the test compounds (phenyl and cyclobutane analogs) and a positive control (a compound with known high clearance, e.g., verapamil) in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, add the microsomal solution and buffer.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation and Time Points:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is equal to the elimination rate constant (k).

    • Calculate the half-life (T½) using the equation: T½ = 0.693 / k.

Conclusion

The bioisosteric replacement of phenyl rings with cyclobutane motifs is a powerful and validated strategy in modern medicinal chemistry.[1] The transition from a planar, aromatic system to a three-dimensional, saturated scaffold can confer significant advantages, most notably improved aqueous solubility and enhanced metabolic stability, without necessarily compromising biological potency.[1][4][9] While not a universal solution, particularly when π-stacking interactions are critical for target binding, the judicious application of this strategy provides researchers with a valuable tool to overcome common drug development hurdles. The experimental frameworks provided in this guide offer a practical approach for scientists to rationally design and evaluate superior therapeutic agents by embracing the three-dimensional chemical space offered by the cyclobutane ring.[16]

References

The Cyclobutane Scaffold: A Cornerstone for Enhanced Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacological profiles is a perpetual endeavor. While traditional scaffolds have long been the bedrock of drug design, the strategic incorporation of unique structural motifs is increasingly recognized as a powerful tool to overcome challenges in potency, selectivity, and metabolic stability. Among these, the cyclobutane ring, a four-membered carbocycle, has emerged as a critical component in a growing number of approved and investigational drugs, offering distinct advantages over more conventional structures.

This guide provides a comprehensive comparison of the efficacy of drugs containing cyclobutane scaffolds against their relevant therapeutic alternatives. We will delve into the mechanistic rationale for the inclusion of this strained ring system, present head-to-head comparative data, and provide detailed experimental protocols for the assays used to evaluate their performance.

The Strategic Advantage of the Cyclobutane Moiety

The unique puckered conformation of the cyclobutane ring imparts a degree of conformational rigidity that is highly advantageous in drug design.[1][2] Unlike more flexible aliphatic chains or larger cycloalkanes, the cyclobutane scaffold can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to its target. This conformational restriction can lead to significant improvements in binding affinity and selectivity.[2]

Furthermore, the replacement of planar aromatic rings with a three-dimensional cyclobutane motif increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates.[3] This shift towards a more three-dimensional structure can enhance binding complementarity with the target protein and improve physicochemical properties such as solubility.[3][4] Crucially, cyclobutanes are generally less susceptible to oxidative metabolism compared to electron-rich aromatic systems, often resulting in improved metabolic stability and a more favorable pharmacokinetic profile.[1][3]

Efficacy Comparison: Case Studies

To illustrate the tangible benefits of the cyclobutane scaffold, we will now compare the efficacy of prominent drugs containing this moiety with their respective alternatives across different therapeutic areas.

Oncology: Carboplatin vs. Cisplatin

The development of carboplatin, a second-generation platinum-based anticancer agent, was a direct response to the severe toxicity profile of its predecessor, cisplatin. The key structural difference is the replacement of cisplatin's two chloride ligands with a cyclobutane-1,1-dicarboxylate ligand. This modification profoundly impacts the drug's reactivity and toxicity.

Mechanism of Action: Both carboplatin and cisplatin exert their cytotoxic effects by forming covalent adducts with DNA, primarily at the N7 position of guanine and adenine, leading to intrastrand and interstrand crosslinks that inhibit DNA replication and transcription, ultimately inducing apoptosis.[5][6]

Comparative Efficacy and Toxicity:

While cisplatin is considered to have equivalent or in some cases superior therapeutic efficacy for certain tumors like germ cell tumors and bladder cancer, carboplatin demonstrates comparable effectiveness in others, such as lung and ovarian cancer.[7][8] However, the most significant difference lies in their toxicity profiles. Carboplatin is associated with significantly less nephrotoxicity, neurotoxicity, ototoxicity, and nausea and vomiting compared to cisplatin.[9][10][11] Myelosuppression is the dose-limiting toxicity for carboplatin.[11]

FeatureCarboplatinCisplatin
Structure Contains a cyclobutane-1,1-dicarboxylate ligandContains two chloride ligands
Efficacy (Ovarian Cancer) Similar response rates and survival[9]Similar response rates and survival[9]
Efficacy (Lung Cancer) Comparable effectiveness[7]Comparable effectiveness[7]
Nephrotoxicity Significantly lower[9][10]High incidence[9][10]
Neurotoxicity Rare[9]Common[9]
Emesis Significantly lower[9]Severe[9]
Myelosuppression Dose-limiting toxicity[11]Mild[10]

Experimental Protocol: DNA Platination Assay by ICP-MS

This protocol outlines the quantification of platinum-DNA adducts, a key measure of the cytotoxic efficacy of platinum-based drugs.

Objective: To quantify the amount of platinum bound to DNA in cells treated with carboplatin or cisplatin.

Methodology:

  • Cell Culture and Treatment:

    • Culture cancer cells (e.g., A2780 ovarian cancer cells) to 70-80% confluency.

    • Treat cells with equimolar concentrations of carboplatin or cisplatin for a defined period (e.g., 24 hours).

    • Include an untreated control group.

  • DNA Isolation:

    • Harvest and wash the cells with phosphate-buffered saline (PBS).

    • Isolate genomic DNA using a commercial DNA extraction kit, ensuring high purity.

  • DNA Quantification:

    • Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to measure absorbance at 260 nm.

  • Sample Preparation for ICP-MS:

    • Digest a known amount of DNA (e.g., 1 µg) in a solution of nitric acid and hydrogen peroxide at an elevated temperature until the sample is completely mineralized.

    • Dilute the digested sample with deionized water to a final volume suitable for ICP-MS analysis.

  • ICP-MS Analysis:

    • Prepare platinum standards of known concentrations to generate a calibration curve.

    • Analyze the samples using an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) to determine the concentration of platinum.

  • Data Analysis:

    • Calculate the amount of platinum per microgram of DNA (pg Pt/µg DNA).

    • Compare the levels of DNA platination between carboplatin- and cisplatin-treated cells.

Causality: The cyclobutane-1,1-dicarboxylate ligand in carboplatin is a poorer leaving group than the chloride ligands of cisplatin, resulting in a slower aquation rate and reduced reactivity. This slower reaction kinetic is believed to contribute to its reduced toxicity, as it allows for greater systemic clearance before extensive binding to proteins and other non-target molecules.

Diagram: Platinum Drug Activation and DNA Adduct Formation

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Carboplatin Carboplatin Activated_Carbo Aquated Carboplatin Carboplatin->Activated_Carbo Aquation (slower) Cisplatin Cisplatin Activated_Cis Aquated Cisplatin Cisplatin->Activated_Cis Aquation (faster) DNA Nuclear DNA Activated_Carbo->DNA Activated_Cis->DNA Pt_DNA_Adduct Platinum-DNA Adducts DNA->Pt_DNA_Adduct Platination Apoptosis Apoptosis Pt_DNA_Adduct->Apoptosis Inhibition of Replication & Transcription

Caption: Cellular uptake and mechanism of action of platinum-based drugs.

Prostate Cancer: Apalutamide vs. Enzalutamide

Apalutamide and enzalutamide are both potent androgen receptor (AR) inhibitors used in the treatment of prostate cancer. While structurally similar, apalutamide features a spirocyclic cyclobutane scaffold, which contributes to its distinct pharmacological properties.

Mechanism of Action: Both drugs are non-steroidal antiandrogens that bind to the ligand-binding domain of the androgen receptor, preventing nuclear translocation, DNA binding, and co-activator recruitment, thereby inhibiting androgen-mediated gene expression and prostate cancer cell growth.

Comparative Efficacy:

Retrospective, real-world studies have suggested a survival advantage for apalutamide over enzalutamide in patients with metastatic castration-sensitive prostate cancer (mCSPC).

Study/EndpointApalutamideEnzalutamideHazard Ratio (95% CI)P-value
24-Month Overall Survival [2][12]87.6%84.6%0.77 (0.62-0.96)0.019
ROME Study (24-Month OS) [1]85.4%73.9%0.59 (0.37-0.95)0.030
OASIS Study (Risk of Death) [1]Lower risk of death0.66 (0.51-0.87)<0.01

These real-world data suggest that the structural modification incorporating the cyclobutane ring in apalutamide may translate into improved clinical outcomes.

Experimental Protocol: Androgen Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity of compounds to the androgen receptor.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of apalutamide and enzalutamide for binding to the androgen receptor.

Methodology:

  • Receptor Preparation:

    • Prepare a source of androgen receptor, typically from rat prostate cytosol or using a recombinant human AR protein.[13][14]

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881) to each well.

    • Add increasing concentrations of the test compounds (apalutamide or enzalutamide) or a known competitor (e.g., unlabeled R1881) to the wells.

    • Include control wells with only the radiolabeled androgen (total binding) and with an excess of unlabeled competitor (non-specific binding).

  • Incubation:

    • Add the androgen receptor preparation to each well and incubate to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound radioligand from the free radioligand. This can be achieved using methods like hydroxylapatite (HAP) slurry[14] or scintillation proximity assay (SPA).[15][16]

  • Detection:

    • Quantify the amount of bound radioligand using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Causality: The spirocyclic cyclobutane in apalutamide likely influences its binding kinetics and conformation within the AR ligand-binding pocket, potentially leading to a more stable and prolonged inhibitory effect compared to enzalutamide.

Diagram: Androgen Receptor Inhibition Workflow

G cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (Cytoplasmic) Androgen->AR AR_complex_nuc AR Complex AR->AR_complex_nuc Translocation Apalutamide Apalutamide Apalutamide->AR Inhibits Binding Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding ARE Androgen Response Element (DNA) AR_complex_nuc->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription

Caption: Competitive inhibition of the androgen receptor signaling pathway.

Autoimmune Diseases: Zasocitinib vs. Deucravacitinib

Zasocitinib and deucravacitinib are both inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, and are being investigated for the treatment of autoimmune diseases like psoriasis. Zasocitinib, which contains a cyclobutane moiety, is a next-generation TYK2 inhibitor designed for high selectivity.

Mechanism of Action: Both drugs allosterically inhibit the TYK2 enzyme, which is involved in the signaling of key cytokines such as IL-12, IL-23, and Type I interferons. By blocking TYK2, these drugs disrupt the downstream signaling cascade that promotes inflammation and autoimmune pathology.

Comparative Efficacy and Selectivity:

Preclinical data indicates that zasocitinib exhibits more potent and sustained inhibition of TYK2 compared to deucravacitinib, with a significantly higher degree of selectivity over other JAK family members.

FeatureZasocitinib (30 mg QD)Deucravacitinib (6 mg QD)
Daily TYK2 Inhibition [17]91%23%
Time above TYK2 IC₅₀ [17]24 hours3 hours
Daily JAK1/3 Inhibition [17]0%3%
TYK2 JH2 Inhibitory Constant (Ki) [18]0.0087 nMLess potent

This enhanced selectivity for TYK2 over other JAKs is crucial, as inhibition of JAK1, JAK2, and JAK3 is associated with a range of adverse effects. The high selectivity of zasocitinib may therefore translate to an improved safety profile.

Experimental Protocol: TYK2 Kinase Activity Assay

This protocol details a method for measuring the inhibitory activity of compounds against the TYK2 enzyme.

Objective: To determine the IC₅₀ values of zasocitinib and deucravacitinib against TYK2 kinase activity.

Methodology:

  • Assay Components:

    • Recombinant human TYK2 enzyme.

    • A suitable substrate peptide (e.g., IRS-1tide).[19][20]

    • Adenosine triphosphate (ATP).

    • Assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the TYK2 enzyme, the substrate peptide, and varying concentrations of the inhibitor (zasocitinib or deucravacitinib).

    • Include positive controls (enzyme, substrate, no inhibitor) and negative controls (no enzyme).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a constant temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.

  • Detection of Kinase Activity:

    • Stop the reaction and detect the amount of phosphorylated substrate or the amount of ADP produced. Common detection methods include:

      • Luminescent-based assays (e.g., Kinase-Glo®): Measures the amount of remaining ATP.[19][20]

      • Fluorescence-based assays: Utilizes a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate.

      • Transcreener® ADP² Assay: Directly detects the ADP produced during the kinase reaction.[21]

  • Data Analysis:

    • Normalize the signal to the positive and negative controls.

    • Plot the percentage of inhibition against the log concentration of the inhibitor.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Causality: The cyclobutane scaffold in zasocitinib likely plays a key role in optimizing its interaction with the allosteric binding site of the TYK2 pseudokinase (JH2) domain, leading to its high potency and selectivity.

Diagram: TYK2 Signaling Pathway and Inhibition

G cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activates JAK2 JAK2 TYK2->JAK2 Trans-phosphorylates STAT STAT JAK2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Gene_Expression Inflammatory Gene Expression pSTAT_dimer->Gene_Expression Nuclear Translocation & DNA Binding Zasocitinib Zasocitinib Zasocitinib->TYK2 Inhibits

Caption: Inhibition of the TYK2-mediated inflammatory signaling pathway.

Conclusion

The incorporation of cyclobutane scaffolds into drug molecules represents a sophisticated and effective strategy to enhance therapeutic efficacy. As demonstrated by the case studies of carboplatin, apalutamide, and zasocitinib, this unique structural motif can lead to significant improvements in toxicity profiles, clinical outcomes, and target selectivity. The conformational rigidity, increased three-dimensionality, and enhanced metabolic stability afforded by the cyclobutane ring are key contributors to these advantages. For drug development professionals, the cyclobutane scaffold should be considered a valuable tool in the design of next-generation therapeutics with superior pharmacological properties. The experimental protocols provided herein offer a framework for the robust evaluation of such candidates, ensuring scientific rigor in the assessment of their efficacy.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds like 3-(Methoxycarbonyl)cyclobutanecarboxylic acid are routine. However, the lifecycle of these chemicals extends beyond their use in experimentation; it culminates in their safe and compliant disposal. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe legal and financial repercussions for the institution.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory requirements. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring a safe and compliant laboratory environment.

Part 1: Hazard Identification and Characterization

  • Corrosivity: As a carboxylic acid, the compound is inherently acidic and must be treated as corrosive. Similar compounds, like Cyclobutanecarboxylic acid, are classified as causing severe skin burns and eye damage.[3][4][5][6]

  • Irritation: The cyclopentane analogue, 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, is known to cause skin, eye, and respiratory irritation.[7] It is prudent to assume similar irritant properties for the cyclobutane variant.

  • Toxicity: The aforementioned cyclopentane analogue is also classified as harmful if swallowed.[7]

These characteristics mandate that this compound be managed as a hazardous waste under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.[8][9]

Potential Hazard Classification Basis Primary Risk Governing Regulation
Corrosivity (Acidic) Presence of carboxylic acid functional group. Data from similar compounds.[3][6]Causes severe skin burns and eye damage. Corrosive to metals.EPA RCRA (Characteristic D002), OSHA Lab Standard
Irritation Data from cyclopentane analogue.[7]May cause respiratory tract, skin, and serious eye irritation.OSHA Lab Standard (29 CFR 1910.1450)[10]
Acute Toxicity (Oral) Data from cyclopentane analogue.[7]Harmful if swallowed.OSHA Lab Standard

Part 2: The Disposal Workflow: A Step-by-Step Protocol

Adherence to a systematic disposal workflow is critical for ensuring safety and compliance. The following protocol outlines the necessary steps from the point of generation to final disposal.

Step 1: Waste Determination and Segregation

Immediately upon generation, any material containing this compound must be designated as hazardous chemical waste.

  • Causality: The acidic and irritant nature of the compound means it cannot be disposed of in general waste or down the sanitary sewer.[11]

  • Action:

    • Designate a specific, labeled hazardous waste container for this chemical stream.

    • Segregate this waste. Keep it separate from incompatible materials, especially bases (to prevent violent neutralization reactions), strong oxidizing agents, and cyanides.[2][4][5] Proper segregation is a cornerstone of safe laboratory waste management.[1][2][9]

Step 2: Proper Containerization

The choice of container is crucial to prevent leaks and reactions.

  • Causality: Using an incompatible or damaged container can lead to chemical spills, exposure, and environmental contamination.[8][12]

  • Action:

    • Select a container made of a material compatible with acidic organic compounds (e.g., borosilicate glass or high-density polyethylene). Do not use metal containers due to the risk of corrosion.[3]

    • Ensure the container has a secure, tight-fitting screw cap to prevent leaks and the escape of vapors.[8]

    • The container must be in good condition, free of cracks or defects.

Step 3: Comprehensive Labeling

Accurate labeling is a strict regulatory requirement and essential for safety.[2][12]

  • Causality: Unlabeled or poorly labeled containers create a serious risk of mishandling by other lab personnel or waste technicians, potentially leading to dangerous chemical mixing.

  • Action:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The full chemical name: "this compound" (avoid abbreviations).

      • The words "Hazardous Waste".

      • Clear indication of the hazards (e.g., "Corrosive," "Irritant").

      • The date of accumulation (when the first drop of waste was added).

      • The name of the principal investigator or responsible individual.

Step 4: Safe Accumulation and Storage

Waste must be stored safely in a designated area pending pickup.

  • Causality: Proper storage minimizes the risk of spills, exposure to personnel, and ignition in the event of a fire.

  • Action:

    • Keep the waste container closed at all times, except when adding waste.[8] This is one of the most common EPA violations.[8]

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the operator.

    • The storage area must be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.

    • Store away from heat, sparks, or open flames.[4][5]

Step 5: Final Disposal

Final disposal must be handled by professionals.

  • Causality: this compound requires specialized treatment, such as high-temperature incineration, to ensure its complete and safe destruction.[13] This can only be performed at a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Action:

    • Never dispose of this chemical down the drain or in the regular trash.

    • Arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][9]

    • Ensure all documentation, such as waste logs and manifests, is completed accurately as required by your institution and the EPA.[1][14]

Part 3: Disposal Decision Workflow

The following diagram illustrates the logical process for managing waste containing this compound.

G start Waste Generated (e.g., reaction mixture, contaminated labware) is_hazardous Is it 3-(Methoxycarbonyl)cyclobutanecarboxylic acid or contaminated with it? start->is_hazardous hazardous_waste YES: Treat as Hazardous Waste is_hazardous->hazardous_waste Yes non_hazardous NO: Follow standard lab procedures for non-hazardous waste is_hazardous->non_hazardous No segregate Step 1: Segregate (Keep away from bases, oxidizers, etc.) hazardous_waste->segregate container Step 2: Containerize (Use compatible, sealed container) segregate->container label_waste Step 3: Label Correctly (Full name, hazards, date) container->label_waste store Step 4: Store Safely (In designated Satellite Accumulation Area) label_waste->store dispose Step 5: Arrange Pickup (Contact EHS for licensed disposal) store->dispose end Compliant Disposal dispose->end

Caption: Decision workflow for proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methoxycarbonyl)cyclobutanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Methoxycarbonyl)cyclobutanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.